molecular formula C30H29N3O16 B15602223 apo-Enterobactin

apo-Enterobactin

Numéro de catalogue: B15602223
Poids moléculaire: 687.6 g/mol
Clé InChI: NTWRWGRCGVKQNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apo-Enterobactin is a useful research compound. Its molecular formula is C30H29N3O16 and its molecular weight is 687.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H29N3O16

Poids moléculaire

687.6 g/mol

Nom IUPAC

2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid

InChI

InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)

Clé InChI

NTWRWGRCGVKQNS-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Molecular Architecture of Apo-Enterobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterobactin (B1671361), a siderophore produced by Gram-negative bacteria such as Escherichia coli, represents the pinnacle of high-affinity iron chelation.[1] Its iron-free form, apo-enterobactin (B10823476), is the precursor molecule secreted by bacteria to sequester ferric iron (Fe³⁺) from the host environment, a process critical for bacterial survival and pathogenesis.[2] Understanding the structure and synthesis of this compound is fundamental for developing novel antimicrobial agents that target this vital iron acquisition system. This guide provides an in-depth analysis of the structure, biosynthesis, and experimental methodologies related to this compound.

Core Chemical Structure of this compound

This compound is a cyclic polyester (B1180765) composed of three L-serine residues linked head-to-tail to form a 12-membered ring, known as a triserine (B1365512) lactone.[3] Each of the three serine residues is N-acylated with one molecule of 2,3-dihydroxybenzoic acid (DHB).[4] This arrangement results in a flexible, tripodal molecule with three pendant catecholate arms. In the "apo" state, the molecule is uncomplexed with iron. Upon encountering Fe³⁺, the six hydroxyl groups of the three catechol moieties coordinate the metal ion, forming an exceptionally stable octahedral complex known as ferric enterobactin or holo-enterobactin.[2]

The metabolically active form is the Δ-cis isomer.[1] The flexibility of the trilactone backbone is a key feature, allowing it to adopt a conformation suitable for binding iron.[3]

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. While the precise three-dimensional structure of ferric enterobactin has been resolved, the inherent flexibility of the apo-form makes a single crystallographic structure less representative.[1][5] However, its chemical and physical characteristics are well-defined.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₇N₃O₁₅[1][2]
Molar Mass 669.55 g/mol [1][2]
CAS Number 30414-16-5[6]
Appearance Solid[2]
Solubility Soluble in DMSO and Methanol[6]
Fe³⁺ Formation Constant (K) 10⁵² M⁻¹[1][2]
Preferred Isomer Δ-cis[1]

Biosynthesis Pathway of Enterobactin

The synthesis of enterobactin is a multi-step enzymatic process that begins with chorismic acid, a key intermediate in the shikimic acid pathway.[7][8] The pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[9]

  • Chorismate to 2,3-DHB: Chorismic acid is first converted to 2,3-dihydroxybenzoic acid (DHB) through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase).[8]

  • DHB Activation: EntE, a 2,3-DHB-AMP ligase, activates DHB by adenylation.[4]

  • Serine Activation & Acylation: L-serine is activated and loaded onto the peptidyl carrier protein domain of EntF. The activated DHB is then transferred to the serine residue.[7]

  • Cyclization: Three molecules of the resulting DHB-Ser intermediate undergo intermolecular cyclization, catalyzed by the thioesterase domain of EntF, to form the final enterobactin molecule.[7]

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHDB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHDB EntB DHB 2,3-Dihydroxybenzoate (DHB) DHDB->DHB EntA DHB_AMP DHB-AMP DHB->DHB_AMP EntE + ATP DHB_Ser DHB-Ser DHB_AMP->DHB_Ser EntF, EntD, EntB L_Serine L-Serine L_Serine->DHB_Ser EntF, EntD, EntB Enterobactin Enterobactin DHB_Ser->Enterobactin EntF (Thioesterase) x3 Cyclization EntC EntC EntB1 EntB EntA EntA EntE EntE EntF_D_B2 EntF, EntD, EntB EntF_TE EntF (Thioesterase)

Diagram 1: The biosynthetic pathway of enterobactin from chorismate.

Iron Acquisition and Release Workflow

The function of enterobactin is to acquire iron from the extracellular environment and transport it into the bacterial cytoplasm. This process is tightly regulated and involves several membrane proteins.

  • Secretion: this compound is secreted from the bacterial cell.

  • Chelation: In the extracellular space, it binds to Fe³⁺ with extremely high affinity, forming the [Fe(ent)]³⁻ complex.[3]

  • Uptake: The ferric enterobactin complex is recognized and transported across the outer membrane by the TonB-dependent transporter FepA.[1]

  • Periplasmic Transport: In the periplasm, the complex is bound by the periplasmic binding protein FepB, which delivers it to an inner membrane ABC transporter composed of FepD and FepG.[1]

  • Cytoplasmic Import: The ABC transporter, powered by the ATPase FepC, translocates the ferric enterobactin complex into the cytoplasm.[1]

  • Iron Release: Inside the cell, the Ferric Enterobactin Esterase (Fes) hydrolyzes the three ester bonds of the trilactone backbone. This dismantles the ligand, drastically reducing its affinity for iron and causing the release of Fe³⁺ for cellular use.[2]

Iron_Acquisition cluster_out Extracellular Space cluster_mem cluster_in Cytoplasm ApoEnt_out This compound FeEnt Ferric Enterobactin [Fe(ent)]³⁻ ApoEnt_out->FeEnt Fe3_out Fe³⁺ Fe3_out->FeEnt FepA Outer Membrane Transporter (FepA) FeEnt->FepA FepB Periplasmic Protein (FepB) FepA->FepB TonB-dependent FepCDG Inner Membrane ABC Transporter (FepCDG) FepB->FepCDG FeEnt_in Ferric Enterobactin FepCDG->FeEnt_in ATP hydrolysis Fes Fes Enzyme FeEnt_in->Fes Fe3_in Fe³⁺ (for metabolism) Fes->Fe3_in DHBS 3x Linear DHB-Serine Fes->DHBS

Diagram 2: Workflow for enterobactin-mediated iron acquisition and release.

Experimental Protocols

Detailed characterization of this compound and its biosynthesis relies on a combination of chemical synthesis, enzymatic assays, and structural biology techniques.

General Protocol for Chemical Synthesis of the Trilactone Scaffold

The chemical synthesis of the enterobactin core structure has been significantly improved to enable practical functionalization. A high-yield, one-step synthesis of the triserine trilactone scaffold can be achieved, which avoids previous low-yield methods.[10]

  • Starting Material: N-protected L-serine is used as the starting material.

  • Template-Mediated Cyclization: A stannoxane template is employed to facilitate the macrocyclization of three serine units. This reaction typically proceeds with high efficiency.

  • Deprotection: The protecting groups are removed from the amine functionalities of the trilactone scaffold.

  • Acylation: The free amines are acylated with activated 2,3-dihydroxybenzoic acid (e.g., as an acid chloride or active ester) to yield the final enterobactin molecule.

  • Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

This approach has achieved overall yields of approximately 50%, making it a viable method for producing enterobactin and its analogs for research purposes.[10]

General Protocol for an EntC/EntB Coupled Enzyme Assay

The activity of enzymes in the enterobactin biosynthesis pathway can be monitored using spectrophotometric assays. This example outlines a coupled assay to measure the conversion of chorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[11]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 75 mM Tris, pH 7.5) containing the necessary cofactors and coupling enzymes. For this assay, include lactate (B86563) dehydrogenase (LDH) and NADH.

  • Enzyme Addition: Add purified EntC and EntB enzymes to the reaction mixture at appropriate concentrations (e.g., 0.05–10 μM).

  • Pre-incubation: Incubate the mixture at room temperature for approximately 10 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the substrate, chorismate. The subsequent action of EntA (if included) or other dehydrogenases in a crude extract would oxidize the product, coupled to the reduction of NAD⁺ to NADH. To monitor the initial steps, a reverse coupling is used where the consumption of NADH is tracked.

  • Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by LDH as it reduces pyruvate (B1213749) that is formed in a coupled reaction.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. This rate is proportional to the activity of the EntC/EntB enzymes.[11]

Structural Determination Methodologies

The definitive three-dimensional structure of metal-bound enterobactin complexes has been determined primarily through X-ray crystallography.[1]

  • X-ray Crystallography: Due to difficulties in crystallizing the natural ferric enterobactin, its structure was famously solved using racemic crystallography. This involved co-crystallizing a 1:1 mixture of the natural ferric enterobactin (derived from L-serine) and its synthetic mirror image, ferric enantioenterobactin (derived from D-serine).[1][3] This technique allowed for the growth of high-quality crystals suitable for X-ray diffraction analysis, providing a definitive assignment of the Δ configuration at the metal center.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the solution-state structure and dynamics of both apo- and holo-enterobactin. For instance, NMR studies of the gallium(III)-enterobactin complex, a diamagnetic analog of the ferric complex, have provided insights into the torsion angles and flexibility of the trilactone backbone in solution.[3] Solution structures of periplasmic binding proteins like FepB in both their apo and holo (Ga-enterobactin bound) states have also been solved by NMR, revealing the conformational changes that occur upon ligand binding.[5]

References

Apo-Enterobactin Biosynthesis in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apo-enterobactin (B10823476) biosynthesis pathway in Escherichia coli. Enterobactin (B1671361) is a high-affinity siderophore essential for bacterial iron acquisition, making its synthesis pathway a critical target for novel antimicrobial strategies.[1][2] This document details the enzymatic steps, genetic regulation, quantitative parameters, and key experimental protocols for studying this vital metabolic process.

The Core Biosynthetic Pathway

The synthesis of enterobactin from the shikimate pathway precursor, chorismate, is a multi-step enzymatic cascade encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[2][3][4] The pathway can be divided into two major stages: the creation of the catechol precursor 2,3-dihydroxybenzoate (DHB), and the assembly of the final enterobactin molecule.[1][5]

Stage 1: Synthesis of 2,3-Dihydroxybenzoate (DHB)

  • Chorismate to Isochorismate : The pathway begins with the conversion of chorismate to isochorismate, catalyzed by the isochorismate synthase, EntC.[6][7]

  • Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB) : The N-terminal isochorismatase domain of the bifunctional EntB protein hydrolyzes isochorismate to DH-DHB and pyruvate.[1][8]

  • DH-DHB to 2,3-dihydroxybenzoate (DHB) : The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) catalyzes the NAD⁺-dependent oxidation of DH-DHB to form the aromatic catechol, DHB.[1][9]

Stage 2: Assembly of this compound

  • Activation of DHB : The DHB molecule is activated by 2,3-dihydroxybenzoate-AMP ligase (EntE) in an ATP-dependent reaction, forming a 2,3-dihydroxybenzoyl-AMP intermediate.[1][9]

  • Carrier Protein Modification : For the assembly line to function, the aryl carrier protein (ArCP) domain of EntB and the peptidyl carrier protein (PCP) domain of EntF must be converted from their inactive apo forms to their holo forms. This is accomplished by the phosphopantetheinyl transferase, EntD, which transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to these domains.[9][10]

  • Loading of DHB onto EntB : EntE then transfers the activated DHB moiety to the phosphopantetheinyl arm of the holo-ArCP domain of EntB.[9][11]

  • Activation and Loading of L-Serine : Concurrently, the large non-ribosomal peptide synthetase (NRPS), EntF, activates L-serine via adenylation and loads it onto its own holo-PCP domain.[12][13]

  • Condensation and Cyclization : The condensation domain of EntF catalyzes the formation of an amide bond between DHB (delivered from EntB) and L-serine (tethered to EntF). This process is repeated three times. Finally, the thioesterase domain of EntF catalyzes the head-to-tail cyclization of the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final this compound molecule.[1][12]

Enterobactin_Biosynthesis_Pathway cluster_DHB Stage 1: DHB Synthesis cluster_Assembly Stage 2: Assembly cluster_Activation Carrier Protein Activation Chorismate Chorismate EntC EntC Chorismate->EntC Isochorismate Isochorismate EntB_IC EntB (Isochorismatase) Isochorismate->EntB_IC DH_DHB 2,3-dihydro-2,3-dihydroxybenzoate EntA EntA DH_DHB->EntA DHB 2,3-Dihydroxybenzoate (DHB) EntE EntE DHB->EntE DHB_AMP DHB-AMP Holo_EntB Holo-EntB (ArCP) DHB_AMP->Holo_EntB EntE DHB_S_EntB DHB-S-EntB DHB_Ser_Trimer Linear DHB-Ser Trimer (on EntF) DHB_S_EntB->DHB_Ser_Trimer EntF (Condensation) L_Serine 3x L-Serine EntF EntF (NRPS) L_Serine->EntF Holo_EntF Holo-EntF (PCP) Enterobactin This compound DHB_Ser_Trimer->Enterobactin EntF (Cyclization) EntC->Isochorismate EntB_IC->DH_DHB EntA->DHB EntE->DHB_AMP EntD EntD (PPTase) Apo_EntB Apo-EntB EntD->Apo_EntB Apo_EntF Apo-EntF EntD->Apo_EntF EntF->Holo_EntF Apo_EntB->Holo_EntB Apo_EntF->Holo_EntF CoA CoA-SH CoA->EntD

The this compound biosynthesis pathway in E. coli.

Genetic Regulation by Iron Availability

The synthesis of enterobactin is a metabolically expensive process, and its expression is tightly regulated to prevent iron toxicity and conserve resources.[9] The primary regulator is the Ferric Uptake Regulator (Fur) protein .[14][15]

  • High-Iron Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes.[9][16] This binding physically blocks transcription by RNA polymerase, effectively shutting down the pathway.[14][15]

  • Low-Iron Conditions : Under iron starvation, intracellular Fe²⁺ levels drop, causing it to dissociate from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This de-repression allows for the transcription of the ent genes and subsequent synthesis of enterobactin.[9][14]

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_Protein Fur Protein Fur_Fe_Complex Fur-Fe²⁺ Complex (Active Repressor) Fe_dissociates Fe²⁺ dissociates Fe2_ion Fe²⁺ Fe2_ion->Fur_Protein binds Fur_Box Fur Box (Operator) Fur_Fe_Complex->Fur_Box binds to Transcription_Blocked Transcription Blocked Fur_Fe_Complex->Transcription_Blocked causes ent_Genes ent Genes (entA, B, C...) Transcription_Active Transcription Active Fur_Box->Transcription_Active is free for No_Enterobactin No Enterobactin Synthesis Transcription_Blocked->No_Enterobactin Enterobactin_Synth Enterobactin Synthesis Transcription_Active->Enterobactin_Synth Apo_Fur Apo-Fur (Inactive) Apo_Fur->Fur_Box cannot bind

Transcriptional regulation of the ent operon by the Fur protein.

Quantitative Data

While comprehensive kinetic data for all enzymes under standardized conditions is not fully available, the following tables summarize reported values for key enzymes in the pathway.

Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes

Enzyme Substrate K_m_ (µM) k_cat_ (min⁻¹) Reference(s)
EntC Chorismate 14 - 53 N/A [5]
EntB Isochorismate 14.7 600 [5]
EntA 2,3-dihydro-2,3-dihydroxybenzoate N/A N/A [5]

N/A: Not available in the provided search results.

Table 2: Kinetic Parameters of Enterobactin Assembly Enzymes

Enzyme Substrate K_m_ (µM) k_cat_ (min⁻¹) Reference(s)
EntD apo-EntB 6.5 5 [11][17]
EntE holo-EntB < 1 100 [11][17]
EntF L-Serine N/A 760 [12]
EntF ATP N/A 660 [12]

Note: k_cat_ values were converted from s⁻¹ to min⁻¹ where necessary for consistency.

Table 3: Enterobactin Production Yields in E. coli

Strain Culture Conditions Yield Quantification Method Reference(s)
BW25113 (Wild-Type) T medium, 24h, 37°C 35 ± 6 Arnow units Arnow Assay [3][18]
ahpC mutant T medium, 24h, 37°C 12 ± 5 Arnow units Arnow Assay [3][18]
Wild-Type M9 medium ~1 µM (as DHBA equiv.) Arnow Assay [18]

| OQ866153 | Optimized M9 Medium | 87-89% Siderophore Units | CAS Assay |[19][20] |

Experimental Protocols

Protocol for Enterobactin Extraction and Quantification

This protocol outlines the general steps for inducing, extracting, and quantifying enterobactin from an E. coli culture.

Extraction_Workflow Start 1. Culture E. coli in Iron-Deficient Medium Centrifuge 2. Centrifuge Culture (e.g., 8,000 x g, 15 min, 4°C) Start->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Filter 4. Filter-Sterilize Supernatant (0.22 µm filter) Supernatant->Filter Acidify 5. Acidify to pH ~2.0 (with conc. HCl) Filter->Acidify Extract 6. Liquid-Liquid Extraction (3x with equal volume Ethyl Acetate) Acidify->Extract Pool 7. Pool Organic Phases Extract->Pool Evaporate 8. Evaporate to Dryness (under vacuum) Pool->Evaporate Resuspend 9. Resuspend Dried Extract (in Methanol or Assay Buffer) Evaporate->Resuspend Quantify 10. Quantify Enterobactin Resuspend->Quantify Arnow Arnow Assay (Catechol-specific) Quantify->Arnow Method A LCMS LC-MS (Precise Quantification) Quantify->LCMS Method B

Workflow for enterobactin extraction and analysis.

Detailed Steps:

  • Culture: Inoculate an iron-deficient minimal medium (e.g., M9 or T medium) with an overnight culture of E. coli.[18][21] Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[21]

  • Harvest Supernatant: Centrifuge the culture (e.g., 8,000 x g, 15 min, 4°C) to pellet the cells.[22] Carefully collect the supernatant.

  • Extraction: Acidify the supernatant to pH ~2.0 with concentrated HCl.[18][22] Perform a liquid-liquid extraction three times using an equal volume of ethyl acetate.[22] Pool the organic phases and evaporate to dryness under vacuum.[22]

  • Quantification (Arnow Assay): The Arnow assay is a colorimetric method specific for catechol-containing compounds.[2][9]

    • Reagents: 0.5 N HCl, Nitrite-molybdate reagent (10% sodium nitrite, 10% sodium molybdate (B1676688) in water), 1 N NaOH.[9][21]

    • Standard Curve: Prepare standards using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[2]

    • Procedure: To 1 mL of the resuspended sample (or standard), sequentially add 1 mL of 0.5 N HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 N NaOH, mixing after each addition.[18][21] A red color will develop.

    • Measurement: Measure the absorbance at 510-515 nm.[18][21] Determine the concentration by comparing the sample's absorbance to the standard curve.

Protocol for Purification of His-tagged Ent Enzymes

This protocol provides a general framework for expressing and purifying His-tagged enterobactin biosynthesis enzymes for in vitro studies.

  • Expression:

    • Grow an E. coli expression strain (e.g., BL21(DE3)) carrying the expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.[9]

    • Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-30°C).[5][9]

  • Cell Lysis:

    • Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[9]

    • Supplement with lysozyme, DNase I, and a protease inhibitor cocktail and incubate on ice for 30 minutes.[9]

    • Sonicate the suspension on ice to ensure complete lysis.[9]

  • Purification:

    • Clarify the lysate by high-speed centrifugation (e.g., 15,000 x g, 30 min, 4°C).[9]

    • Apply the supernatant to a Ni-NTA affinity resin column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer containing a higher concentration of imidazole (e.g., 250 mM).[9]

    • Analyze fractions by SDS-PAGE to confirm purity and pool the relevant fractions.

    • If necessary, perform dialysis against a suitable storage buffer.

In Vitro Enzyme Assays

EntE Activity Assay (ATP-[³²P]PPi Exchange): This assay measures the first half-reaction of EntE, the ATP-dependent activation of DHB.[5]

  • Materials: Purified EntE, 2,3-dihydroxybenzoic acid (DHB), ATP, [³²P]Pyrophosphate, assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), activated charcoal.[5]

  • Procedure:

    • Prepare a reaction mixture containing EntE, DHB, ATP, and [³²P]PPi in the assay buffer.

    • Incubate at the desired temperature (e.g., 37°C).

    • Stop the reaction by adding activated charcoal, which adsorbs the unreacted [³²P]PPi.

    • Centrifuge to pellet the charcoal.

    • Measure the radioactivity incorporated into ATP in the supernatant using liquid scintillation counting.[5]

Conclusion and Future Directions

The this compound biosynthesis pathway is a well-coordinated and highly regulated process that is indispensable for the virulence of E. coli and other pathogenic bacteria. Its complexity, involving a non-ribosomal peptide synthetase assembly line, presents multiple opportunities for targeted inhibition. A thorough understanding of the pathway's enzymes, their kinetics, and their interactions is crucial for the rational design of novel antibacterial agents that can disrupt this vital iron acquisition system. Future research will likely focus on elucidating the structures of the multi-enzyme complexes, further characterizing protein-protein interactions that may enable substrate channeling, and developing potent inhibitors of key enzymatic steps.

References

Enterobactin: A Comprehensive Technical Guide to its Discovery, History, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361), also known as enterochelin, is a quintessential siderophore, a small-molecule iron chelator, utilized by numerous Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium, for iron acquisition.[1][2] First identified in 1970, this cyclic tricatecholate siderophore is renowned for its exceptionally high affinity for ferric iron (Fe³⁺), making it a central player in bacterial survival, pathogenesis, and the intricate host-pathogen competition for this essential nutrient.[2][3] Its discovery catalyzed decades of research, unveiling fundamental principles of microbial iron transport, biosynthesis, and regulation, and has established enterobactin as a key target for the development of novel antimicrobial agents and drug delivery systems.[3][4] This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and mechanisms of action of enterobactin.

Discovery and Early History

The year 1970 was a landmark for the field of microbial iron metabolism, witnessing the independent discovery of enterobactin by two research teams.

  • I. G. O'Brien and F. Gibson , studying Escherichia coli, isolated and characterized the compound, naming it "enterochelin".[2][5]

  • Concurrently, J. R. Pollack and J. B. Neilands identified the same molecule from Salmonella typhimurium and designated it "enterobactin".[1][2][6]

Though O'Brien and Gibson's paper was submitted first, the publication from Neilands' group appeared in print earlier, leading to the widespread use of both names in the scientific literature for some time.[7][8] Both groups correctly identified its function as a secreted iron-transport compound, produced under conditions of iron starvation to sequester iron from the environment for bacterial use.[2] Initial characterization efforts successfully established the fundamental structure of enterobactin as a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1][2] The first total chemical synthesis, which confirmed this structure, was later achieved by E.J. Corey and S. Bhattacharyya.[2][9][10]

Physicochemical Properties and Structure

Enterobactin is a cyclic polyester (B1180765) composed of three L-serine residues, with each serine's amino group acylated by a 2,3-dihydroxybenzoic acid (DHB) molecule. This arrangement forms a macrolactone ring, positioning the three catecholate groups to create a hexadentate coordination site perfectly suited for the ferric ion.[7] Only the Δ-cis isomer of the ferric-enterobactin complex is metabolically active.[1]

The most defining characteristic of enterobactin is its extraordinary affinity for Fe³⁺. This property is crucial for its biological function, enabling bacteria to solubilize and capture iron even from environments where its concentration is vanishingly low, such as within a vertebrate host where iron is tightly bound to proteins like transferrin and lactoferrin.[3][7]

Table 1: Physicochemical Properties of Enterobactin
PropertyValueReference
Chemical Formula C₃₀H₂₇N₃O₁₅[1]
Molar Mass 669.55 g/mol [1]
Iron (Fe³⁺) Affinity Constant (K) 10⁵² M⁻¹[1]
Melting Point 202-203°C[10]
UV Absorption Maximum (in Ethyl Acetate) 316 nm (ε = 9390)[10]
Fe³⁺/Fe²⁺ Reduction Potential (vs NHE) -0.79 V (at pH 7.4)[1]

Biosynthesis of Enterobactin

Enterobactin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The process begins with chorismic acid, a key intermediate from the shikimate pathway, and is orchestrated by enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF, entH).[2][11][12][13]

The biosynthetic pathway can be summarized in three major stages:

  • Synthesis of 2,3-Dihydroxybenzoate (DHB): Chorismate is converted to DHB through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (DHB dehydrogenase).[1][13][14]

  • Activation and Acylation of L-Serine: EntE activates DHB by adenylation. EntF activates L-serine, also via adenylation, and tethers it to its peptidyl carrier protein domain. The bifunctional EntB protein then facilitates the transfer of DHB to the serine residue, forming N-(2,3-dihydroxybenzoyl)-L-serine.[2][9]

  • Cyclization and Release: The thioesterase domain of EntF catalyzes the intermolecular cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final enterobactin molecule.[2][9][15]

Enterobactin_Biosynthesis cluster_serine Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC_node EntC Chorismate->EntC_node DH_DHB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DH_DHB EntB_node EntB Isochorismate->EntB_node DHB 2,3-Dihydroxybenzoate (DHB) DH_DHB->DHB EntA_node EntA DH_DHB->EntA_node DHB_Ser N-(2,3-dihydroxybenzoyl) -L-serine DHB->DHB_Ser EntDEF_node EntD, EntE, EntF, EntB DHB->EntDEF_node L_Serine L-Serine L_Serine->DHB_Ser L_Serine->EntDEF_node Enterobactin Enterobactin DHB_Ser->Enterobactin EntF_node EntF (Thioesterase) DHB_Ser->EntF_node EntC_node->Isochorismate EntB_node->DH_DHB EntA_node->DHB EntDEF_node->DHB_Ser EntF_node->Enterobactin

Figure 1. Biosynthetic pathway of enterobactin from chorismate.[2][13]

Mechanism of Iron Uptake and Release

The acquisition of iron via enterobactin is a sophisticated, multi-step process that spans the bacterial cell envelope.

  • Secretion: Synthesized in the cytoplasm, apo-enterobactin (B10823476) (iron-free) is secreted into the extracellular environment. This efflux is facilitated by the inner membrane transporter EntS and the outer membrane channel TolC.[11][16]

  • Iron Chelation: In the extracellular milieu, enterobactin scavenges and binds Fe³⁺ with high affinity, forming the ferric-enterobactin (FeEnt) complex.[1][3]

  • Outer Membrane Transport: The FeEnt complex is specifically recognized by the outer membrane receptor FepA. Transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1][7]

  • Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles it to the inner membrane ABC (ATP-binding cassette) transporter.[1][7]

  • Inner Membrane Transport: The ABC transporter, composed of proteins FepD, FepG, and the ATPase FepC, translocates the FeEnt complex across the inner membrane into the cytoplasm.[1][7]

  • Iron Release: Due to the extreme stability of the FeEnt complex, iron cannot be released by simple reduction. Instead, the cell employs a specific enzyme, ferrienterobactin esterase (Fes), to hydrolyze the enterobactin macrocycle. This cleavage linearizes the siderophore, drastically reducing its affinity for iron and allowing the release of Fe³⁺, which is then likely reduced to Fe²⁺ for cellular use.[1][16]

Iron_Uptake cluster_env Extracellular Environment cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe3 Fe³⁺ FeEnt Ferric-Enterobactin (FeEnt) Fe3->FeEnt Ent Enterobactin Ent->FeEnt FepA FepA FeEnt->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepD-FepG (Channel) FepB->FepCDG Delivery FeEnt_cyto FepCDG->FeEnt_cyto Transport FepC_ATPase FepC (ATPase) Fes Fes (Esterase) Fe2 Fe²⁺ (Metabolic Pool) Fes->Fe2 LinearEnt Linearized Enterobactin Fes->LinearEnt TonB TonB-ExbB-ExbD TonB->FepA Energy ATP ATP -> ADP+Pi ATP->FepC_ATPase Energy FeEnt_cyto->Fes

Figure 2. Ferric-enterobactin uptake and iron release mechanism in E. coli.[1][7][16]

Genetic Regulation of Enterobactin Production

To prevent iron toxicity and conserve metabolic energy, the synthesis of enterobactin is tightly regulated in response to intracellular iron levels.

  • Ferric Uptake Regulator (Fur): The primary regulator is the Fur protein. In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) as a cofactor. The Fur-Fe²⁺ complex then functions as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent and fep genes, thereby blocking their transcription.[11][12][17]

  • De-repression: When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This lifts the repression, allowing for the transcription of the biosynthesis and transport genes and subsequent production of enterobactin.[11][12]

  • Role of RyhB sRNA: The small RNA RyhB adds another layer of regulation. Transcribed under low-iron conditions (as it is also repressed by Fur), RyhB can post-transcriptionally modulate gene expression to prioritize iron acquisition. For instance, it represses the translation of the cysE mRNA, redirecting L-serine from cysteine synthesis towards enterobactin production.[3][11]

Regulation_Logic HighFe High Iron [Fe²⁺] FurFe Fur-Fe²⁺ Complex HighFe->FurFe Activates LowFe Low Iron Fur Fur Protein LowFe->Fur Inactivates Fur-Fe²⁺ formation Fur->FurFe ent_genes ent Genes Transcription FurFe->ent_genes Represses RyhB RyhB sRNA FurFe->RyhB Represses

Figure 3. Core logic of enterobactin production regulation by iron.[11][12]

Experimental Protocols

The study of enterobactin has relied on a set of key biochemical and microbiological assays. The following are generalized protocols based on foundational methods.

Protocol: Isolation and Purification of Enterobactin

This protocol is based on early methods for isolating enterobactin from bacterial cultures.[2] Using a mutant strain deficient in ferric-enterobactin transport (e.g., a fepA mutant) can significantly increase the yield as the siderophore accumulates in the medium.

  • Culturing: Grow an enterobactin-producing strain (E. coli, S. typhimurium) in a low-iron defined medium to late logarithmic or early stationary phase. Iron limitation is critical to induce the ent genes.

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the cell-free supernatant.

  • Extraction: Acidify the supernatant to ~pH 2.0 with concentrated HCl. Extract the protonated enterobactin with an organic solvent, typically ethyl acetate (B1210297). Perform the extraction three times, pooling the organic phases.

  • Concentration: Remove the ethyl acetate from the pooled extracts using a rotary evaporator to yield a crude, oily residue.

  • Purification: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol: Quantification of Catechols (Arnow Assay)

The Arnow assay is a colorimetric method used to quantify the catechol-type siderophores like enterobactin by detecting the 2,3-dihydroxybenzoyl moiety.

  • Reagent Preparation:

    • Reagent A: 10 g of NaNO₂ and 10 g of Na₂MoO₄·2H₂O in 100 mL of distilled H₂O.

    • Reagent B: 1 N NaOH.

    • Reagent C: 0.5 N HCl.

  • Assay Procedure:

    • To 1 mL of the sample containing enterobactin, add 1 mL of 0.5 N HCl (Reagent C).

    • Add 1 mL of Reagent A. Mix well.

    • Add 1 mL of 1 N NaOH (Reagent B). Mix well. A red color will develop immediately.

    • Measure the absorbance at 515 nm.

  • Quantification: Create a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB) to determine the concentration of catechol groups in the sample.

Protocol: Ferrienterobactin Esterase (Fes) Activity Assay

This assay measures the enzymatic hydrolysis of enterobactin by the Fes enzyme.[2]

  • Reaction Setup: Prepare a reaction mixture containing purified Fes enzyme, the ferric-enterobactin substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5) at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: At defined time intervals, withdraw aliquots from the reaction and immediately quench the enzymatic activity, for example, by adding a strong acid like trifluoroacetic acid (TFA).

  • HPLC Analysis:

    • Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA, to separate the substrate (ferric-enterobactin) from its hydrolysis products (linear trimers, dimers, and monomers).

    • Monitor the elution profile with a UV detector at a wavelength where the components absorb, such as 316 nm.

  • Quantification: Determine the rate of reaction by quantifying the decrease in the peak area of the substrate and the corresponding increase in the peak areas of the products over time.

Conclusion and Future Directions

Over half a century since its discovery, enterobactin remains a subject of intense scientific interest.[7] It serves as a paradigm for understanding high-affinity chelation chemistry, sophisticated microbial transport systems, and elegant gene regulation. For drug development professionals, the enterobactin pathway presents a wealth of targets. Inhibitors of its biosynthetic enzymes offer a promising avenue for novel antibiotics that could starve pathogens of essential iron.[3][12] Furthermore, the potent uptake system for enterobactin is being actively exploited in "Trojan horse" strategies, where antibiotics are conjugated to enterobactin analogues to facilitate their entry into Gram-negative bacteria, bypassing permeability barriers and overcoming resistance mechanisms.[4][18][19] The continuing exploration of enterobactin and its related systems will undoubtedly lead to new insights into bacterial physiology and provide innovative solutions to pressing challenges in infectious disease.

References

Apo-Enterobactin vs. Ferric-Enterobactin: A Technical Guide to their Dichotomous Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the distinct biological roles of apo-enterobactin (B10823476) and its ferric complex, ferric-enterobactin. Enterobactin (B1671361), a high-affinity siderophore produced by Gram-negative bacteria, plays a critical role in iron acquisition and host-pathogen interactions. The iron-bound (ferric) and iron-free (apo) forms of this molecule exhibit remarkably different, and at times opposing, biological activities. This guide details their mechanisms of action, cellular transport, and involvement in signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Biological Functions: A Tale of Two Molecules

The biological impact of enterobactin is fundamentally dictated by its iron-chelation status. While ferric-enterobactin is central to bacterial iron uptake, this compound has emerged as a significant modulator of host immune responses.

Ferric-Enterobactin: The Iron Scavenger

The primary and most well-understood role of enterobactin is to scavenge ferric iron (Fe³⁺) from the host environment, where it is tightly sequestered by host proteins like transferrin and lactoferrin.[1][2] With an exceptionally high affinity for Fe³⁺, enterobactin efficiently pirates iron, forming the stable ferric-enterobactin complex.[3] This complex is then recognized by specific bacterial outer membrane receptors, such as FepA in Escherichia coli, and actively transported into the bacterial periplasm in a process energized by the TonB-ExbB-ExbD complex.[4][5] Once in the cytoplasm, the iron is released from the enterobactin scaffold by the ferric enterobactin esterase (Fes), which cleaves the siderophore's backbone, reducing its affinity for iron and making the essential nutrient available for bacterial metabolism.[6]

Interestingly, recent studies have suggested a paradoxical beneficial role for ferric-enterobactin in the host, where it may donate iron for mitochondrial function, indicating a complex metabolic interplay between the host and its microbiota.[1][7]

This compound: The Immune Modulator

In its iron-free state, this compound acts as a potent signaling molecule, influencing the host's innate immune system. It is recognized as a pathogen-associated molecular pattern (PAMP), triggering pro-inflammatory responses in host cells, such as the secretion of interleukin-8 (IL-8).[1][2] This response is believed to be initiated by this compound's ability to chelate intracellular iron pools within host cells.[8]

Conversely, this compound also exhibits immunosuppressive properties by modulating the aryl hydrocarbon receptor (AhR) pathway.[1][2] It has been shown to act as a competitive inhibitor of AhR activation by microbial tryptophan metabolites.[6] By blocking AhR signaling, this compound can dampen certain immune responses, potentially aiding in bacterial immune evasion.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the interactions of apo- and ferric-enterobactin.

Interaction Molecule Receptor/Protein Dissociation Constant (Kd) Reference
Iron BindingThis compoundFerric Iron (Fe³⁺)10⁻⁵² M[3]
Bacterial UptakeFerric-EnterobactinFepA (E. coli)0.2 nM - 50 nM
Periplasmic TransportFerric-EnterobactinFepB (E. coli)~30 nM
Host SequestrationFerric-EnterobactinLipocalin 2 (Siderocalin)~0.4 nM
Host SequestrationThis compoundFepB (E. coli)~60 nM
Process Organism Transport Rate Reference
Ferric-Enterobactin UptakeE. coli~100 pmol/min/10⁹ cells[1]
Ferric-Enterobactin UptakeS. typhimurium~100 pmol/min/10⁹ cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of apo- and ferric-enterobactin.

Ferric-Enterobactin Uptake Assay

Objective: To quantify the rate of ferric-enterobactin transport into bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-deficient minimal medium (e.g., MOPS minimal medium)

  • ⁵⁹FeCl₃ (radiolabel)

  • Purified this compound

  • Scintillation counter

  • 0.45 µm nitrocellulose membrane filters

  • Washing buffer (e.g., 0.1 M LiCl)

Procedure:

  • Preparation of ⁵⁹Fe-enterobactin: Mix equimolar amounts of this compound and FeCl₃, including ⁵⁹FeCl₃ as a tracer. Incubate at room temperature for 1-2 hours to allow complex formation. Purify the radiolabeled complex using a suitable chromatographic method (e.g., Sephadex LH-20 column).

  • Bacterial Cell Culture: Grow the bacterial strain overnight in an iron-rich medium. Subculture the cells in an iron-deficient minimal medium to induce the expression of siderophore uptake systems.

  • Uptake Assay:

    • Harvest the cells from the iron-deficient culture and resuspend them in fresh iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 0.5).

    • Initiate the uptake assay by adding a known concentration of ⁵⁹Fe-enterobactin to the cell suspension.

    • At various time points, withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane.

    • Rapidly wash the filters with ice-cold washing buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials containing scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the amount of iron taken up by the cells (in pmol) at each time point.

    • Plot the iron uptake over time to determine the initial rate of transport, typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[4]

Ferric-Enterobactin Binding Assay

Objective: To determine the binding affinity (Kd) of ferric-enterobactin to its outer membrane receptor (e.g., FepA).

Materials:

  • Bacterial cells expressing the receptor of interest.

  • ⁵⁹Fe-enterobactin.

  • Binding buffer.

  • Nitrocellulose membrane filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Grow and prepare bacterial cells expressing the receptor as described for the uptake assay.

  • Binding Reaction:

    • Incubate a constant amount of cells with increasing concentrations of ⁵⁹Fe-enterobactin in a binding buffer at a low temperature (e.g., 4°C) to allow binding but prevent transport.

    • To determine non-specific binding, include a parallel set of reactions with a large excess of unlabeled ferric-enterobactin.

  • Separation of Bound and Free Ligand:

    • After incubation, filter the reaction mixtures through nitrocellulose membranes.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding against the concentration of free ⁵⁹Fe-enterobactin and fit the data to a saturation binding curve to determine the Kd.

Gene Expression Analysis of Enterobactin Biosynthesis Genes (qRT-PCR)

Objective: To quantify the relative expression of enterobactin biosynthesis genes (e.g., entA, entB, entC) under different iron conditions.

Materials:

  • Bacterial cells grown under iron-replete and iron-deficient conditions.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., containing SYBR Green).

  • Gene-specific primers for target genes and a reference gene.

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from bacterial cultures grown in iron-rich and iron-poor media using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for the target enterobactin biosynthesis genes and a stably expressed reference gene.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-deficient and iron-replete conditions, normalized to the reference gene.

Mandatory Visualizations

Signaling Pathways and Transport Mechanisms

Ferric_Enterobactin_Transport cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Apo-Ent This compound Fe-Ent Ferric-Enterobactin Apo-Ent->Fe-Ent Chelation Fe3+ Fe³⁺ Fe3+->Fe-Ent FepA FepA Receptor Fe-Ent->FepA Binding FepB FepB FepA->FepB Transport (TonB-dependent) FepCDG FepC, FepD, FepG (ABC Transporter) FepB->FepCDG Delivery Fes Fes Esterase FepCDG->Fes Transport (ATP-dependent) Released Fe3+ Released Fe³⁺ Fes->Released Fe3+ Hydrolysis of Ferric-Enterobactin Degraded Ent Degraded Enterobactin Fes->Degraded Ent Metabolism Bacterial Metabolism Released Fe3+->Metabolism

Caption: Ferric-Enterobactin transport pathway in Gram-negative bacteria.

Apo_Enterobactin_Signaling cluster_extracellular Extracellular cluster_host_cell Host Epithelial Cell Apo_Ent This compound Chelation Iron Chelation Apo_Ent->Chelation Enters Cell Intracellular_Fe Intracellular Labile Iron Pool Intracellular_Fe->Chelation Signaling_Cascade Signaling Cascade (e.g., via FPR) Chelation->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB IL8_Gene IL-8 Gene Transcription NF_kB->IL8_Gene IL8_Secretion IL-8 Secretion IL8_Gene->IL8_Secretion

Caption: this compound induced IL-8 secretion in host cells.

Apo_Enterobactin_AhR_Inhibition cluster_extracellular Extracellular cluster_host_cell Host Immune Cell (e.g., Macrophage) Apo_Ent This compound AhR_Complex Inactive AhR Complex (AhR, HSP90, etc.) Apo_Ent->AhR_Complex Competitive Inhibition Trp_Metabolites Microbial Tryptophan Metabolites (AhR Agonists) Trp_Metabolites->AhR_Complex Activation Active_AhR Active AhR-ARNT Heterodimer AhR_Complex->Active_AhR Nuclear Translocation DRE Dioxin Response Element (DRE) in DNA Active_AhR->DRE Binding Gene_Transcription Target Gene Transcription (e.g., Cyp1a1, Ahrr) DRE->Gene_Transcription Immune_Response Modulated Immune Response Gene_Transcription->Immune_Response

Caption: this compound inhibits the Aryl Hydrocarbon Receptor pathway.

Implications for Drug Development

The dual nature of enterobactin presents unique opportunities for therapeutic intervention.

  • Targeting Ferric-Enterobactin Uptake: The high specificity of the ferric-enterobactin transport system makes it an attractive target for the development of "Trojan horse" antibiotics. By conjugating antimicrobial agents to enterobactin, it is possible to hijack this pathway to deliver drugs specifically to pathogenic bacteria, overcoming outer membrane permeability barriers.

  • Modulating this compound Activity: The immunomodulatory effects of this compound suggest that targeting its interaction with host receptors could be a viable strategy for managing bacterial infections. Antagonizing its pro-inflammatory effects or counteracting its immunosuppressive activities could help restore host immune homeostasis and improve infection outcomes.

References

An In-Depth Technical Guide to the Mechanism of Apo-Enterobactin Secretion by Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Iron is a critical yet scarce nutrient for pathogenic bacteria within a host. To acquire iron, many Gram-negative bacteria synthesize and secrete high-affinity iron chelators called siderophores. Enterobactin (B1671361), produced by Escherichia coli and other enteric bacteria, is the most powerful siderophore known, making its biogenesis and transport pathways prime targets for novel antimicrobial strategies. While the biosynthesis of enterobactin and the uptake of its iron-laden form (ferric-enterobactin) are well-understood, the mechanism for exporting the iron-free apo-form has only been elucidated more recently. This guide provides a detailed examination of the apo-enterobactin (B10823476) secretion machinery, a two-step process involving dedicated transporters that span the inner and outer bacterial membranes. We present a synthesis of the current molecular understanding, quantitative data from key mutant studies, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Two-Step Secretion Pathway of this compound

In Gram-negative bacteria like E. coli, the secretion of newly synthesized this compound from the cytoplasm to the extracellular environment is a sequential, energy-dependent process that requires two distinct transport systems to cross the inner and outer membranes.

Step 1: Translocation Across the Inner Membrane via EntS

After its synthesis in the cytoplasm, this compound is first transported into the periplasmic space. This crucial initial step is mediated by EntS (formerly known as P43), a dedicated exporter belonging to the Major Facilitator Superfamily (MFS) of transporters.[1][2] The gene encoding EntS, entS, is located within the enterobactin biosynthesis gene cluster, highlighting its specific role in this pathway.[1][2]

The transport activity of EntS is energized by the proton motive force (PMF), utilizing the electrochemical gradient across the cytoplasmic membrane to drive the efflux of enterobactin.[1] Genetic deletion of entS results in a severe defect in enterobactin secretion; mutant strains excrete very little mature enterobactin and instead release elevated levels of its breakdown products, such as 2,3-dihydroxybenzoylserine (DHBS) monomer, dimer, and trimer.[2][3][4] This demonstrates that EntS is the primary and critical transporter for moving the fully assembled siderophore across the inner membrane.[2]

Step 2: Efflux Across the Outer Membrane via a Tripartite System

Once in the periplasm, this compound must traverse the formidable barrier of the outer membrane. This is accomplished by a tripartite efflux pump, a multi-protein complex that forms a continuous channel from the periplasm directly to the extracellular space.[4][5] This system is composed of an outer membrane factor (OMF), an inner membrane transporter (IMT), and a periplasmic adaptor protein (PAP) that bridges the two.

  • Outer Membrane Factor: TolC The sole outer membrane component of this system is TolC, a versatile channel-tunnel protein.[3][4] TolC is shared by multiple efflux systems, including those for antibiotics and toxins.[6] Its role in enterobactin secretion is non-negotiable; E. coli strains with a tolC deletion are profoundly deficient in enterobactin export, leading to its accumulation in the periplasm and a subsequent growth defect in iron-depleted conditions.[3][5][6][7]

  • Inner Membrane Transporters: Redundant RND Pumps While TolC forms the exit duct, the energy for transport is provided by inner membrane transporters. Initial studies deleting single Resistance-Nodulation-cell Division (RND) family transporters failed to replicate the strong phenotype of a tolC mutant, suggesting a more complex arrangement.[3][4] Subsequent research has shown that multiple RND transporters—specifically AcrB, AcrD, and MdtABC —are involved in enterobactin export.[8] These pumps exhibit functional redundancy. While the deletion of any single RND pump has a negligible effect, the simultaneous deletion of acrB, acrD, and mdtABC results in a significant reduction in enterobactin secretion, a phenotype approaching that of the ΔtolC mutant.[8]

  • Periplasmic Adaptor Proteins To function, the inner membrane RND pumps must physically connect with TolC. This connection is mediated by Periplasmic Adaptor Proteins (PAPs), such as AcrA (which partners with AcrB). These proteins form a crucial link, holding the tripartite complex together and enabling the transfer of enterobactin from the RND pump to the TolC channel.

The overall process is tightly regulated. The biosynthesis and transport machinery for enterobactin are primarily controlled by the Ferric Uptake Regulator (Fur) protein.[9][10] Under low-iron conditions, the Fur repressor is inactive, leading to the high-level expression of the ent genes, including entS.[9] In contrast, the expression of tolC is not significantly altered by iron availability, indicating it serves as a constitutively available exit channel for multiple substrates.[3][4]

Quantitative Data: Phenotypes of Key Secretion Mutants

Direct kinetic measurements of this compound export are not extensively reported. However, a clear picture of the role of each component can be derived from the analysis of mutant strains, as summarized in the table below.

Gene DeletionProtein ComponentCellular LocationFunction in SecretionMutant PhenotypeReferences
ΔentSEntS (MFS Transporter)Inner MembraneTransports this compound from cytoplasm to periplasm.Excretes very little mature enterobactin; secretes elevated levels of enterobactin breakdown products (DHBS). Growth deficient in iron-depleted medium.[1][2][3][4]
ΔtolCTolC (Outer Membrane Factor)Outer MembraneForms the outer membrane channel for tripartite efflux pumps.No detectable enterobactin exported into the medium; enterobactin accumulates in the periplasm. Severe growth deficiency in iron-depleted medium.[3][4][6][7]
ΔacrB or ΔacrD or ΔmdtABC (single deletions)AcrB, AcrD, MdtABC (RND Pumps)Inner MembraneProvide energized export from the periplasm.No significant effect on enterobactin excretion, indicating functional redundancy.[3][8]
ΔacrB ΔacrD ΔmdtABC (triple deletion)AcrB, AcrD, MdtABC (RND Pumps)Inner MembraneProvide energized export from the periplasm.Significant decrease in enterobactin export, demonstrating their collective role in secretion.[8]

Experimental Protocols

The study of this compound secretion relies on a combination of genetic, biochemical, and analytical techniques. Detailed methodologies for key experiments are provided below.

Siderophore Detection and Quantification (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[11] It relies on the principle that a high-affinity siderophore will remove iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a color change to orange or yellow.[11][12]

  • Protocol for CAS Agar (B569324) Plates (Qualitative):

    • Prepare CAS Assay Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Mix with 10 mL of an iron(III) solution (1 mM FeCl₃, 10 mM HCl). While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL of water. Autoclave the final blue solution.

    • Prepare Growth Medium: Prepare 900 mL of a suitable growth medium (e.g., LB agar) and autoclave.

    • Combine: Cool both solutions to ~50°C. Aseptically mix the 100 mL of CAS assay solution with the 900 mL of molten agar medium.

    • Plate and Inoculate: Pour the CAS agar into petri dishes. Once solidified, spot-inoculate with bacterial colonies.

    • Incubate and Observe: Incubate at the appropriate temperature (e.g., 30-37°C) for 24-72 hours. Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth.[13][14]

  • Protocol for Liquid CAS Assay (Quantitative):

    • Prepare Cultures: Grow bacteria in an iron-depleted medium for 24 hours.

    • Harvest Supernatant: Centrifuge the cultures to pellet the cells. Collect the cell-free supernatant.

    • Reaction: In a 96-well plate, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.[15] As a reference (Ar), mix 100 µL of sterile iron-depleted medium with 100 µL of CAS solution.

    • Incubate: Incubate at room temperature for approximately 2 hours.[15]

    • Measure Absorbance: Read the absorbance of the sample (As) and reference (Ar) at 630 nm.

    • Calculate Siderophore Units: Quantify production using the formula: % Siderophore Units = [(Ar - As) / Ar] × 100.[16]

Analysis of Secreted Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify enterobactin and its precursors in culture supernatants.

  • Protocol:

    • Sample Preparation: Grow bacterial strains (wild-type and mutants) in iron-depleted medium. Centrifuge to pellet cells and collect the supernatant.

    • Extraction: Acidify the supernatant to pH ~2.0 with HCl. Extract the catechols three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under vacuum.

    • Resuspension: Resuspend the dried extract in a small, known volume of methanol.

    • HPLC Analysis: Inject 10-20 µL of the sample onto a C18 reverse-phase HPLC column.

    • Separation: Elute the compounds using a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 10% to 70% acetonitrile over 30 minutes.[4]

    • Detection: Monitor the eluate using a UV detector at wavelengths of 220 nm and 316 nm.[4]

    • Quantification: Compare the peak areas of samples to those of a purified enterobactin standard curve to determine concentrations.

In Vitro Transport Using Inverted Membrane Vesicles

This assay directly measures the transport of substrates across the inner membrane, making it ideal for studying EntS function.[1]

  • Protocol:

    • Vesicle Preparation: Grow a large culture of E. coli. Harvest cells and resuspend them in a lysis buffer. Prepare inverted membrane vesicles by passing the cells through a French press at high pressure.

    • Dye Loading: Load the vesicles with a fluorescent dye that is quenched by iron, such as calcein (B42510).

    • Assay Initiation: Dilute the calcein-loaded vesicles into a reaction buffer containing an energy source (e.g., succinate, to generate a proton motive force) and a quenching agent (e.g., FeSO₄). This will quench the internal fluorescence.

    • Transport Measurement: Initiate the transport reaction by adding this compound to the exterior of the vesicles. If EntS is active, it will transport enterobactin into the vesicles.

    • Fluorescence Monitoring: Inside the vesicle, the transported enterobactin will chelate the iron, de-quenching the calcein and causing an increase in fluorescence. Monitor this fluorescence increase over time using a fluorometer.[1] The rate of fluorescence increase is proportional to the rate of transport.

Visualizing the Process: Diagrams and Workflows

Signaling Pathways and Logical Relationships

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_om Outer Membrane Ent_Synth Enterobactin Biosynthesis Apo_Ent_Cyto This compound Ent_Synth->Apo_Ent_Cyto 1. Synthesis EntS EntS (MFS) Apo_Ent_Cyto->EntS 2. IM Export Apo_Ent_Peri This compound EntS->Apo_Ent_Peri RND AcrB / AcrD / MdtABC (RND) PAP PAP RND->PAP TolC TolC PAP->TolC Apo_Ent_Peri->RND 3. OM Export Extracellular Extracellular Space TolC->Extracellular

Caption: The two-step secretion pathway of this compound in E. coli.

Experimental Workflows

G cluster_assays 3. Perform Phenotypic Assays start Start: Hypothesis (e.g., Gene X is involved in secretion) create_mutant 1. Generate Mutant Strain (e.g., ΔgeneX) and Wild-Type (WT) Control start->create_mutant grow_cultures 2. Grow Strains in Iron-Depleted Medium create_mutant->grow_cultures growth_assay Growth Curve Analysis grow_cultures->growth_assay cas_assay CAS Assay on Supernatant (Siderophore Quantification) grow_cultures->cas_assay hplc_assay HPLC on Supernatant (Enterobactin Quantification) grow_cultures->hplc_assay analyze 4. Analyze Data: Compare Mutant vs. WT growth_assay->analyze cas_assay->analyze hplc_assay->analyze conclusion Conclusion: Determine role of Gene X in enterobactin secretion analyze->conclusion G cluster_before Before Siderophore Addition cluster_after After Siderophore Addition CAS_Fe CAS-Fe³⁺ Complex Color_Blue Result: Blue Color Siderophore Apo- Enterobactin CAS_Fe->Siderophore Fe³⁺ CAS_Free Free CAS Dye CAS_Fe->CAS_Free  Siderophore  scavenges iron Ent_Fe Enterobactin-Fe³⁺ Siderophore->Ent_Fe Color_Orange Result: Orange/Yellow Color

References

The Dual Role of Apo-Enterobactin in Host-Pathogen Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate battleground of host-pathogen interactions, the competition for essential nutrients is a critical determinant of infection outcome. Iron, a vital cofactor for numerous cellular processes in both host and pathogen, is at the epicenter of this conflict. Pathogenic bacteria have evolved sophisticated mechanisms to acquire iron from the host, which maintains an extremely low concentration of free iron as a defense mechanism known as nutritional immunity.[1] A primary strategy employed by Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, is the synthesis and secretion of high-affinity iron chelators called siderophores.[2]

Enterobactin (B1671361), a cyclic tricatecholate siderophore, is one of the most potent siderophores known, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺).[1] While the role of iron-bound enterobactin (holo-enterobactin) in bacterial iron acquisition is well-established, its iron-free precursor, apo-enterobactin (B10823476), plays a multifaceted and often overlooked role in modulating host responses. This technical guide provides a comprehensive exploration of the functions of this compound in host-pathogen interactions, detailing its direct effects on host cells, its interplay with the innate immune system, and the intricate signaling pathways it modulates. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

The Central Tug-of-War: this compound and Lipocalin 2

The host has co-evolved a direct countermeasure to enterobactin-mediated iron acquisition in the form of Lipocalin 2 (Lcn2), also known as neutrophil gelatinase-associated lipocalin (NGAL).[3][4] Lcn2 is a crucial component of the innate immune system that functions by binding and sequestering bacterial siderophores, including enterobactin, thereby preventing bacteria from reacquiring the iron-laden complex.[3][5] Lcn2 can bind both apo- and holo-enterobactin with high affinity, effectively neutralizing the siderophore's iron-scavenging capabilities.[6][7] This sequestration is a key bacteriostatic mechanism of the host.[8]

However, the interaction between this compound and Lcn2 extends beyond simple sequestration. The complex of this compound and Lcn2 can act as a pro-inflammatory signal, potentiating the secretion of chemokines such as Interleukin-8 (IL-8) from epithelial cells.[6][9] This suggests that the host can not only neutralize the immediate threat of iron piracy but also use the bacterial siderophore as a danger signal to mount a robust inflammatory response.

Quantitative Data on Enterobactin Interactions

To facilitate a deeper understanding of the molecular interplay, the following tables summarize key quantitative data related to the binding affinities of enterobactin and its impact on host cells.

Interaction Molecule 1 Molecule 2 Binding Affinity (Kd) Reference
Siderophore SequestrationLipocalin 2 (Lcn2)Ferric Enterobactin~0.4 nM[3]
Siderophore SequestrationLipocalin 2 (Lcn2)This compoundNot explicitly quantified, but high-affinity binding is confirmed.[6][7]
Bacterial Iron UptakeFepA (E. coli outer membrane receptor)Ferric Enterobactin< 0.2 nM to 50 nM[5][10][11]
Periplasmic TransportFepB (E. coli periplasmic protein)Ferric Enterobactin~30 nM[5][12]
Cellular Response Stimulus Cell Type Effect Concentration Reference
Pro-inflammatory SignalingThis compoundHuman Respiratory Epithelial Cells (A549)Dose-dependent increase in IL-8 secretion.Effective at micromolar concentrations.[13]
Pro-inflammatory SignalingThis compound + Lcn2Human Respiratory Epithelial Cells (A549)Potentiated IL-8 secretion.Micromolar concentrations of enterobactin.[13]
Pro-inflammatory SignalingThis compoundHuman Intestinal Epithelial Cells (HT29, DLD-1)Dose-dependent increase in IL-8 secretion.Effective at concentrations from 25 µM.[14]

This compound as a Modulator of Host Signaling Pathways

Beyond its interaction with Lcn2, this compound can directly influence host cell signaling pathways, further highlighting its role as a significant modulator of the host response.

The Pro-inflammatory Response: IL-8 Secretion

A key consequence of host cell exposure to this compound is the induction of the pro-inflammatory chemokine IL-8.[9][14] This response is particularly evident in epithelial cells of the respiratory and intestinal tracts.[13][14] The secretion of IL-8 is a critical step in the recruitment of neutrophils to the site of infection, a hallmark of the acute inflammatory response.[15] The ability of this compound to trigger this cascade suggests that the host can sense the metabolic activity of invading bacteria, specifically their attempts to acquire iron, and translate this into an inflammatory defense.[13]

IL8_Signaling_Pathway cluster_extracellular Extracellular This compound This compound Apo-Enterobactin_Lcn2_Complex This compound-Lcn2 Complex This compound->Apo-Enterobactin_Lcn2_Complex Receptor Receptor This compound->Receptor Intracellular_Iron_Chelation Intracellular_Iron_Chelation This compound->Intracellular_Iron_Chelation Lcn2 Lcn2 Lcn2->Apo-Enterobactin_Lcn2_Complex Apo-Enterobactin_Lcn2_Complex->Receptor Potentiates Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Intracellular_Iron_Chelation->Signaling_Cascade IL8_Gene_Transcription IL8_Gene_Transcription Signaling_Cascade->IL8_Gene_Transcription IL8_Secretion IL8_Secretion IL8_Gene_Transcription->IL8_Secretion

Caption: this compound's role in HIF-1α stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in host-pathogen interactions.

Protocol 1: Extraction and Purification of Enterobactin from Bacterial Cultures

Objective: To isolate and purify enterobactin from bacterial culture supernatants.

Materials:

  • Bacterial strain known to produce enterobactin (e.g., E. coli)

  • Iron-deficient minimal medium

  • Concentrated HCl

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Centrifuge and rotor

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

  • Sephadex LH-20 column (optional, for further purification)

Procedure:

  • Bacterial Culture:

    • Inoculate a starter culture of the enterobactin-producing bacterial strain in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into a larger volume of iron-deficient minimal medium. To ensure iron limitation, use high-purity water and acid-washed glassware.

    • Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours. [16]2. Supernatant Collection:

    • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean flask. [16]3. Acidification and Extraction:

    • Acidify the supernatant to a pH of 2.0 by slowly adding concentrated HCl while stirring. This protonates the catechol groups of enterobactin, increasing its solubility in organic solvents. [16] * Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel and shake vigorously for 1-2 minutes to extract the enterobactin into the ethyl acetate phase. [16] * Allow the layers to separate, then drain the lower aqueous phase and collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize the yield. [17]4. Concentration and Storage:

    • Combine the ethyl acetate extracts and remove the solvent using a rotary evaporator or vacuum centrifuge to obtain a dry residue. [16] * Resuspend the dried extract in a small volume of methanol for storage at -20°C. [16]5. (Optional) Chromatographic Purification:

    • For higher purity, the methanol-resuspended extract can be further purified using a Sephadex LH-20 column, eluting with methanol. [17] * Monitor fractions for the presence of enterobactin using a suitable method, such as the Arnow assay for catechols or by spotting on TLC plates and visualizing with an iron-containing spray. [17]

Protocol 2: Siderophore Detection using Chrome Azurol S (CAS) Assay

Objective: To qualitatively and quantitatively detect the production of siderophores, such as enterobactin, by bacteria.

Materials:

  • Bacterial isolates

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Appropriate bacterial growth medium (e.g., LB agar (B569324) or broth)

  • 96-well microplate and plate reader (for quantitative assay)

Procedure (Liquid Assay):

  • Preparation of CAS Assay Solution:

    • Prepare the blue CAS assay solution as described by Schwyn and Neilands (1987). This involves the careful mixing of CAS, HDTMA, and an iron(III) solution in a buffered medium.

  • Sample Preparation:

    • Grow bacterial cultures in an appropriate iron-limited liquid medium.

    • Harvest the cell-free supernatant by centrifugation (e.g., 4,000 rpm for 5 minutes). [18]3. Assay Performance:

    • In a 96-well plate, add 100 µL of the bacterial supernatant to 100 µL of the CAS assay solution. [18] * As a reference (Ar), add 100 µL of sterile iron-limited medium to 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours). [18]4. Data Acquisition and Analysis:

    • Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm using a microplate reader.

    • The production of siderophores is quantified as siderophore units, calculated using the formula: Siderophore Units = [ (Ar - A) / Ar ] x 100. [18] dot

CAS_Assay_Workflow CAS Assay for Siderophore Detection Bacterial_Culture 1. Bacterial Culture in Iron-Limited Medium Supernatant_Collection 2. Centrifuge and Collect Cell-Free Supernatant Bacterial_Culture->Supernatant_Collection Assay_Setup 3. Mix Supernatant with CAS Assay Solution in 96-well plate Supernatant_Collection->Assay_Setup Incubation 4. Incubate at Room Temperature Assay_Setup->Incubation Measurement 5. Measure Absorbance at 630 nm Incubation->Measurement Calculation 6. Calculate Siderophore Units Measurement->Calculation

Caption: Experimental workflow for the CAS assay.

Protocol 3: Neutrophil Chemotaxis Assay for IL-8 Activity

Objective: To determine the chemotactic activity of IL-8 secreted by epithelial cells in response to this compound.

Materials:

  • Freshly isolated human neutrophils

  • Conditioned medium from epithelial cells stimulated with this compound

  • Recombinant human IL-8 (positive control)

  • DMEM or other suitable cell culture medium

  • Agarose (B213101)

  • Methanol

  • Wright-Giemsa or similar stain

  • Microscope

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). [19] * Resuspend the isolated neutrophils in DMEM at a concentration of 2.5 x 10⁵ cells/mL. [15]2. Agarose Plate Preparation:

    • Prepare a 2% agarose solution and mix it with an equal volume of 2x DMEM culture medium (pre-warmed to ~48°C).

    • Pour this mixture onto glass slides and allow it to solidify.

    • Punch a series of wells in the agarose. Typically, a central well for neutrophils and surrounding wells for test and control substances. [15]3. Chemotaxis Assay:

    • Add 10 µL of the neutrophil suspension to the central well.

    • Add 10 µL of the conditioned medium (from this compound stimulated cells) to an outer well.

    • Add 10 µL of recombinant IL-8 to another outer well as a positive control.

    • Add 10 µL of fresh DMEM to another outer well as a negative control. [15]4. Incubation and Staining:

    • Place the slides in a humidified chamber and incubate at 37°C for 2 hours.

    • After incubation, fix the cells with methanol for 30 minutes.

    • Stain the slides with a suitable stain (e.g., Wright-Giemsa) and allow them to dry. [15]5. Data Analysis:

    • Under a microscope, measure the distance the neutrophils have migrated from the edge of the central well towards the sample well (chemotactic distance) and the negative control well (spontaneous migration distance).

    • The chemotactic activity can be expressed as a chemotactic index (chemotactic distance / spontaneous migration distance). [15]

Conclusion

This compound is far from being a mere precursor in a bacterial iron acquisition pathway. It is a potent signaling molecule that actively engages with the host's innate immune system. Its ability to trigger pro-inflammatory responses, such as the secretion of IL-8, and modulate fundamental cellular processes like the HIF-1α pathway, underscores its significance in the pathogenesis of bacterial infections. The intricate interplay between this compound, host proteins like Lipocalin 2, and cellular signaling cascades reveals a dynamic co-evolutionary arms race. A thorough understanding of these interactions, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is paramount for the development of novel anti-infective strategies that target this critical aspect of host-pathogen communication. By disrupting the ability of bacteria to not only acquire iron but also manipulate the host response through molecules like this compound, new avenues for therapeutic intervention can be explored.

References

The Immunomodulatory Landscape of Iron-Free Enterobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted immunomodulatory effects of iron-free enterobactin (B1671361) (apo-enterobactin). Enterobactin, a siderophore with an exceptionally high affinity for ferric iron, is a key molecule in the iron acquisition strategies of many Gram-negative bacteria.[1] Beyond its role in bacterial survival, This compound (B10823476) engages in a complex interplay with the host immune system, demonstrating a remarkable capacity to modulate host immune responses.[1] This document details the quantitative aspects of these interactions, provides comprehensive experimental protocols for their investigation, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data on this compound-Host Interactions

The interactions between iron-free enterobactin and host immune components have been characterized by specific binding affinities and inhibitory concentrations. The following tables summarize the key quantitative data available in the literature.

InteractionHost Protein/CellQuantitative ParameterValueNotes
Binding Affinity Lipocalin 2 (Siderocalin)Dissociation Constant (Kd)~0.4 nMRepresents the high-affinity binding of siderophores, including enterobactin, to Lipocalin 2.[1]
Inhibition Myeloperoxidase (MPO)IC50 (estimated)~1.0 µMThis compound at 1.0 µM was found to inhibit 50% of MPO activity.[1]
Binding Affinity Aryl Hydrocarbon Receptor (AhR)Dissociation Constant (Kd)Not yet determinedEnterobactin has been shown to inhibit AhR activation, suggesting a direct or indirect interaction.[1]

Table 1: Quantitative Parameters of this compound-Host Immune Protein Interactions

Cellular EffectCell TypeParameterObservation
Cytokine Secretion Intestinal Epithelial Cells (HT29, DLD-1)IL-8 ProductionDose-dependent increase in IL-8 secretion upon treatment with iron-free enterobactin.[2][3]
Macrophage Polarization Macrophages (MΦs)M2 PolarizationIron-free enterobactin promotes the polarization of macrophages towards an M2 phenotype.[2][4][5][6]
Reactive Oxygen Species Intestinal Epithelial CellsROS GenerationIron-free enterobactin reduces basal reactive oxygen species (ROS) generation.

Table 2: Cellular Immunomodulatory Effects of Iron-Free Enterobactin

Key Signaling Pathways and Mechanisms of Action

Iron-free enterobactin exerts its immunomodulatory effects through several distinct mechanisms, targeting key components of both innate and adaptive immunity.

Interaction with Lipocalin 2 (Siderocalin)

Lipocalin 2 (Lcn2) is a crucial component of the innate immune system that functions by sequestering bacterial siderophores.[1] Lcn2 possesses a binding pocket that specifically recognizes and binds enterobactin with high affinity, thereby preventing bacteria from acquiring iron.[1] Beyond simple sequestration, the complex of Lcn2 and iron-free enterobactin can act as a pro-inflammatory signal, inducing the secretion of chemokines like Interleukin-8 (IL-8) from epithelial cells.[1]

Lcn2_Enterobactin_Signaling Enterobactin-Lcn2 Signaling Pathway cluster_cell Epithelial Cell enterobactin Iron-Free Enterobactin complex Enterobactin-Lcn2 Complex enterobactin->complex lcn2 Lipocalin 2 (Lcn2) lcn2->complex receptor Cellular Receptor complex->receptor epithelial_cell Epithelial Cell signaling Intracellular Signaling Cascade receptor->signaling il8 IL-8 Secretion signaling->il8

Caption: Enterobactin-Lcn2 signaling leading to IL-8 secretion.

Inhibition of Myeloperoxidase (MPO)

Myeloperoxidase is a key enzyme in neutrophils that generates potent antimicrobial oxidants. Iron-free enterobactin acts as a direct inhibitor of MPO activity, thereby impairing a critical arm of the innate immune response.[1] This inhibition is specific to the catecholate structure of enterobactin.[1]

MPO_Inhibition Inhibition of Myeloperoxidase by Enterobactin enterobactin Iron-Free Enterobactin enterobactin->inhibition mpo Myeloperoxidase (MPO) oxidants Antimicrobial Oxidants mpo->oxidants generates inhibition->mpo

Caption: Enterobactin-mediated inhibition of MPO function.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating immune responses. Iron-free enterobactin has been shown to inhibit the activation of AhR, potentially acting as a competitive antagonist.[1] By inhibiting AhR activation, enterobactin can suppress certain immune responses.[1]

AhR_Inhibition Enterobactin-mediated Inhibition of AhR Signaling cluster_nucleus Nucleus enterobactin Iron-Free Enterobactin enterobactin->inhibition ahr_agonist AhR Agonist ahr Aryl Hydrocarbon Receptor (AhR) ahr_agonist->ahr arnt ARNT ahr->arnt nucleus Nucleus ahr->nucleus dRE DRE (DNA Response Element) arnt->dRE gene_expression Target Gene Expression dRE->gene_expression inhibition->ahr

Caption: Inhibition of the AhR signaling pathway by enterobactin.

Polarization of Macrophages

Iron-free enterobactin can influence the polarization of macrophages, pushing them towards an anti-inflammatory M2 phenotype.[2][4][5][6] This is achieved by chelating the intracellular labile iron pool, which in turn disrupts M1 pro-inflammatory functions and promotes M2-associated markers.[2][4]

Macrophage_Polarization Effect of Enterobactin on Macrophage Polarization enterobactin Iron-Free Enterobactin macrophage Macrophage (MΦ) enterobactin->macrophage lip Labile Iron Pool (LIP) Chelation macrophage->lip m1 M1 Phenotype (Pro-inflammatory) lip->m1 inhibits m2 M2 Phenotype (Anti-inflammatory) lip->m2 promotes

Caption: Enterobactin promotes M2 macrophage polarization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of iron-free enterobactin.

Measurement of IL-8 Secretion from Intestinal Epithelial Cells

Objective: To quantify the induction of IL-8 secretion from intestinal epithelial cells in response to iron-free enterobactin.

Materials:

  • Human intestinal epithelial cell lines (e.g., HT29, DLD-1)[2][3]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin-streptomycin)[2]

  • Iron-free enterobactin (this compound)

  • 24-well cell culture plates

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture the intestinal epithelial cells in their recommended medium at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 24-well plates at a density of 1.0 x 106 cells/mL and allow them to reach 90-95% confluency.[2]

  • Stimulation:

    • Prepare a stock solution of iron-free enterobactin in a suitable solvent (e.g., DMSO).

    • Challenge the cells with varying concentrations of iron-free enterobactin (e.g., 25 µM) in serum-free media.[2]

    • Include a vehicle control (DMSO) and a positive control if applicable.

    • For iron-replete controls, pre-incubate enterobactin with an equimolar concentration of FeCl3.[2]

  • Incubation: Incubate the treated cells for 24 hours at 37°C.[2]

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-8 based on a standard curve.

Analysis of Macrophage Polarization by Flow Cytometry

Objective: To determine the effect of iron-free enterobactin on the polarization of macrophages towards M1 or M2 phenotypes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium and supplements

  • Iron-free enterobactin

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80, CD38 for M1; CD206 for M2)

  • Flow cytometer

Procedure:

  • Macrophage Culture: Culture macrophages in appropriate medium. For BMDMs, differentiate bone marrow cells with M-CSF.

  • Stimulation: Pre-treat the macrophages with or without iron-free enterobactin for a specified period.

  • Infection/Co-stimulation (Optional): In some experimental setups, macrophages can be subsequently infected with bacteria (e.g., Salmonella) to assess the effect of enterobactin in the context of infection.

  • Cell Harvesting and Staining:

    • After the desired incubation time, harvest the cells.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against F4/80, CD38, and CD206.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the F4/80+ macrophage population.

    • Analyze the percentage of F4/80+CD38+CD206- (M1-like) and F4/80+CD38-CD206+ (M2-like) cells.

  • Data Analysis: Compare the percentages of M1 and M2 populations in enterobactin-treated versus untreated control groups.

Myeloperoxidase (MPO) Inhibition Assay

Objective: To determine the inhibitory effect of iron-free enterobactin on MPO activity.[1]

Materials:

  • Purified human myeloperoxidase (MPO)

  • Iron-free enterobactin

  • MPO substrate (e.g., guaiacol (B22219) or TMB)

  • Hydrogen peroxide (H2O2)

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of MPO, iron-free enterobactin, MPO substrate, and H2O2 in the assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add a fixed amount of MPO to each well.

    • Add varying concentrations of iron-free enterobactin to the wells.

    • Initiate the reaction by adding the MPO substrate and H2O2.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 470 nm for guaiacol oxidation) using a microplate reader in kinetic mode.[1]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percentage of MPO inhibition for each enterobactin concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the enterobactin concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To assess the inhibitory effect of iron-free enterobactin on AhR activation.[1]

Materials:

  • Reporter cell line expressing an AhR-responsive element coupled to a reporter gene (e.g., luciferase)

  • Known AhR agonist (e.g., TCDD)

  • Iron-free enterobactin

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Culture the AhR reporter cell line and seed into a 96-well plate.

  • Treatment: Treat the cells with:

    • Vehicle control

    • AhR agonist alone

    • Iron-free enterobactin alone

    • A fixed concentration of the AhR agonist in the presence of increasing concentrations of iron-free enterobactin.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24 hours).[1]

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold-change in luciferase activity relative to the vehicle control.

    • Determine the extent to which enterobactin inhibits the agonist-induced luciferase activity and, if possible, calculate an IC50 value.[1]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the immunomodulatory effects of iron-free enterobactin on a specific cell type.

Experimental_Workflow General Experimental Workflow cluster_assays Downstream Assays cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) treatment Treatment with Iron-Free Enterobactin (Dose-Response & Time-Course) cell_culture->treatment incubation Incubation (Specified Time & Conditions) treatment->incubation sample_collection Sample Collection (Supernatants, Cell Lysates) incubation->sample_collection elisa Cytokine/Chemokine Quantification (ELISA) sample_collection->elisa flow_cytometry Cell Phenotyping (Flow Cytometry) sample_collection->flow_cytometry western_blot Signaling Pathway Analysis (Western Blot) sample_collection->western_blot enzyme_assay Enzyme Activity Assay (e.g., MPO) sample_collection->enzyme_assay data_analysis Data Analysis & Interpretation elisa->data_analysis flow_cytometry->data_analysis western_blot->data_analysis enzyme_assay->data_analysis

Caption: A representative experimental workflow for studying enterobactin's effects.

Conclusion

The interactions between iron-free enterobactin and the host immune system are complex and multifaceted, involving direct protein interactions, enzymatic inhibition, and the modulation of key signaling pathways. A thorough understanding of these mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting bacterial infections and inflammatory diseases. The continued investigation into the immunomodulatory properties of this compound holds significant promise for the fields of immunology and drug discovery.

References

Genetic Regulation of Apo-Enterobactin Synthesis Under Iron Starvation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the battle for essential nutrients, pathogenic bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for survival and virulence. A primary strategy employed by Gram-negative bacteria like Escherichia coli is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin (B1671361), a catecholate siderophore, exhibits an exceptionally high affinity for ferric iron, making it a key player in iron acquisition and a compelling target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the genetic regulatory network governing the synthesis of apo-enterobactin (B10823476), the iron-free form of the siderophore, under conditions of iron starvation.

Core Regulatory Mechanisms

The genetic regulation of enterobactin synthesis is a tightly controlled process, ensuring that the energetically expensive production of this siderophore is induced only when iron is scarce. This regulation occurs at both the transcriptional and post-transcriptional levels, involving a complex interplay of proteins and small RNAs.

Transcriptional Regulation by the Ferric Uptake Regulator (Fur)

The primary transcriptional regulator of the enterobactin system is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur acts as a repressor. It forms a complex with its corepressor, ferrous iron (Fe²⁺), and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the enterobactin biosynthesis and transport genes (ent, fep, and fes operons).[1] This binding sterically hinders the binding of RNA polymerase, thereby repressing transcription.

Under iron starvation, the intracellular concentration of Fe²⁺ decreases, leading to the dissociation of the Fur-Fe²⁺ complex. This conformational change in Fur prevents it from binding to the Fur boxes, leading to the de-repression of the target genes and the subsequent synthesis of enterobactin.[2] The consensus sequence for a Fur box is a 19-bp palindrome, GATAATGATAATCATTATC, though variations exist across different promoters.[1][3]

dot

Fur_Regulation Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe binds Fe_low Low Iron Fur Fur Protein Fe_low->Fur dissociates from Transcription_Active Transcription Active Fe_low->Transcription_Active allows Fur->Fur_Fe ent_genes Enterobactin Genes (ent, fep, fes) Fur_box Fur Box (Promoter Region) Fur_Fe->Fur_box binds Transcription_Blocked Transcription Blocked Fur_box->Transcription_Blocked leads to Enterobactin This compound Synthesis ent_genes->Enterobactin results in Transcription_Blocked->ent_genes blocks Transcription_Active->ent_genes activates

Caption: Transcriptional regulation of enterobactin genes by Fur.
Post-Transcriptional Regulation by RyhB sRNA

An additional layer of regulation is provided by the small non-coding RNA (sRNA) RyhB. The expression of ryhB itself is repressed by the Fur-Fe²⁺ complex, meaning RyhB is abundant only under iron-starvation conditions.[4] RyhB plays a crucial role in the "iron-sparing" response by downregulating the expression of non-essential iron-containing proteins.[4] RyhB influences enterobactin synthesis through multiple mechanisms:

  • Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. The absence of RyhB leads to a significant reduction in this transcript, resulting in decreased enterobactin production.[4]

  • Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme directs serine towards cysteine biosynthesis. By inhibiting CysE, RyhB increases the intracellular pool of serine, a key precursor for enterobactin synthesis.[4]

  • Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of enterobactin.[4]

dot

RyhB_Regulation Low_Iron Low Iron Fur_Fe Fur-Fe²⁺ Low_Iron->Fur_Fe leads to dissociation of ryhB_gene ryhB gene Fur_Fe->ryhB_gene de-represses RyhB_sRNA RyhB sRNA ryhB_gene->RyhB_sRNA transcribes entCEBAH entCEBAH mRNA RyhB_sRNA->entCEBAH positively regulates cysE cysE mRNA RyhB_sRNA->cysE represses translation shiA shiA mRNA RyhB_sRNA->shiA activates translation Serine_Pool Increased Serine Pool RyhB_sRNA->Serine_Pool increases Shikimate_Uptake Increased Shikimate Uptake RyhB_sRNA->Shikimate_Uptake increases Enterobactin_Synthesis Enterobactin Synthesis entCEBAH->Enterobactin_Synthesis Serine_Pool->Enterobactin_Synthesis precursor for Shikimate_Uptake->Enterobactin_Synthesis precursor for

Caption: Post-transcriptional regulation of enterobactin synthesis by RyhB.

Quantitative Data on Enterobactin Regulation

The expression of the enterobactin gene cluster is dramatically upregulated in response to iron limitation.

Table 1: Gene Expression Fold Change under Iron Starvation

Gene/OperonFunctionFold Increase (Iron-deficient vs. Iron-replete)Reference
entA(CGB)EEnterobactin biosynthesis5 to 15-fold[5][6]
fepAFerric enterobactin uptakeResponded to iron supply[7]
fhuFFerric hydroxamate uptakeResponded to iron supply[7]
fiuFerric iron uptakeResponded to iron supply[7]

Table 2: Kinetic Parameters of Enterobactin Biosynthesis Enzymes

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
EntCChorismate14 - 53N/A[4][8]
EntBIsochorismate14.7600[8]
EntFL-Serine600670[9]
EntE2,3-dihydroxybenzoateN/A0.7 (leak rate)[9]

N/A: Not available in the provided search results.

Table 3: Fur Binding Affinity

Promoter RegionApparent K_D_ of Fur (nM)Reference
fepB8.6[3]
entSHigh affinity (complexes at 1 nM)[3]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for ent Gene Expression

This protocol outlines the steps for quantifying the relative expression of enterobactin biosynthesis genes in E. coli grown under iron-replete and iron-deficient conditions.

1. Bacterial Growth and RNA Extraction:

  • Grow E. coli strains in a minimal medium (e.g., M9 medium) supplemented with a carbon source.

  • For iron-replete conditions, supplement the medium with a source of iron (e.g., FeCl₃).

  • For iron-deficient conditions, add an iron chelator such as 2,2'-dipyridyl to the medium.

  • Harvest bacterial cells in the mid-logarithmic growth phase.

  • Extract total RNA using a commercial kit or a standard protocol like the hot phenol (B47542) method.

  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

3. qRT-PCR:

  • Perform qRT-PCR using a SYBR Green-based detection method.

  • Primer Design: Design primers specific to the ent genes of interest.

  • Reference Genes: Use stably expressed reference genes for normalization. In E. coli, cysG, hcaT, and idnT have been identified as reliable reference genes under various conditions.[6][10][11]

  • Cycling Conditions (Example):

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 60°C for 20 seconds

      • Extension: 72°C for 20 seconds

    • Melt curve analysis to verify product specificity.[10][12]

4. Data Analysis:

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

dot

qRT_PCR_Workflow Start Start: E. coli Culture (Iron-replete vs. Iron-deficient) RNA_Extraction Total RNA Extraction + DNase I treatment Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis Result Result: Relative Gene Expression Data_Analysis->Result

Caption: Experimental workflow for qRT-PCR analysis.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Fur Binding

This protocol describes the general steps for identifying the genome-wide binding sites of the Fur protein in E. coli.

1. Cell Growth and Cross-linking:

  • Grow E. coli cells to the desired optical density in iron-replete or iron-deficient media.

  • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture and incubating for a specific time (e.g., 7 minutes at room temperature).[13]

  • Quench the cross-linking reaction with glycine.[13]

  • Harvest and wash the cells.

2. Chromatin Preparation:

  • Lyse the cells to release the chromatin.

  • Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.[13]

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the chromatin with a ChIP-grade anti-Fur antibody overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[13]

4. Elution and Reverse Cross-linking:

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by incubating at a high temperature (e.g., 65-70°C) for several hours.[13]

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

  • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Prepare a sequencing library from the purified DNA fragments.

6. Sequencing and Data Analysis:

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequence reads to the E. coli genome.

  • Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (input DNA).

dot

ChIP_Seq_Workflow Start Start: E. coli Culture + Formaldehyde Cross-linking Chromatin_Prep Cell Lysis & Chromatin Shearing (Sonication) Start->Chromatin_Prep Immunoprecipitation Immunoprecipitation (Anti-Fur Antibody) Chromatin_Prep->Immunoprecipitation Elution_Reverse Elution & Reverse Cross-linking Immunoprecipitation->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification Library_Prep Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis Result Result: Genome-wide Fur Binding Sites Data_Analysis->Result

Caption: Experimental workflow for ChIP-Seq analysis.

Conclusion

The genetic regulation of this compound synthesis under iron starvation is a multi-layered and finely tuned process that is critical for bacterial survival and pathogenesis. The transcriptional repression by Fur and the post-transcriptional control by RyhB ensure a rapid and robust response to changes in iron availability. A thorough understanding of these regulatory networks, supported by quantitative data and detailed experimental methodologies, is paramount for the development of novel therapeutic strategies that target this essential bacterial pathway. Disrupting the ability of pathogenic bacteria to acquire iron represents a promising avenue to combat the growing threat of antibiotic resistance.

References

The Iron Scavengers: A Technical Guide to Enterobactin Producers in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth exploration of the microbial production of enterobactin (B1671361), offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the primary producers, biosynthesis, regulatory pathways, quantitative production data, and detailed experimental protocols for the study of this powerful siderophore.

Enterobactin is a high-affinity siderophore produced by a variety of bacteria to sequester ferric iron (Fe³⁺), an essential nutrient, from their environment. With an exceptionally high affinity for ferric iron (Kₐ ≈ 10⁴⁹ M⁻¹), enterobactin is a key factor in microbial survival, pathogenesis, and inter-species competition, making it a compelling target for novel antimicrobial strategies.[1][2] This technical guide provides a detailed overview of the natural producers of enterobactin, the molecular intricacies of its synthesis and regulation, and standardized protocols for its quantification.

Primary Microbial Producers of Enterobactin

Enterobactin is predominantly produced by Gram-negative bacteria, particularly members of the Enterobacteriaceae family. Escherichia coli and Salmonella species are the most well-characterized producers.[3][4] However, production has also been identified in other pathogenic and commensal bacteria, as well as some Gram-positive species, indicating a broader distribution than initially thought.[5][6]

Key producers include:

  • Escherichia coli : The archetypal producer, E. coli utilizes enterobactin for iron acquisition in diverse environments, including the mammalian gut.

  • Salmonella enterica : Various serovars, including Typhimurium and Typhi, produce enterobactin, which is crucial for their virulence and ability to cause systemic infections.[6][7] Salmonella also produces a glycosylated derivative called salmochelin to evade the host's immune response.[6]

  • Klebsiella pneumoniae : This opportunistic pathogen produces enterobactin to acquire iron during infections such as pneumonia and bloodstream infections.[6]

  • Streptomyces species : The discovery of enterobactin in these Gram-positive bacteria suggests that its production is not exclusive to Gram-negative organisms.[5]

  • Corynebacterium glutamicum : This Gram-positive bacterium produces corynebactin, a siderophore with a similar trilactone ring structure to enterobactin.[5]

Quantitative Production of Enterobactin

Enterobactin production is tightly regulated by iron availability and can vary significantly between species and strains, as well as under different growth conditions. The following table summarizes quantitative data on enterobactin production from various studies.

Bacterial SpeciesStrain(s)Growth ConditionsEnterobactin Production LevelReference
Salmonella enterica serovar TyphiISP1820Iron-free RPMI medium~5-fold higher than S. Typhimurium 14028s[2]
Salmonella enterica serovar Typhimurium14028sIron-free RPMI mediumLower than S. Typhi ISP1820[2]
Escherichia coliBW25113M9 medium + 1 mM H₂O₂~80% higher than control conditions[2]
Escherichia coliBW25113M9 medium + 25 µM FeCl₃Significantly repressed compared to control[2]
Escherichia colientF mutantT medium183 ± 66 Arnow units (catechols)[8]
Escherichia coliahpC entF double mutantT medium100 ± 29 Arnow units (catechols)[8]

Enterobactin Biosynthesis and Regulatory Pathways

The biosynthesis of enterobactin is a complex, multi-step process that begins with the precursor chorismate, derived from the shikimate pathway.[2][6] The pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF).[6][9]

Biosynthesis Pathway:

  • Chorismate to 2,3-dihydroxybenzoate (DHB): The enzymes EntC, EntB, and EntA convert chorismate into the catechol precursor, DHB.[3][6]

  • Activation of DHB and Serine: EntE activates DHB, and EntF activates L-serine.[5][10]

  • Assembly and Cyclization: The activated DHB and serine molecules are assembled and cyclized by a nonribosomal peptide synthetase complex, including EntB, EntD, EntE, and EntF, to form the final cyclic trilactone structure of enterobactin.[3][5]

Regulatory Pathway: The production of enterobactin is primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein in response to intracellular iron levels.[1][2]

  • Iron-Replete Conditions: When intracellular iron levels are high, the Fur protein binds to Fe²⁺, forming a complex that acts as a transcriptional repressor. This complex binds to specific DNA sequences called "Fur boxes" in the promoter regions of the ent genes, blocking their transcription.[1][9]

  • Iron-Deficient Conditions: Under low iron conditions, Fe²⁺ dissociates from Fur. This conformational change prevents Fur from binding to the Fur boxes, leading to the derepression of the ent genes and subsequent synthesis of enterobactin.[1][9]

Additionally, the small non-coding RNA, RyhB, fine-tunes enterobactin production post-transcriptionally as part of the "iron-sparing" response.[9]

Enterobactin_Biosynthesis_Regulation Enterobactin Biosynthesis and Regulation Pathway cluster_biosynthesis Biosynthesis Pathway cluster_regulation Regulatory Pathway Chorismate Chorismate DHB 2,3-dihydroxybenzoate (DHB) Chorismate->DHB EntC, EntB, EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntE, L-Serine Enterobactin Enterobactin DHB_Ser->Enterobactin EntB, EntD, EntF (Cyclization) Iron_High High Intracellular Iron (Fe²⁺) Fur_Fe Fur-Fe²⁺ Complex Iron_High->Fur_Fe Iron_Low Low Intracellular Iron Fur Fur Protein Iron_Low->Fur Fe²⁺ dissociates ent_genes ent genes Fur_Fe->ent_genes Binds to Fur box Fur->Fur_Fe Transcription_Blocked Transcription Blocked ent_genes->Transcription_Blocked Transcription_Active Transcription Active ent_genes->Transcription_Active Transcription_Active->Chorismate Enzyme Production

Enterobactin biosynthesis and its regulation by iron levels.

Experimental Protocols

Accurate quantification of enterobactin is crucial for studying its role in microbial physiology and pathogenesis. The following protocols detail methods for siderophore extraction and quantification.

Siderophore Extraction from Culture Supernatant

This protocol is adapted from established methods for the extraction of catecholate siderophores.[11]

  • Culture Preparation: Grow the bacterial strain in an iron-limited minimal medium (e.g., M9 minimal medium) to the desired growth phase (typically stationary phase for maximal siderophore production).

  • Cell Removal: Centrifuge the bacterial culture at 8,000 rpm for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted siderophores.

  • Acidification: Acidify the supernatant to a pH of 2.0 using concentrated HCl.

  • Solvent Extraction: Add an equal volume of ethyl acetate (B1210297) to the acidified supernatant. Mix vigorously by vortexing or shaking.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The enterobactin will partition into the ethyl acetate (upper) layer.

  • Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate to dryness using a rotary evaporator or by incubation in a fume hood.

  • Resuspension: Resuspend the dried extract in a suitable solvent (e.g., methanol (B129727) or deionized water) for downstream analysis.

Quantification of Enterobactin using the Arnow Assay

The Arnow assay is a colorimetric method specific for the detection of catechols.[2][12]

Reagents:

  • 0.5 N HCl

  • Nitrite-molybdate reagent: 10% (w/v) sodium nitrite (B80452) and 10% (w/v) sodium molybdate (B1676688) in deionized water.

  • 1.0 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) standard solution (e.g., 1 mM in deionized water).

Procedure:

  • Sample Preparation: To 1.0 mL of the resuspended siderophore extract, add 1.0 mL of 0.5 N HCl.

  • Reagent Addition: Add 1.0 mL of the nitrite-molybdate reagent to the acidified sample and mix well.

  • Alkalinization: Add 1.0 mL of 1.0 N NaOH and mix thoroughly. A pink to reddish color will develop in the presence of catechols.

  • Incubation: Allow the reaction to proceed for 5 minutes at room temperature.

  • Spectrophotometry: Measure the absorbance of the solution at 510 nm.

  • Standard Curve: Prepare a standard curve using serial dilutions of the DHBA standard solution and perform the Arnow assay on each dilution.

  • Quantification: Determine the concentration of enterobactin in the sample by comparing its absorbance to the DHBA standard curve. The results are typically expressed as µM equivalents of DHBA.

Experimental and Quantification Workflow

Experimental_Workflow Experimental Workflow for Enterobactin Quantification cluster_preparation Sample Preparation cluster_extraction Siderophore Extraction cluster_quantification Quantification (Arnow Assay) Culture Bacterial Culture in Iron-Limited Medium Centrifuge1 Centrifugation (8,000 rpm, 20 min) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify to pH 2.0 with HCl Supernatant->Acidify Add_EA Add Equal Volume of Ethyl Acetate Acidify->Add_EA Separate Separate Phases Add_EA->Separate Evaporate Evaporate Ethyl Acetate Separate->Evaporate Resuspend Resuspend in Solvent Evaporate->Resuspend Sample_Prep 1 mL Resuspended Extract + 1 mL 0.5 N HCl Resuspend->Sample_Prep Add_Reagents Add 1 mL Nitrite-Molybdate Reagent Sample_Prep->Add_Reagents Add_NaOH Add 1 mL 1.0 N NaOH Add_Reagents->Add_NaOH Measure_Abs Measure Absorbance at 510 nm Add_NaOH->Measure_Abs Quantify Quantify Enterobactin Concentration Measure_Abs->Quantify Standard_Curve Generate Standard Curve with DHBA Standard_Curve->Quantify

Workflow for enterobactin extraction and quantification.

Advanced Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS)

For more precise and specific quantification, LC-MS is the method of choice. It allows for the separation of enterobactin from its precursors and degradation products, providing accurate concentration measurements and structural confirmation.[2][13]

General Protocol:

  • Sample Preparation: Prepare the siderophore extract as described above.

  • Chromatographic Separation: Inject the sample into an LC system, typically equipped with a C18 reversed-phase column.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification of the intact enterobactin molecule.

  • Quantification: Compare the peak area of the sample to a standard curve generated with a purified enterobactin standard.

This technical guide provides a foundational understanding of the microbial producers of enterobactin and the methodologies used for its study. Further research into the diverse roles of enterobactin in microbial communities will continue to advance our knowledge of bacterial iron acquisition and inform the development of novel therapeutic interventions.

References

chemical properties and stability of apo-enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Chemical Properties and Stability of Apo-Enterobactin (B10823476)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361), also known as enterochelin, is a canonical catecholate siderophore produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium to facilitate iron acquisition in iron-limited environments.[1][2][3] Its iron-free form, this compound, is a precursor molecule whose chemical properties and stability are of paramount importance for understanding its biological function and for its application in drug development, particularly in "Trojan Horse" strategies for antibiotic delivery.[2][4] this compound is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[5] This structure forms a hexadentate ligand that coordinates a single ferric ion with the highest known affinity (Kₐ ≈ 10⁴⁹ M⁻¹), enabling bacteria to sequester iron from host proteins like transferrin and lactoferrin.[1][2][5][6] This guide provides a comprehensive technical overview of the core .

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are critical for its handling, experimental use, and formulation. These properties are summarized in the table below.

Data Presentation: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₀H₂₇N₃O₁₅[5]
Molar Mass 669.55 g/mol [1][5]
CAS Number 28384-96-5[5]
Appearance Solid[5]
UV-Vis λmax 251 nm[7]
Solubility Soluble in DMSO and methanol.[7][8] Soluble at 10 mg/ml in a 9:1 mixture of acetonitrile (B52724) and water.[8] Slightly soluble in acetonitrile (0.1-1 mg/ml).[5]
Storage (Solid) -20°C for at least 2 years in a sealed container.[8]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[8]

Stability Profile of this compound

The stability of this compound is highly dependent on environmental conditions, primarily pH and temperature. Its degradation is a key factor in both experimental design and its biological lifecycle.

pH-Dependent Stability and Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of its central cyclic tri-ester backbone.[9] This hydrolysis is accelerated under non-neutral pH conditions and results in the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS), which have a significantly reduced affinity for iron.[5][9]

While the ferric-enterobactin complex is stable at neutral pH, it becomes susceptible to iron release under acidic conditions.[5][8] Protonation of the catecholate groups leads to a less stable "salicylate-type" coordination, which facilitates iron release.[8][10] This property is crucial for the intracellular release of iron from the siderophore.

Enzymatic Degradation

In E. coli, the release of iron from the ferric-enterobactin complex is primarily an intracellular process catalyzed by the Ferric Enterobactin Esterase (Fes).[5] This enzyme specifically hydrolyzes the three ester bonds of the trilactone backbone, dismantling the chelate.[5] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) compared to this compound, ensuring that iron is released only after the complex has been successfully transported into the cytoplasm.[5]

Biological Pathways and Mechanisms

Enterobactin Biosynthesis

The biosynthesis of enterobactin is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic siderophore.[6] This pathway is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF, entH).[6] The process begins with the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB).[1][11] Subsequently, three molecules of DHB are linked to three L-serine residues, which then undergo intermolecular cyclization to form enterobactin.[1]

Enterobactin_Biosynthesis cluster_DHB DHB Synthesis cluster_Assembly Enterobactin Assembly cluster_Cofactor Cofactor Activation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-DHB 2,3-dihydro-2,3-DHB Isochorismate->2,3-dihydro-2,3-DHB EntB (Lyase domain) 2,3-DHB 2,3-DHB 2,3-dihydro-2,3-DHB->2,3-DHB EntA DHB-AMP DHB-AMP 2,3-DHB->DHB-AMP EntE DHB-S-EntB DHB-S-EntB DHB-AMP->DHB-S-EntB EntE DHB-Ser-S-EntF DHB-Ser-S-EntF DHB-S-EntB->DHB-Ser-S-EntF EntF L-Serine L-Serine L-Ser-AMP L-Ser-AMP L-Serine->L-Ser-AMP EntF L-Ser-S-EntF L-Ser-S-EntF L-Ser-AMP->L-Ser-S-EntF EntF L-Ser-S-EntF->DHB-Ser-S-EntF Cyclic Trimer (Enterobactin) Cyclic Trimer (Enterobactin) DHB-Ser-S-EntF->Cyclic Trimer (Enterobactin) EntF (TE domain) (3x cyclization) apo-EntB apo-EntB holo-EntB holo-EntB apo-EntB->holo-EntB EntD apo-EntF apo-EntF holo-EntF holo-EntF apo-EntF->holo-EntF EntD Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high High Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe2_high->Fur_active binds FurBox ent Promoter (Fur box) Fur_active->FurBox binds EntGenes ent Genes FurBox->EntGenes Transcription Blocked Fe2_low Low Fe²⁺ Fur_inactive Apo-Fur Fe2_low->Fur_inactive dissociates FurBox2 ent Promoter (Fur box) Fur_inactive->FurBox2 cannot bind EntGenes2 ent Genes FurBox2->EntGenes2 Transcription Active Enterobactin Enterobactin Synthesis EntGenes2->Enterobactin Iron_Uptake_Release cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm ApoEnt_out This compound FeEnt_out Ferric-Enterobactin ApoEnt_out->FeEnt_out Fe3_out Fe³⁺ Fe3_out->FeEnt_out Chelation OM Outer Membrane FepA FeEnt_out->OM:f1 Periplasm Periplasm FepB OM:f1->Periplasm:f0 IM Inner Membrane FepCDG (ABC Transporter) Periplasm:f0->IM:f1 FeEnt_in Ferric-Enterobactin IM:f1->FeEnt_in Fe2_in Fe²⁺ FeEnt_in->Fe2_in Hydrolysis & Reduction DegradedEnt Degraded Enterobactin (3x DHBS) FeEnt_in->DegradedEnt Hydrolysis Fes Fes (Esterase) Fes->FeEnt_in Metabolism Cellular Metabolism Fe2_in->Metabolism Extraction_Workflow Start Bacterial Culture (Low Iron Medium) Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Cell-Free Supernatant Centrifuge->Supernatant Acidify Acidify to pH 2.0 (e.g., 5N HCl) Supernatant->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Separate Separate Organic Phase Extract->Separate End Enriched Enterobactin Extract Separate->End Waste Aqueous Waste Separate->Waste

References

The Unrivaled Affinity of Apo-Enterobactin for Iron: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial biochemistry, the quest for essential nutrients is a driving force of evolution. For many Gram-negative bacteria, the acquisition of iron, a critical yet scarce resource in host environments, is orchestrated by a molecule of remarkable efficiency: enterobactin (B1671361). This technical guide provides an in-depth exploration of the theoretical iron binding affinity of apo-enterobactin (B10823476), offering researchers, scientists, and drug development professionals a comprehensive resource on its quantitative binding parameters, the experimental methodologies used for their determination, and the physiological pathways it governs.

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, exhibits the highest known binding affinity for ferric iron (Fe³⁺) of any known siderophore, making it a molecule of significant interest for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.

Quantitative Analysis of Iron Binding Affinity

The interaction between this compound and ferric iron is characterized by an exceptionally high formation constant, reflecting a thermodynamically favorable and stable complex. The key quantitative parameters defining this interaction are summarized below.

ParameterValueDescription
Formation Constant (K) ~10⁵² M⁻¹Represents the equilibrium constant for the formation of the ferric-enterobactin complex from this compound and a free ferric ion. Its extraordinarily high value indicates that the formation of the complex is overwhelmingly favored.[1]
pFe 34.3The pFe value is the negative logarithm of the free ferric ion concentration at a defined pH (typically 7.4) and total ligand and iron concentrations. It provides a biologically relevant measure of the chelator's effectiveness in sequestering iron under physiological conditions.[2]
Proton-Independent Stability Constant (K_f) 10⁴⁹ M⁻¹This value represents the stability of the fully deprotonated ferric-enterobactin complex, independent of pH effects.[3]
Reduction Potential (Fe³⁺/Fe²⁺) -0.57 V to -0.99 V (pH dependent)The reduction potential of the iron center in the ferric-enterobactin complex is highly dependent on pH, becoming more negative (less favorable for reduction) at higher pH.[1]

Experimental Determination of Binding Affinity

The remarkably high affinity of enterobactin for iron necessitates specialized techniques for its quantification. The two primary methods employed are potentiometric titration and spectrophotometric competition assays.

Potentiometric Titration

This method directly measures the affinity of a ligand for a metal ion by monitoring changes in hydrogen ion concentration (pH) as a base is added to a solution containing the siderophore and the metal ion.

Detailed Methodology:

  • Solution Preparation: A solution of purified this compound at a known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Ligand Protonation Constants: The solution is first titrated with a standardized base (e.g., NaOH) in the absence of the metal ion. The resulting pH changes are recorded to determine the protonation constants (pKa values) of the catechol hydroxyl groups of enterobactin.

  • Complex Formation Titration: A second titration is performed on a solution containing the same concentration of enterobactin to which a precise amount of a standard ferric iron solution (e.g., FeCl₃ or Fe(ClO₄)₃) has been added.[3]

  • Data Analysis: The titration data (pH versus volume of base added) for both the ligand alone and the ligand-metal complex are analyzed using specialized software. By fitting the data to a model that includes the ligand protonation equilibria and the metal-ligand complexation equilibria, the stability constant of the ferric-enterobactin complex can be calculated.

Spectrophotometric Competition Assay

Due to the extremely high stability constant of ferric-enterobactin, direct measurement can be challenging. Spectrophotometric competition assays provide an indirect method by using a competing chelator with a well-characterized and lower iron binding affinity, such as EDTA.

Detailed Methodology:

  • Reagent Preparation: Solutions of known concentrations of the ferric-enterobactin complex and the competing ligand (e.g., EDTA) are prepared in a buffer at a constant pH (e.g., pH 7.4).

  • Equilibration: The solutions are mixed and allowed to reach equilibrium. The time required to reach equilibrium must be predetermined and can range from hours to days.

  • Spectrophotometric Measurement: The concentration of each ferric complex (ferric-enterobactin and ferric-EDTA) at equilibrium is determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance at wavelengths where the two complexes have distinct absorption maxima.[3]

  • Data Analysis: The equilibrium constant for the competition reaction is calculated from the concentrations of the species at equilibrium. Knowing the stability constant of the ferric-EDTA complex, the stability constant of the ferric-enterobactin complex can then be determined.

Visualization of Key Pathways and Structures

To better understand the context of enterobactin's function, the following diagrams, generated using the DOT language, illustrate the enterobactin-mediated iron uptake pathway and the conformational changes that occur upon iron binding.

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Ferric-Enterobactin Ferric-Enterobactin This compound->Ferric-Enterobactin Chelation Fe3+ Fe3+ Fe3+->Ferric-Enterobactin Fes Fes Ferric-Enterobactin->Fes Hydrolysis FepA FepA Ferric-Enterobactin->FepA FepB FepB FepD_FepG FepD/FepG FepB->FepD_FepG Delivery FepC FepC FepC->FepD_FepG ATP Hydrolysis Fe2+ Fe2+ FepD_FepG->Fe2+ Transport & Reduction Fes->Fe2+ Degraded Enterobactin Degraded Enterobactin Fes->Degraded Enterobactin Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane FepA->FepB Transport (TonB-dependent)

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.

Enterobactin_Conformational_Change cluster_apo This compound cluster_ferric Ferric-Enterobactin Complex cluster_protonated Protonated Ferric-Enterobactin Apo Flexible Conformation (Catechol groups pre-organized) Ferric Rigid, Octahedral Complex (Δ-chirality at iron center) Apo->Ferric Fe³⁺ Binding Protonated Salicylate (B1505791) Coordination (Facilitates iron release) Ferric->Protonated Protonation (Low pH) Protonated->Apo Iron Release & Deprotonation

Caption: Conformational changes of enterobactin upon iron binding and protonation.

Conclusion

The extraordinary iron binding affinity of this compound is a testament to the elegant solutions evolved by microorganisms to survive in challenging environments. A thorough understanding of this high-affinity interaction, facilitated by robust experimental methodologies, is paramount for the scientific community. This knowledge not only deepens our fundamental understanding of microbial iron acquisition but also provides a critical foundation for the development of novel therapeutics designed to disrupt this essential pathway in pathogenic bacteria. The detailed information presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of microbiology, medicinal chemistry, and drug discovery.

References

Methodological & Application

Synthesis and Purification of Apo-Enterobactin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361) is a siderophore of significant interest in microbiology and drug development, renowned for its exceptionally high affinity for ferric iron (Fe³⁺).[1] Produced by Gram-negative bacteria such as Escherichia coli to sequester iron from their environment, its unique cyclic trilactone structure derived from three 2,3-dihydroxybenzoyl-L-serine (DHBS) units makes it a powerful iron chelator.[1][2] The iron-free form, apo-enterobactin (B10823476), is a crucial reagent for a variety of research applications, including the study of bacterial iron uptake pathways, the development of novel antimicrobial agents that hijack these pathways, and in assays investigating iron chelation and homeostasis.[3][4] This document provides detailed protocols for the biological synthesis and subsequent purification of this compound for research use.

Data Summary

Chemical Synthesis Yields of Enterobactin Analogs
Synthetic StrategyOverall YieldReference
Initial Total Synthesis (Corey and Bhattacharya)~1%[5]
Improved Single-Step Synthesis of Triserine Lactone~50%[5]
Storage and Stability of Enterobactin
FormStorage TemperatureDurationReference
Solid-20°CAt least 2 years[6]
Solution-80°C (aliquots)Up to 6 months[6]
Solution-20°C (aliquots)Up to 1 month[6]

Experimental Protocols

Protocol 1: Biological Synthesis and Extraction of Ferric-Enterobactin

This protocol describes the production of enterobactin by culturing an enterobactin-producing bacterial strain in iron-deficient media, followed by extraction from the culture supernatant.

Materials:

  • Enterobactin-producing bacterial strain (e.g., E. coli)

  • Low-iron minimal medium (e.g., M9 minimal media)[7]

  • 5 N Hydrochloric acid (HCl)[2]

  • Ethyl acetate[2]

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

  • Methanol[2]

Procedure:

  • Culturing: Inoculate the enterobactin-producing bacterial strain into a low-iron minimal medium. Grow the culture at 37°C with aeration for 24-48 hours to induce siderophore production.[4]

  • Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Carefully decant the cell-free supernatant, which contains the secreted ferric-enterobactin.[7]

  • Acidification: Chill the supernatant on ice and acidify to a pH of approximately 2.0 by slowly adding 5 N HCl while stirring.[2][7] This step is crucial for protonating the catechol groups, which facilitates extraction into the organic phase.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).[2] Stir the mixture vigorously for at least 30 minutes to allow for the extraction of enterobactin into the organic phase.[2] The organic phase will typically turn a reddish-brown color.

  • Phase Separation: Allow the layers to separate in the separatory funnel. Collect the upper organic (ethyl acetate) phase. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.

  • Drying: Combine the organic fractions and evaporate the solvent in vacuo using a rotary evaporator or vacuum centrifuge to obtain the crude ferric-enterobactin extract.[2]

  • Resuspension: Resuspend the dried extract in a small volume of methanol (B129727). This solution contains partially purified ferric-enterobactin.[2]

Protocol 2: Purification of Ferric-Enterobactin by Chromatography

For applications requiring higher purity, the crude extract can be further purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.

Materials:

  • Methanol-resuspended crude enterobactin extract

  • HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Filter the resuspended crude extract through a 0.22 µm filter before injection.

  • HPLC Separation: Use a suitable C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30 minutes.

  • Detection: Monitor the elution at 220 nm (for peptide bonds) and 316 nm (for the characteristic catecholate absorbance).

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at 316 nm.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent by lyophilization or vacuum centrifugation to obtain purified ferric-enterobactin.

Protocol 3: Preparation of this compound (Iron Removal)

This protocol describes the removal of iron from purified ferric-enterobactin to generate the apo-form. This process relies on the pH-dependent stability of the ferric-enterobactin complex.

Materials:

  • Purified ferric-enterobactin

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Ethyl acetate

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Acidification: Dissolve the purified ferric-enterobactin in a minimal amount of methanol and dilute with water. Adjust the pH of the solution to ~2.0 with 0.1 M HCl. At low pH, the catecholate groups become protonated, leading to a less stable complex and facilitating iron release.[6]

  • Extraction of this compound: Transfer the acidified solution to a separatory funnel and extract the iron-free enterobactin with an equal volume of ethyl acetate. The this compound will partition into the organic phase.

  • Washing: Wash the organic phase with a small volume of 0.1 M HCl to remove any remaining iron salts.

  • Neutralization (Optional but Recommended): To minimize hydrolysis of the ester backbone, the organic phase can be briefly washed with a neutral buffer. However, prolonged exposure to neutral or basic conditions should be avoided.

  • Drying: Dry the ethyl acetate phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield solid this compound.

  • Storage: Store the solid this compound at -20°C or lower, protected from light, to prevent degradation.[3][6] For use in experiments, prepare fresh solutions in a suitable solvent like DMSO or methanol.[6]

Visualizations

Signaling Pathways and Workflows

Enterobactin_Biosynthesis Enterobactin Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB, EntA DHB_Ser DHB-L-Serine DHB->DHB_Ser EntE, EntF, EntB Enterobactin Enterobactin DHB_Ser->Enterobactin EntF (Cyclization)

Caption: Biosynthesis of enterobactin from chorismate.

Apo_Enterobactin_Workflow This compound Synthesis and Purification Workflow cluster_synthesis Biological Synthesis & Extraction cluster_purification Purification cluster_apo_prep This compound Preparation Culturing 1. Culturing of Bacteria (Low-iron medium) Extraction 2. Solvent Extraction (Ethyl Acetate, pH 2) Culturing->Extraction Crude_Extract Crude Ferric-Enterobactin Extraction->Crude_Extract Chromatography 3. Chromatography (e.g., RP-HPLC) Crude_Extract->Chromatography Pure_Ferric Purified Ferric-Enterobactin Chromatography->Pure_Ferric Iron_Removal 4. Iron Removal (Acidification & Extraction) Pure_Ferric->Iron_Removal Apo_Enterobactin Pure this compound Iron_Removal->Apo_Enterobactin

Caption: Workflow for this compound production.

Ferric_Enterobactin_Uptake Ferric-Enterobactin Uptake and Iron Release Extracellular Extracellular Space Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Fe_Ent_ext Ferric-Enterobactin FepA FepA Receptor Fe_Ent_ext->FepA Fe_Ent_peri Ferric-Enterobactin FepA->Fe_Ent_peri ABC_Transporter ABC Transporter Fe_Ent_peri->ABC_Transporter Fe_Ent_cyto Ferric-Enterobactin ABC_Transporter->Fe_Ent_cyto Fes Fes (Esterase) Fe_Ent_cyto->Fes Fe2 Fe²⁺ Fes->Fe2 Degraded_Ent Degraded Enterobactin Fes->Degraded_Ent

References

Application Notes and Protocols: Extraction of Apo-Enterobactin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica, to acquire iron, an essential nutrient, from the host environment. Its remarkable ability to sequester ferric iron (Fe³⁺) makes it a crucial virulence factor for these pathogenic bacteria. The biosynthesis of enterobactin is a complex process initiated from chorismate via the shikimate pathway, involving a series of enzymatic reactions encoded by the ent gene cluster. Once synthesized, enterobactin is secreted into the extracellular milieu to scavenge iron. The resulting ferric-enterobactin complex is then recognized by specific outer membrane receptors, like FepA in E. coli, and transported into the cell. Understanding the mechanisms of enterobactin production is pivotal for developing novel antimicrobial strategies that target bacterial iron acquisition. This document provides detailed protocols for the extraction of apo-enterobactin (B10823476) from bacterial cultures.

Data Presentation: Enterobactin Production in Various Bacterial Species

The following table summarizes quantitative data on enterobactin production from different bacterial species as reported in the literature. Direct comparison of yields can be challenging due to variations in analytical methods and reporting units.

Bacterial SpeciesStrainCulture ConditionsEnterobactin YieldQuantification MethodReference
Escherichia coliBW25113 (Wild-Type)T medium, 24h, 37°C35 ± 6 Arnow unitsArnow Assay
Escherichia coliahpC mutantT medium, 24h, 37°C12 ± 5 Arnow unitsArnow Assay
Escherichia coliWild-TypeM9 medium~1 µMArnow Assay (as DHBA equivalents)
Escherichia colientE mutantM9 mediumNot detectedArnow Assay
Streptomyces tendaeTü 901/8cStarch-based medium, 20h61 mg/LNot Specified
Acinetobacter baumanniiAb5SSpecific synthetic medium115 mg/LDry Weight

Note: Arnow units are a semi-quantitative measure of catechol compounds. DHBA (2,3-dihydroxybenzoic acid) is a precursor of enterobactin and is often used as a standard in the Arnow assay. LC-MS/MS provides a more specific and quantitative measurement.

Experimental Protocols

This section provides detailed methodologies for the cultivation of bacteria for enterobactin production, extraction of this compound from the culture supernatant, and its quantification.

1. Culturing Bacteria for Enterobactin Production

This protocol describes the cultivation of bacteria under iron-limiting conditions to induce the production of enterobactin.

Materials:

  • Bacterial strain of interest (e.g., E. coli, K. pneumoniae, S. enterica)

  • Iron-deficient minimal medium (e.g., M9 minimal medium or Tris-buffered minimal medium without added iron)

  • Carbon source (e.g., glucose)

  • Amino acids and vitamins as required by the specific bacterial strain

  • Incubator shaker

  • Spectrophotometer

  • Acid-washed glassware and high-purity water to ensure iron limitation

Procedure:

  • Prepare the iron-deficient minimal medium according to standard recipes.

  • Inoculate a starter culture of the bacterial strain in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • The following day, dilute the overnight culture 1:100 or 1:1000 into the iron-deficient minimal medium.

  • Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 16-48 hours to allow for bacterial growth and enterobactin production.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). Enterobactin production typically begins in the late logarithmic to early stationary phase.

2. Extraction of this compound from Culture Supernatant

This protocol details the extraction of this compound from the bacterial culture supernatant using ethyl acetate (B1210297).

Materials:

  • Bacterial culture from the previous step

  • Centrifuge and centrifuge tubes

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator or oven at 50°C

  • Methanol

Procedure:

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes) at 4°C.

  • Carefully decant the supernatant into a clean flask.

  • Acidify the supernatant to a pH of 2.0 by slowly adding concentrated HCl while stirring. This protonates the catechol groups of enterobactin, making it more soluble in organic solvents.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes to extract the enterobactin into the ethyl acetate phase.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) phase, which contains the this compound.

  • For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.

  • Combine the organic phases and evaporate the ethyl acetate using a rotary evaporator or by placing it in an oven at 50°C to obtain the dried extract.

  • Resuspend the dried extract in a small volume of methanol. This solution contains the partially purified this compound.

3. Quantification of Enterobactin using the Arnow Assay

The Arnow assay is a colorimetric method used to quantify catechol-containing compounds like enterobactin.

Materials:

  • Enterobactin-containing sample

  • 0.5 M HCl

  • Nitrite-molybdate reagent (10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) dissolved in 100 mL of distilled water)

  • 1 M NaOH

  • Spectrophotometer

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

Procedure:

Standard Curve Preparation:

  • Prepare a series of known concentrations of DHBA in water or a suitable buffer (e.g., 0-100 µM).

  • For each standard, mix 1 mL of the DHBA solution with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH. Add the reagents in this specific order, mixing after each addition.

  • Bring the final volume to 5 mL with deionized water.

  • Measure the absorbance of each standard at 510 nm.

  • Plot the absorbance versus the concentration of DHBA to generate a standard curve.

Sample Analysis:

  • Dilute the enterobactin extract to a concentration that falls within the range of the standard curve.

  • In a test tube, mix 1 mL of the diluted sample with 1 mL of 0.5 M HCl, 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH, mixing after each addition.

  • Bring the final volume to 5 mL with deionized water.

  • Measure the absorbance at 515 nm.

  • Use the standard curve to determine the concentration of catechol groups in the sample, expressed as DHBA equivalents.

  • Since one molecule of enterobactin contains three catechol groups, the molar concentration of enterobactin can be estimated by dividing the DHBA equivalent concentration by three.

4. Further Purification (Optional)

For applications requiring high purity, the extracted enterobactin can be further purified using chromatographic techniques such as DEAE-cellulose ion-exchange chromatography or reverse-phase HPLC. Fractions can be monitored for the presence of enterobactin using the Arnow assay or by spotting on TLC plates and visualizing with an iron-containing spray.

Mandatory Visualization

ApoEnterobactin_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction This compound Extraction cluster_quantification Quantification & Purification start Inoculate Starter Culture (Rich Medium, 37°C, Overnight) culture Dilute into Iron-Deficient Minimal Medium start->culture incubation Incubate with Shaking (37°C, 16-48h) culture->incubation centrifugation Centrifuge Culture (10,000 x g, 15 min, 4°C) incubation->centrifugation Harvest Culture supernatant Collect Supernatant centrifugation->supernatant acidification Acidify Supernatant (pH 2.0 with HCl) supernatant->acidification extraction Extract with Ethyl Acetate (Separatory Funnel) acidification->extraction collection Collect Organic Phase extraction->collection evaporation Evaporate Ethyl Acetate collection->evaporation resuspension Resuspend in Methanol evaporation->resuspension quantification Quantify with Arnow Assay (Absorbance at 510-515 nm) resuspension->quantification Partially Purified Extract purification Optional: Further Purification (Chromatography) quantification->purification

Quantifying Apo-Enterobactin: An Application Note on the Arnow Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of apo-enterobactin (B10823476), a catecholate-type siderophore, using the Arnow assay. This colorimetric method is a foundational technique in microbiology and drug development for studying iron acquisition in bacteria.

Introduction

Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment, a process crucial for bacterial survival and virulence.[1] The quantification of its iron-free form, this compound, is essential for understanding the mechanisms of bacterial iron uptake and for the development of novel antimicrobial strategies that target this pathway. The Arnow assay is a classic and straightforward colorimetric method for the quantification of catechol-containing compounds, making it well-suited for measuring enterobactin levels in biological samples.[2]

The principle of the Arnow assay is based on the reaction of the catechol moiety of enterobactin with a nitrite-molybdate reagent under acidic conditions, which forms a yellow-colored complex.[2] Subsequent alkalinization of the solution with a strong base intensifies the color to a distinct orange-red hue.[3] The intensity of this final color is directly proportional to the concentration of catechols present in the sample and can be quantified spectrophotometrically.[2]

Experimental Protocols

Materials and Reagents

A comprehensive list of the necessary reagents and their preparation is provided in Table 1.

Table 1: Reagents for the Arnow Assay

ReagentPreparation
Arnow's ReagentDissolve 10 g of sodium nitrite (B80452) (NaNO₂) and 10 g of sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) in 100 mL of deionized water.[2][4]
Hydrochloric Acid (HCl)Prepare a 0.5 N solution in deionized water.[2]
Sodium Hydroxide (NaOH)Prepare a 1.0 N solution in deionized water.[2]
Standard SolutionPrepare a stock solution of 2,3-dihydroxybenzoic acid (DHBA) of a known concentration (e.g., 1 mM) in deionized water.[2]
SampleBacterial culture supernatant or a purified solution containing this compound.[2]
Assay Procedure

The step-by-step protocol for performing the Arnow assay is outlined in Table 2.

Table 2: Arnow Assay Protocol

StepProcedure
1. Sample PreparationTo 1.0 mL of the sample (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl.[2]
2. Reagent AdditionAdd 1.0 mL of Arnow's reagent to the acidified sample and mix thoroughly. A yellow color should develop.[2]
3. AlkalinizationAdd 1.0 mL of 1.0 N NaOH to the mixture and mix well. The solution should turn an intense orange-red.[2]
4. IncubationAllow the reaction to proceed for 5-10 minutes at room temperature to ensure full color development.[2]
5. SpectrophotometryMeasure the absorbance of the solution at 510 nm using a spectrophotometer.[2]
6. Blank PreparationPrepare a blank by following the same procedure, replacing the 1.0 mL sample with 1.0 mL of deionized water or uninoculated culture medium.[2][5]
7. Standard CurvePrepare a series of dilutions of the DHBA standard solution and perform the Arnow assay on each dilution to generate a standard curve of absorbance versus concentration.[2]
Data Analysis

The concentration of this compound in the sample is determined by comparing its absorbance value to the standard curve generated using DHBA. The results are typically expressed as micromolar (µM) equivalents of DHBA.[2]

Data Presentation

The following table provides example quantitative data for enterobactin production in E. coli as determined by the Arnow assay.

Table 3: Example Quantitative Data for Enterobactin Production in E. coli

StrainGrowth ConditionMethodEnterobactin Concentration (µM DHBA Equivalents)
Wild-type E. coliIron-limited mediumArnow Assay35 ± 6
ahpC mutant E. coliIron-limited mediumArnow Assay12 ± 5
Wild-type E. coliM9 mediumArnow AssayVaries with supplements
Wild-type E. coli + 1 mM H₂O₂M9 mediumArnow AssayIncreased relative to control
Wild-type E. coli + 25 µM FeCl₃M9 mediumArnow AssayDecreased relative to control

Data adapted from reference[1][6]. Note: "Arnow units" are considered equivalent to µM DHBA equivalents.

Application Notes

Specificity and Limitations

The Arnow assay is specific for compounds containing a catechol group.[2] This means that other catechol-containing molecules present in the sample, such as enterobactin precursors and degradation products like DHBA, will interfere with the assay.[7] Therefore, the assay provides an estimate of the total catechol concentration rather than a direct measurement of intact enterobactin.[7] For more specific quantification, chromatographic methods like HPLC or LC-MS are recommended.[4][7]

Standard Selection

While DHBA is a commonly used and convenient standard, for the most accurate quantification, it is advisable to use purified enterobactin of a known concentration to generate the standard curve.[2]

pH Sensitivity

The pH of the final solution is critical for proper color development.[2] It is imperative to ensure the accurate preparation of the acidic and basic solutions. An excess of HCl in the initial step may prevent the characteristic red color from forming upon the addition of NaOH.[2]

Comparison with Other Assays

The Chrome Azurol S (CAS) assay is another common method for siderophore detection. However, the CAS assay is a universal test for all types of siderophores and is not specific to catecholates.[4][8] A positive CAS assay followed by a positive Arnow assay can provide greater confidence that a catecholate-type siderophore like enterobactin is being produced.[9]

Troubleshooting

Table 4: Troubleshooting the Arnow Assay

IssuePotential CauseRecommended Solution
No color development- No catechol-containing compounds in the sample.- Catechol concentration is below the detection limit.- Incorrect pH.- First, confirm siderophore production with the universal CAS assay.- Concentrate the sample before the assay.- Verify the correct preparation and addition of HCl and NaOH.[5]
High background absorbance- Contaminants in the sample absorb at 510 nm.- Media components are interfering.- Use a blank prepared with sterile medium to subtract background absorbance.- Consider partial purification of the supernatant before performing the assay.[7]
Inconsistent readings- Pipetting errors.- Incomplete mixing of reagents.- Use calibrated pipettes.- Ensure thorough mixing after the addition of each reagent.[7]
Positive CAS assay, negative Arnow assayThe microorganism is producing non-catecholate siderophores (e.g., hydroxamates).Use an alternative assay specific for other siderophore types, such as the Csaky test for hydroxamates.[9]

Visualizations

The following diagrams illustrate the chemical principle of the Arnow assay and the experimental workflow.

Arnow_Assay_Principle cluster_reactants Reactants cluster_conditions Reaction Steps cluster_products Products Enterobactin This compound (with Catechol Groups) Acidic 1. Acidic Conditions (0.5 N HCl) Enterobactin->Acidic + Arnow's Reagent ArnowReagent Arnow's Reagent (NaNO₂ + Na₂MoO₄) YellowComplex Yellow Complex Acidic->YellowComplex Alkaline 2. Alkaline Conditions (1.0 N NaOH) RedComplex Orange-Red Complex (Absorbance at 510 nm) Alkaline->RedComplex YellowComplex->Alkaline

Caption: Chemical principle of the Arnow assay.

Arnow_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample Prepare Sample (e.g., Culture Supernatant) Add_HCl 1. Add 0.5 N HCl Sample->Add_HCl Standard Prepare DHBA Standards Standard->Add_HCl Blank Prepare Blank (Deionized Water/Medium) Blank->Add_HCl Add_Arnow 2. Add Arnow's Reagent Add_HCl->Add_Arnow Add_NaOH 3. Add 1.0 N NaOH Add_Arnow->Add_NaOH Incubate 4. Incubate 5-10 min Add_NaOH->Incubate Measure_Abs 5. Measure Absorbance at 510 nm Incubate->Measure_Abs Plot_Curve 6. Plot Standard Curve Measure_Abs->Plot_Curve Calculate_Conc 7. Calculate Concentration Plot_Curve->Calculate_Conc

Caption: Experimental workflow for the Arnow assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester iron from the host environment.[1] Its unique cyclic tri-lactone structure, derived from three 2,3-dihydroxybenzoylserine (DHBS) units, makes it one of the strongest known ferric ion chelators.[1] The iron-free form, apo-enterobactin (B10823476), is the precursor to the ferric-enterobactin complex that is crucial for bacterial iron acquisition. The ability of bacteria to acquire iron via enterobactin is critical for their survival and virulence, making the enterobactin biosynthesis and uptake pathways attractive targets for the development of novel antimicrobial agents.[1] This application note provides a detailed protocol for the purification of this compound from bacterial culture supernatants using reversed-phase high-performance liquid chromatography (RP-HPLC), suitable for both analytical-scale quantification and preparative-scale isolation.

Principle

This method involves the cultivation of bacteria in an iron-deficient medium to induce the production and secretion of this compound. The this compound is then extracted from the culture supernatant using liquid-liquid extraction. Subsequent purification and analysis are performed using RP-HPLC, which separates compounds based on their hydrophobicity. A C18 column is commonly used for this separation.[2] Detection is typically carried out using a UV-Vis detector, monitoring at wavelengths specific to the catecholate nature of enterobactin.[1]

Experimental Protocols

Production and Extraction of this compound from Bacterial Culture

This protocol describes the initial steps to produce and extract this compound from bacterial culture.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-deficient growth medium

  • 5 N Hydrochloric acid (HCl)[1]

  • Ethyl acetate (B1210297) (HPLC grade)[3]

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge[1]

  • Methanol (B129727) (HPLC grade)[2]

Procedure:

  • Bacterial Culture: Grow the bacterial strain in an appropriate iron-deficient medium to induce siderophore production. Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.[2]

  • Harvesting Supernatant: Centrifuge the culture to pellet the cells (e.g., 10,000 x g for 15 minutes at 4°C) and collect the cell-free supernatant.[3]

  • Acidification: Acidify the supernatant to a pH of 2 using 5 N HCl. This step protonates the catechol groups, making them less polar and facilitating extraction into an organic solvent.[1]

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes to extract the this compound into the organic phase.[3]

    • Allow the phases to separate. The upper organic phase, containing the this compound, may have a pale yellow to reddish-brown color.[1]

    • Collect the upper ethyl acetate layer. For exhaustive extraction, the aqueous layer can be re-extracted with another volume of ethyl acetate.[1]

  • Concentration: Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge at a temperature not exceeding 37°C.[3]

  • Reconstitution: Resuspend the dried extract in a suitable solvent, such as methanol or the initial HPLC mobile phase, for HPLC analysis.[1][2]

Analytical RP-HPLC Method for this compound Analysis

This method is suitable for the quantification and purity assessment of this compound.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a diode array or multi-wavelength UV detector.[1]

  • A C18 reversed-phase column is recommended.[2]

HPLC Conditions:

ParameterValueReference
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1]
Detection Wavelengths 220 nm (for peptide bonds) and 316 nm (for catecholate absorption)[1]
Gradient Program 0-30 min: 0% to 100% B; 30-35 min: 100% B (column wash)[1]
Preparative RP-HPLC Method for this compound Purification

This method is designed for the isolation of larger quantities of this compound for further studies.

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system with a high-flow rate gradient pump, a manual or automated injector with a larger loop, a UV detector with a preparative flow cell, and a fraction collector.[1]

HPLC Conditions:

ParameterValueReference
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate Dependent on column size (typically 5-20 mL/min)
Injection Volume 100 µL to several milliliters[1]
Detection Wavelengths 220 nm and 316 nm[1]
Gradient Program Optimized based on analytical run, typically a shallower gradient

Data Presentation

Quantitative data for this compound analysis can be summarized for clear comparison. For accurate quantification, a calibration curve should be generated using a purified enterobactin standard.[3]

Table 1: HPLC Parameters for this compound Analysis

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Mobile Phase A Water + 0.1% TFA/Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA/Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min5-20 mL/min
Injection Volume 10-20 µL100 µL - several mL
Detection 220 nm, 316 nm220 nm, 316 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_production This compound Production cluster_extraction Extraction cluster_hplc HPLC Purification & Analysis culture Bacterial Culture in Iron-Deficient Medium centrifuge Centrifugation culture->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant acidify Acidify Supernatant (pH 2) supernatant->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract evaporate Evaporate Ethyl Acetate extract->evaporate reconstitute Reconstitute in Methanol/Mobile Phase evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection analytical Analytical HPLC hplc_injection->analytical preparative Preparative HPLC hplc_injection->preparative quantification Quantification analytical->quantification fraction_collection Fraction Collection preparative->fraction_collection pure_apo_enterobactin Pure this compound fraction_collection->pure_apo_enterobactin

Caption: Workflow for this compound purification and analysis.

Signaling Pathway (Simplified Enterobactin Biosynthesis Regulation)

enterobactin_regulation cluster_conditions cluster_regulation cluster_synthesis high_iron High Iron fur_fe Fur-Fe²⁺ Complex high_iron->fur_fe forms low_iron Low Iron fur Fur Protein (apo) low_iron->fur leads to ent_genes ent Genes fur_fe->ent_genes represses fur->ent_genes derepresses ent_proteins Enterobactin Biosynthesis Proteins ent_genes->ent_proteins expression apo_enterobactin This compound ent_proteins->apo_enterobactin synthesis

Caption: Regulation of enterobactin biosynthesis by iron.

References

Application Note: Ultrasensitive Detection of Apo-Enterobactin using a Validated LC-MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterobactin is a potent siderophore synthesized by various Gram-negative bacteria, including Escherichia coli, to sequester ferric iron (Fe³⁺), an essential nutrient, from their environment. The iron-free form, apo-enterobactin (B10823476), represents the precursor to the iron-chelating holo-enterobactin and is a key indicator of active siderophore biosynthesis. Monitoring this compound levels is critical for researchers in microbiology, infectious disease, and drug development, as it provides insights into bacterial iron acquisition mechanisms and potential targets for antimicrobial therapies. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and specific detection and quantification of this compound in bacterial culture supernatants.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry and mass spectrometry.

Experimental Protocols

This section details the complete workflow for the detection of this compound, from sample preparation to data acquisition.

Sample Preparation: Extraction of this compound from Bacterial Culture

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte for sensitive detection.

Materials:

  • Bacterial culture grown in iron-depleted minimal medium.

  • Centrifuge and appropriate centrifuge tubes.

  • 0.22 µm sterile syringe filters.

  • Concentrated HCl.

  • Ethyl acetate (B1210297) (LC-MS grade).

  • Rotary evaporator or vacuum concentrator.

  • Methanol (B129727) (LC-MS grade).

  • Water (LC-MS grade).

  • 0.1% Formic acid in water/methanol (v/v).

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an iron-depleted minimal medium to induce the production of siderophores.[1][2]

  • Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[1][3][4]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and particulate matter.[1][4][5]

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 by adding concentrated HCl. This step protonates the catechol groups of enterobactin, enhancing its solubility in organic solvents.[2][3][4]

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes to extract this compound into the organic phase.[2][3][4]

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction twice more to ensure complete recovery.

    • Pool the organic fractions.[2][4]

  • Drying and Reconstitution:

    • Evaporate the pooled organic phase to dryness using a rotary evaporator or vacuum concentrator.[2][4]

    • Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of 50% methanol in water containing 0.1% formic acid for LC-MS analysis.[2][4]

LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[5][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5][6]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to separate the compounds.[2][6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Scan Range: m/z 100-1000.

  • Targeted Ion Monitoring: Monitor for the protonated molecule of this compound ([M+H]⁺) at m/z 670.6.[2]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example of expected results for this compound quantification in wild-type and mutant bacterial strains.

StrainTreatmentThis compound Concentration (µM)Standard Deviation
Wild-TypeIron-depleted medium15.21.8
Wild-TypeIron-replete medium0.50.1
entC MutantIron-depleted medium< 0.1 (Not Detected)N/A
entF MutantIron-depleted medium< 0.1 (Not Detected)N/A

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing culture Bacterial Culture (Iron-Depleted) centrifuge Centrifugation culture->centrifuge filter Filtration (0.22 µm) centrifuge->filter acidify Acidification (pH 2) filter->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS based detection of this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and rationale behind the key stages of the protocol.

logical_relationship induce Induce Siderophore Production isolate Isolate Supernatant induce->isolate Cell Removal protonate Protonate Catechols isolate->protonate Acidification extract_apo Extract this compound protonate->extract_apo Solubility Change concentrate Concentrate Analyte extract_apo->concentrate Solvent Removal separate Chromatographic Separation concentrate->separate Injection detect Mass-based Detection separate->detect Ionization

References

Application Notes & Protocols: Developing an In Vitro Biological Activity Assay for Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterobactin (B1671361) is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium, to scavenge ferric iron (Fe³⁺) from the host environment.[1][2] With an extraordinary affinity for Fe³⁺ (K = 10⁵² M⁻¹), enterobactin is one of the strongest iron chelators known, enabling bacteria to thrive in iron-limited conditions.[1][3] The biological activity of apo-enterobactin (B10823476) (the iron-free form) is defined by its ability to chelate iron and for the subsequent ferri-enterobactin complex to be recognized and internalized by the bacterium.[3][4] This process is critical for bacterial survival and virulence, making the enterobactin pathway a key target for novel antimicrobial strategies, such as "Trojan Horse" antibiotic conjugates.[2][5][6]

These application notes provide detailed protocols for assessing the in vitro biological activity of this compound, focusing on its primary functions: iron chelation and promotion of bacterial growth. The assays described are fundamental for researchers in microbiology, infectious disease, and drug development.

Section 1: Enterobactin-Mediated Iron Acquisition Pathway

Under iron-limiting conditions, bacteria synthesize and secrete this compound.[1] Extracellularly, it binds to Fe³⁺, forming the stable ferri-enterobactin complex. This complex is recognized by a specific outer membrane receptor, FepA.[3][4] Transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.[3] Once in the periplasm, the complex is transported into the cytoplasm via an ABC transporter (FepB, FepC, FepD, FepG).[1] Intracellularly, the ferric enterobactin esterase (Fes) hydrolyzes the enterobactin backbone, reducing its affinity for iron and facilitating the release of Fe³⁺, which is then reduced to Fe²⁺ for metabolic use.[1][3]

Enterobactin_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm ApoEnt This compound FeEnt Ferri-Enterobactin [Fe-Ent]³⁻ ApoEnt->FeEnt Chelation Fe3 Fe³⁺ (Host Iron) Fe3->FeEnt FepA FepA Receptor FeEnt->FepA Binding FeEnt_p [Fe-Ent]³⁻ FepA->FeEnt_p TonB-dependent Transport FepB FepB FeEnt_p->FepB ABC FepC/D/G (ABC Transporter) FepB->ABC Binding FeEnt_c [Fe-Ent]³⁻ ABC->FeEnt_c ATP-dependent Transport Fes Fes Esterase FeEnt_c->Fes Hydrolysis Fe2 Fe²⁺ Fes->Fe2 DegradedEnt Degraded Enterobactin Fes->DegradedEnt Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.

Section 2: Experimental Protocols

Two primary assays are presented: the Chrome Azurol S (CAS) assay for quantifying iron chelation and a bacterial growth promotion assay to confirm biological utilization.

Protocol 2.1: Chrome Azurol S (CAS) Liquid Assay (Quantitative)

Principle: The CAS assay is a colorimetric method that universally detects siderophores.[7] It relies on the competition for iron between the siderophore and a strong chelator dye complex (Fe³⁺-CAS-HDTMA).[8] When this compound is added, it sequesters iron from the blue-colored complex, causing a color change to orange/purple, which is measured spectrophotometrically at 630 nm.[7][8] The decrease in absorbance is proportional to the amount of siderophore activity.

Materials and Reagents:

  • This compound (or culture supernatant containing it)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • 5-Sulfosalicylic acid (for shuttle solution)

  • Hydrochloric acid (HCl), 10 mM

  • Deionized water (iron-free)

  • Acid-washed glassware is essential to prevent iron contamination.[9]

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Reagent Preparation:

Reagent Preparation Instructions
Solution 1 (Blue Dye) Dissolve 60.5 mg of CAS in 50 mL of deionized water.
Solution 2 (Iron) Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
Solution 3 (Detergent) Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
CAS Assay Stock Slowly add Solution 2 to Solution 1 while stirring, then slowly add Solution 3. The solution will turn dark blue. Autoclave and store in a dark, sterile container.[8][10]
Shuttle Solution Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of deionized water. This improves reactivity.[10]

| Final CAS Assay Solution | Mix CAS Assay Stock and Shuttle Solution in a 9:1 ratio just before use. |

Experimental Workflow:

CAS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cas Prepare Final CAS Assay Solution mix_sample Mix Sample + CAS Solution (1:1 ratio in 96-well plate) prep_cas->mix_sample mix_ref Mix Reference + CAS Solution (1:1 ratio) prep_cas->mix_ref prep_sample Prepare this compound Sample/Supernatant prep_sample->mix_sample prep_ref Prepare Reference (Uninoculated Medium) prep_ref->mix_ref incubate Incubate at Room Temp (20-30 minutes) mix_sample->incubate mix_ref->incubate measure Measure Absorbance at 630 nm (A_sample, A_ref) incubate->measure calculate Calculate Siderophore Units (%) measure->calculate

Caption: Quantitative Chrome Azurol S (CAS) liquid assay workflow.

Step-by-Step Procedure:

  • In a 96-well microtiter plate, add 100 µL of the sample (e.g., purified this compound solution or bacterial culture supernatant).

  • Prepare a reference well containing 100 µL of sterile, uninoculated growth medium.

  • Add 100 µL of the final CAS assay solution to each well.[8]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of siderophore units, which reflects the iron-chelating activity, is calculated using the following formula:[10][11]

Siderophore Units (%) = [(Ar - As) / Ar] x 100

Where:

  • Ar = Absorbance of the reference (CAS solution + medium)

  • As = Absorbance of the sample (CAS solution + supernatant)

A higher percentage indicates greater siderophore activity. The assay can be calibrated using a known concentration of a standard siderophore like deferoxamine (B1203445) mesylate (DFOM) to quantify results in terms of equivalents.

Protocol 2.2: Bacterial Growth Promotion Assay

Principle: This assay directly measures the biological activity of this compound by assessing its ability to restore the growth of a siderophore-deficient bacterial mutant in an iron-depleted environment.[4][12] If the provided this compound is functional, the bacteria will chelate available iron, internalize the complex, and proliferate.

Materials and Reagents:

  • This compound or synthetic analogs.

  • Bacterial strain deficient in enterobactin synthesis (e.g., E. coli ΔentA or ΔentB).

  • Iron-limited minimal medium (e.g., M9 minimal medium).

  • Iron chelator (e.g., 2,2'-dipyridyl (DP)) to ensure iron limitation.[13]

  • Sterile 96-well microtiter plates.

  • Incubator with shaking capability (37°C).

  • Spectrophotometer (plate reader).

Experimental Workflow:

Growth_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_media Prepare Iron-Limited Minimal Medium (+ Chelator) add_ent Add Serial Dilutions of this compound prep_media->add_ent prep_culture Grow Overnight Culture of Siderophore-Deficient Strain wash_cells Wash & Resuspend Cells to Remove Trace Iron prep_culture->wash_cells prep_inoculum Dilute Washed Cells to Standardized OD₆₀₀ wash_cells->prep_inoculum add_inoculum Inoculate All Wells with Prepared Bacterial Suspension prep_inoculum->add_inoculum add_ent->add_inoculum add_controls Add Controls: - Negative (No Ent) - Positive (FeCl₃) add_controls->add_inoculum incubate Incubate at 37°C with Shaking add_inoculum->incubate measure Monitor Growth (OD₆₀₀) Over Time (e.g., 18-24h) incubate->measure plot Plot Growth Curves (OD₆₀₀ vs. Time) measure->plot

Caption: Workflow for the bacterial growth promotion assay.

Step-by-Step Procedure:

  • Prepare Inoculum: Grow an overnight culture of the siderophore-deficient bacterial strain in a rich medium (e.g., LB). Centrifuge the cells, wash them twice with sterile saline or iron-free minimal medium to remove residual iron and siderophores, and resuspend. Dilute the washed cells to a starting OD₆₀₀ of ~0.02 in the iron-limited minimal medium.

  • Plate Setup: In a 96-well plate, add the iron-limited medium.

  • Create serial dilutions of your this compound sample in designated wells.

  • Controls: Include a negative control (cells in medium, no enterobactin) and a positive control (cells in medium with a non-limiting concentration of FeCl₃).[4]

  • Inoculation: Add the prepared bacterial inoculum to all wells for a final starting OD₆₀₀ of ~0.01. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate at 37°C with continuous shaking.

  • Measurement: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 18-24 hours using a microplate reader.

Data Analysis and Interpretation: Plot the OD₆₀₀ values against time for each concentration of this compound and the controls. A dose-dependent increase in bacterial growth (higher final OD₆₀₀ or shorter lag phase) compared to the negative control indicates that the this compound is biologically active—it successfully chelates residual iron and is utilized by the bacteria. The concentration required to achieve half-maximal growth (EC₅₀) can be calculated to quantify its potency.

Section 3: Data Presentation and Comparison

The quantitative data generated from these assays can be summarized for clear comparison.

Table 1: Example Data from Quantitative CAS Assay

Sample Absorbance (Ar) Absorbance (As) Siderophore Units (%)
Negative Control 0.850 0.845 0.6%
This compound (10 µM) 0.850 0.212 75.1%
Synthetic Analog A (10 µM) 0.850 0.425 50.0%

| Synthetic Analog B (10 µM) | 0.850 | 0.799 | 6.0% |

Table 2: Example Data from Growth Promotion Assay

Compound (5 µM) Lag Phase (hours) Final OD₆₀₀ (at 18h) Biological Activity
Negative Control (No addition) > 18 0.08 None
Positive Control (FeCl₃) 3 0.95 High
This compound 4 0.88 High
Synthetic Analog A 6 0.65 Moderate

| Synthetic Analog B | > 18 | 0.10 | None |

Table 3: Comparison of Assay Methodologies

Feature CAS Assay Growth Promotion Assay
Principle Chemical (Iron Chelation) Biological (Growth Rescue)
Measures Iron binding capacity Complete uptake & utilization
Complexity Low Moderate
Time < 1 hour 18-24 hours
Throughput High High (with plate reader)

| Primary Use | Screening, quantification of chelation | Confirmation of biological function |

References

Application Notes and Protocols: Apo-Enterobactin as a Tool for Inducing Iron Deficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable element for a multitude of cellular processes, including DNA synthesis, cellular respiration, and enzymatic catalysis. Consequently, the ability to modulate intracellular iron levels is a critical tool for researchers studying a wide range of biological phenomena, from microbial pathogenesis to cancer biology and neurodegenerative diseases. Apo-enterobactin (B10823476), the iron-free form of the most potent siderophore produced by Gram-negative bacteria, offers a highly effective and specific means of inducing iron deficiency in in vitro models. With an exceptionally high affinity for ferric iron (Fe³⁺) (K = 10⁵² M⁻¹)[1], this compound can efficiently sequester iron from the culture medium and intracellular stores, leading to a state of iron depletion. This document provides detailed application notes and protocols for the use of this compound to induce and assess iron deficiency in cell culture.

Mechanism of Action

This compound is a cyclic triserine (B1365512) lactone with three dihydroxybenzoyl groups that coordinate to sequester a single ferric iron atom[2]. Its hydrophobic nature is thought to facilitate its passage across cell membranes[3]. Once inside the cell, it can chelate iron from the labile iron pool (LIP), a transient pool of redox-active iron that is crucial for cellular metabolism[4]. The resulting ferric-enterobactin complex can then be removed from the cell. This depletion of the LIP triggers cellular iron-responsive pathways, providing a robust model for studying the effects of iron starvation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: Cytotoxic and Iron Chelation Effects of this compound

Cell LineParameterConcentration (µM)Incubation TimeEffectReference
RAW264.7LDH Release0-5024 hDose-dependent increase[3]
RAW264.7Apoptosis (% Annexin-V+)0-5024 hDose-dependent increase[3]
J774A.1Cytotoxicity2524 hDelayed and less pronounced compared to Ent[3]
N/A (CAS Assay)Iron Chelation2520 minApparent Activity[3]
N/A (CAS Assay)Iron Chelation253 h~90%[3]

Table 2: Comparison of Iron Chelation with Deferoxamine (DFO)

ChelatorConcentration (µM)Incubation TimeIron Chelation (%)Reference
This compound253 h~90%[3]
Deferoxamine (DFO)2512 h~60%[3]
Deferoxamine (DFO)2524 h~70%[3]

Experimental Protocols

Protocol 1: Induction of Iron Deficiency in Cell Culture

This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce iron deficiency.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (iron-free)

  • Vehicle control (e.g., DMSO or sterile water, depending on this compound solvent)

  • Sterile cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-50 mM. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Typical starting concentrations range from 10 µM to 100 µM.

  • Control: Prepare a vehicle control by adding the same volume of solvent used for the this compound stock solution to the culture medium.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will depend on the cell type and the specific downstream application.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Assessment of Cellular Iron Status

This method utilizes the fluorescent probe Calcein-AM, whose fluorescence is quenched by intracellular labile iron. An increase in fluorescence upon treatment with an iron chelator indicates the size of the LIP.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM in HBSS at a final concentration of 0.25-1 µM.

  • Wash the treated and control cells twice with HBSS.

  • Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. A higher fluorescence intensity in this compound-treated cells compared to control cells indicates a reduction in the LIP.

Iron deficiency leads to a decrease in the iron storage protein ferritin and an increase in the iron uptake protein TfR1. These changes can be quantified by Western blotting.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ferritin antibody (e.g., 1:1000 dilution)[5][6], anti-TfR1 antibody (e.g., 1:1000 dilution)[5][6][7]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. For TfR1, it is often recommended to not heat the samples before loading to avoid aggregation[8]. For ferritin, heating at 95°C for 5 minutes is standard.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-ferritin or anti-TfR1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Assessment of Iron Deficiency seed_cells Seed Cells in Culture Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_apoent Prepare this compound Working Solution treat_cells Treat Cells with this compound prepare_apoent->treat_cells vehicle_control Treat Cells with Vehicle Control prepare_apoent->vehicle_control incubation Incubate for Desired Time (e.g., 24h) treat_cells->incubation vehicle_control->incubation harvest_cells Harvest Cells incubation->harvest_cells lip_analysis Labile Iron Pool Analysis (Calcein-AM) harvest_cells->lip_analysis western_blot Western Blot (Ferritin, TfR1) harvest_cells->western_blot other_assays Other Downstream Assays harvest_cells->other_assays

Caption: Experimental workflow for inducing and assessing iron deficiency in vitro.

iron_chelation_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space apo_ent This compound fe_ent_complex Ferric-Enterobactin Complex apo_ent->fe_ent_complex Chelation apo_ent_in This compound apo_ent->apo_ent_in Membrane Permeation fe3_medium Fe³⁺ (in medium) fe3_medium->fe_ent_complex fe_ent_complex->apo_ent_in Membrane Permeation fe_ent_complex_in Ferric-Enterobactin Complex apo_ent_in->fe_ent_complex_in Intracellular Chelation lip Labile Iron Pool (Fe²⁺/Fe³⁺) lip->fe_ent_complex_in cellular_response Cellular Response to Iron Deficiency fe_ent_complex_in->cellular_response Depletion of LIP leads to

Caption: Mechanism of iron chelation by this compound.

hif1a_pathway cluster_normoxia Iron Replete Conditions cluster_deficiency Iron Deficiency (induced by this compound) phd_active PHD Enzymes (Active) (Iron-dependent) hif1a HIF-1α phd_active->hif1a Hydroxylation vhl VHL hif1a->vhl Binding degradation Degradation proteasome Proteasome vhl->proteasome Ubiquitination proteasome->degradation phd_inactive PHD Enzymes (Inactive) hif1a_stable HIF-1α (Stabilized) phd_inactive->hif1a_stable No Hydroxylation hif1_complex HIF-1 Complex hif1a_stable->hif1_complex hif1b HIF-1β (ARNT) hif1b->hif1_complex nucleus Nucleus hif1_complex->nucleus Translocation hre Hypoxia Response Element (HRE) nucleus->hre Binding gene_transcription Target Gene Transcription (e.g., TfR1, VEGF) hre->gene_transcription

Caption: HIF-1α signaling pathway in response to iron deficiency.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (B1671361), a high-affinity siderophore produced by various Gram-negative bacteria, plays a crucial role in iron acquisition, a process essential for bacterial survival and pathogenesis. The iron-free form, apo-enterobactin (B10823476), has garnered significant interest for its potential antibacterial properties. This interest stems from two main strategies: the "Trojan horse" approach, where this compound is conjugated to antibiotics to facilitate their entry into bacterial cells, and the intrinsic activity of this compound itself. This document provides detailed experimental protocols to investigate the antibacterial activity of this compound, focusing on its direct effects on bacterial growth, viability, and cellular processes. Additionally, it explores its role as a Pathogen-Associated Molecular Pattern (PAMP) in modulating host immune responses.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Enterobactin and its Conjugates

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for enterobactin and its conjugates against various bacterial strains. It is important to note that the antibacterial activity of this compound is often evaluated under iron-limiting conditions to ensure the expression of bacterial siderophore uptake systems. The data for this compound alone is limited, and the provided protocols are intended to facilitate the determination of these values.

CompoundBacterial StrainMIC (µM)Reference
This compoundStaphylococcus aureus5-10[1]
Enterobactin-Ampicillin ConjugateEscherichia coli K-120.01[2]
Enterobactin-Ampicillin ConjugateEscherichia coli CFT0730.01[2]
Enterobactin-Meropenem ConjugateEscherichia coli K-120.01[2]
Enterobactin-Meropenem ConjugateEscherichia coli CFT0730.01[2]
Ampicillin (unconjugated)Escherichia coli K-1210[2]
Meropenem (unconjugated)Escherichia coli K-120.1[2]

Note: The provided protocols should be used to determine the specific MIC of this compound against a broader range of relevant pathogens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Test bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron chelator (e.g., 2,2'-dipyridyl)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Iron-limited Medium: To mimic in vivo conditions and induce siderophore uptake machinery, supplement the CAMHB with an iron chelator such as 2,2'-dipyridyl at a final concentration of 200 µM.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the iron-limited CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in iron-limited CAMHB.

    • Sterility Control: Wells containing only iron-limited CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Time-Kill Kinetics Assay

This assay determines whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect over time.

Materials:

  • This compound (at concentrations relative to the MIC, e.g., 1x, 2x, 4x MIC)

  • Log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL)

  • Iron-limited CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Plate reader or spectrophotometer

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in iron-limited CAMHB. Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Treatment: Add this compound at the desired multiples of the MIC to the bacterial cultures. Include a growth control without this compound.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity[3][4].

Bacterial Membrane Permeability and Potential Assay

This protocol assesses the ability of this compound to disrupt the bacterial cell membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

Materials:

  • This compound

  • Mid-log phase bacterial culture

  • DiSC₃(5) fluorescent dye

  • Potassium chloride (KCl)

  • Valinomycin (B1682140) (a potassium ionophore, as a positive control for depolarization)

  • Fluorometer

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 5 mM glucose, 100 mM NaCl).

  • Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 1-5 µM) and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).

  • Baseline Measurement: Record the baseline fluorescence.

  • Treatment: Add this compound to the cell suspension and monitor the fluorescence over time. An increase in fluorescence indicates membrane depolarization.

  • Positive Control: In a separate sample, add valinomycin to induce complete depolarization and record the maximum fluorescence.

  • Data Analysis: The change in fluorescence upon addition of this compound is indicative of its effect on membrane potential.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of reactive oxygen species in bacteria upon treatment with this compound using a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • This compound

  • Mid-log phase bacterial culture

  • DCFH-DA

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Dye Loading: Incubate the bacterial suspension with DCFH-DA (typically at 10 µM) for 30-60 minutes in the dark to allow the probe to enter the cells.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Treatment: Resuspend the cells in buffer and add this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) at different time points.

  • Positive Control: Treat a separate sample with H₂O₂ to induce ROS production and measure the fluorescence.

  • Data Analysis: An increase in fluorescence intensity in the this compound-treated sample compared to the untreated control indicates the induction of ROS[5].

Visualizations

Experimental Workflow for Antibacterial Activity Testing

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay Time_Kill_Assay Time-Kill Assay Bacterial_Culture->Time_Kill_Assay Membrane_Assay Membrane Potential Assay Bacterial_Culture->Membrane_Assay ROS_Assay ROS Assay Bacterial_Culture->ROS_Assay Apo_Enterobactin This compound Solution Apo_Enterobactin->MIC_Assay Apo_Enterobactin->Time_Kill_Assay Apo_Enterobactin->Membrane_Assay Apo_Enterobactin->ROS_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value Kill_Kinetics Analyze Kill Kinetics (Bactericidal/Bacteriostatic) Time_Kill_Assay->Kill_Kinetics Membrane_Depolarization Assess Membrane Depolarization Membrane_Assay->Membrane_Depolarization ROS_Levels Quantify ROS Levels ROS_Assay->ROS_Levels

Caption: Workflow for assessing the antibacterial activity of this compound.

This compound as a Pathogen-Associated Molecular Pattern (PAMP)

This compound can be recognized by the host immune system as a PAMP, triggering an inflammatory response. This signaling is thought to be mediated through Pattern Recognition Receptors (PRRs) such as Toll-like receptors (TLRs).

pamp_signaling cluster_recognition Recognition cluster_signaling Signaling Cascade cluster_response Cellular Response Apo_Enterobactin This compound (PAMP) PRR Pattern Recognition Receptor (e.g., TLR) Apo_Enterobactin->PRR binds to Adaptor Adaptor Proteins (e.g., MyD88) PRR->Adaptor recruits Kinase_Cascade Kinase Cascade (e.g., IRAKs, TRAF6) Adaptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor leads to Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression induces Cytokine_Release Cytokine/Chemokine Release (e.g., IL-8) Gene_Expression->Cytokine_Release results in

References

Application Notes and Protocols for Studying Siderophore Uptake Mechanisms Using Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apo-Enterobactin (B10823476) and Siderophore-Mediated Iron Uptake

Iron is an indispensable nutrient for the majority of living organisms, serving a critical role in a myriad of metabolic processes. Despite its abundance, the bioavailability of iron in host environments is exceedingly low. To surmount this challenge, numerous pathogenic bacteria have evolved to synthesize and secrete high-affinity iron chelators known as siderophores. Enterobactin (B1671361), predominantly produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, stands as the most potent siderophore identified, boasting an extraordinary affinity for ferric iron (Fe³⁺) with a binding constant of K = 10⁵² M⁻¹.[1][2] This remarkable capability allows bacteria to effectively scavenge iron from host iron-binding proteins such as transferrin and lactoferrin.[1][3]

The apo-form of enterobactin (this compound) is the iron-free molecule. Upon chelating ferric iron, it forms the ferric-enterobactin complex ([Fe-Ent]³⁻), which is then recognized by specific bacterial outer membrane receptors, initiating a cascade of transport events to deliver iron into the cytoplasm. The study of this uptake mechanism is crucial for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that target these vital iron acquisition pathways.[4][5] this compound and its synthetic analogs serve as invaluable tools for elucidating the intricacies of siderophore transport, offering avenues for the rational design of "Trojan horse" antibiotics that exploit these pathways to gain entry into bacterial cells.[6][7][8]

Signaling Pathways and Transport Mechanisms

The uptake of ferric-enterobactin in Gram-negative bacteria is a well-characterized, multi-step process that involves a series of proteins spanning the outer membrane, periplasm, and inner membrane. This transport is an active process, energized by the proton motive force of the cytoplasmic membrane.

The ferric-enterobactin complex is first recognized and bound by the specific outer membrane receptor protein, FepA.[1] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1] Once in the periplasm, the ferric-enterobactin complex is bound by the periplasmic binding protein FepB and subsequently transported across the inner membrane by an ABC transporter composed of FepD, FepG, and the ATPase FepC.[1][9] Finally, within the cytoplasm, the iron is released from the enterobactin molecule through the action of the ferric enterobactin esterase (Fes), which hydrolyzes the siderophore's backbone.[2]

The genetic expression of the proteins involved in enterobactin synthesis and transport is tightly regulated by the Ferric Uptake Regulator (Fur) protein in response to intracellular iron concentrations. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the ent and fep genes.[2][10] Under iron-limiting conditions, this repression is lifted, leading to the synthesis of the enterobactin machinery. Additionally, the small RNA RyhB plays a role in the "iron-sparing" response, which includes the positive regulation of the ent genes.[10]

Enterobactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Ferric-Enterobactin Ferric-Enterobactin This compound->Ferric-Enterobactin Chelation Fe3+ Fe3+ Fe3+->Ferric-Enterobactin FepA FepA Receptor Ferric-Enterobactin->FepA Binding FepB FepB FepA->FepB Transport ABC_transporter FepD FepG FepC (ATPase) FepB->ABC_transporter Transport TonB_complex TonB-ExbB-ExbD Complex TonB_complex->FepA Energy Transduction Fes Fes (Esterase) ABC_transporter->Fes Transport Fe2+ Fe2+ Fes->Fe2+ Iron Release (Reduction) Hydrolyzed Enterobactin Hydrolyzed Enterobactin Fes->Hydrolyzed Enterobactin

Caption: Ferric-enterobactin uptake pathway in Gram-negative bacteria.

Data Presentation: Quantitative Analysis of Enterobactin Uptake

The following tables summarize key quantitative data related to enterobactin-mediated iron uptake and the binding of ferric-enterobactin to its receptors. These values are essential for comparative studies and for understanding the efficiency of the transport system.

Table 1: Binding Affinities of Ferric-Enterobactin to Receptors

Receptor/ProteinOrganismMethodDissociation Constant (Kd)Reference
FepAE. coliSaturation Binding Assay~0.2 nM[11]
FepA (purified)E. coliExtrinsic Fluorescence~20 nM[11]
Siderocalin (Lcn2)HumanFluorescence QuenchingHigh Affinity[12]

Table 2: Iron Uptake Rates Mediated by Enterobactin

OrganismConditionMethodTransport RateReference
E. coliExponentially growing at 37°C⁵⁹FeEnt Uptake Assay~208 pmol/10⁹ cells/min[13]
E. coliChilled on ice prior to assay at 37°C⁵⁹FeEnt Uptake Assay~83 pmol/10⁹ cells/min (initial)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for studying siderophore uptake mechanisms using this compound.

Protocol 1: Iron Uptake Assay using Radiolabeled Ferric-Enterobactin (⁵⁹Fe-Ent)

This assay directly quantifies the rate of enterobactin-mediated iron transport into bacterial cells using radiolabeled iron.[1]

Objective: To measure the initial rate of ferric-enterobactin uptake.

Materials:

  • Bacterial strain of interest

  • Iron-deficient minimal medium (e.g., MOPS minimal medium)

  • This compound

  • ⁵⁹FeCl₃

  • Anhydrous methanol

  • 0.45 µm nitrocellulose membrane filters

  • Scintillation counter and scintillation fluid

  • Ice-cold wash buffer (e.g., 0.1 M LiCl)

Procedure:

  • Preparation of ⁵⁹Fe-Enterobactin:

    • In a microcentrifuge tube, mix equimolar amounts of this compound (dissolved in methanol) and FeCl₃, including ⁵⁹FeCl₃.

    • Incubate at room temperature for 1-2 hours to allow for the formation of the ferric-enterobactin complex.[1]

    • Purify the ⁵⁹Fe-enterobactin complex using a suitable chromatographic method, such as a Sephadex LH-20 column.[1]

  • Bacterial Cell Culture:

    • Grow the bacterial strain overnight in an iron-rich medium (e.g., LB broth).

    • Subculture the cells into an iron-deficient minimal medium to induce the expression of siderophore uptake systems.[1]

    • Grow cells to the mid-logarithmic phase.

  • Uptake Assay:

    • Harvest the cells by centrifugation and wash them with an appropriate ice-cold buffer (e.g., MOPS medium).

    • Resuspend the cells in fresh, pre-warmed iron-deficient medium to a desired cell density.

    • Initiate the uptake experiment by adding the ⁵⁹Fe-enterobactin complex to the cell suspension at various concentrations.

    • Incubate the mixture at 37°C with shaking.

    • At specific time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.[1]

    • Rapidly wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.[14]

    • Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis:

  • Calculate the amount of iron taken up by the cells (in pmol) at each time point.

  • Plot the iron uptake over time to determine the initial rate of transport.

  • Transport rates are typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.[1]

Iron_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep_fe_ent Prepare ⁵⁹Fe-Enterobactin initiate_uptake Initiate Uptake with ⁵⁹Fe-Enterobactin at 37°C prep_fe_ent->initiate_uptake culture_cells Culture Bacteria in Iron-Deficient Medium culture_cells->initiate_uptake take_aliquots Take Aliquots at Time Points initiate_uptake->take_aliquots filter_wash Filter and Wash Cells take_aliquots->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_uptake Calculate Iron Uptake (pmol) measure_radioactivity->calculate_uptake plot_data Plot Uptake vs. Time calculate_uptake->plot_data determine_rate Determine Initial Transport Rate plot_data->determine_rate

Caption: Experimental workflow for the radiolabeled iron uptake assay.
Protocol 2: Bacterial Growth Promotion Assay

This assay assesses the ability of this compound to support bacterial growth in an iron-limited environment, which is indicative of a functional uptake system.[1]

Objective: To determine if enterobactin can be utilized as an iron source by a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Iron-deficient minimal medium (e.g., M9 minimal medium treated with an iron chelator like 2,2'-dipyridyl)

  • This compound stock solution

  • Positive control (e.g., FeCl₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Iron-Deficient Medium:

    • Prepare a minimal medium and treat it with an iron chelator to remove any contaminating iron, or use a commercially available iron-deficient medium.[1]

  • Cell Preparation:

    • Grow the bacterial strain to the mid-log phase.

    • Wash the cells multiple times with an iron-free saline solution to remove any stored iron.

    • Resuspend the cells in the iron-free saline.

  • Growth Assay:

    • In a 96-well microplate, add the iron-deficient medium to each well.

    • Add this compound to the wells at various concentrations.

    • Include a negative control with no added enterobactin and a positive control with a known iron source.

    • Inoculate the wells with the washed bacterial suspension to a final OD₆₀₀ of ~0.01.

    • Incubate the plate at 37°C with shaking.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[1]

Data Analysis:

  • Plot the OD₆₀₀ values against time for each concentration of enterobactin.

  • Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of enterobactin.

Protocol 3: Ferric-Enterobactin Binding Assay

This assay measures the binding affinity of the ferric-enterobactin complex to its outer membrane receptor, FepA.[1]

Objective: To determine the dissociation constant (Kd) of the ferric-enterobactin-FepA interaction.

Materials:

  • Bacterial cells expressing FepA

  • ⁵⁹Fe-enterobactin

  • Binding buffer (ice-cold)

  • Nitrocellulose membrane filters

  • Scintillation counter

Procedure:

  • Preparation of Cells and Radiolabeled Ligand:

    • Grow and prepare bacterial cells expressing FepA as described for the iron uptake assay.

    • Prepare ⁵⁹Fe-enterobactin as described previously.

  • Binding Assay:

    • Incubate a fixed number of bacterial cells with increasing concentrations of ⁵⁹Fe-enterobactin in a binding buffer on ice for 1 hour to reach equilibrium.[1]

    • Separate the cells from the unbound ligand by filtration through a nitrocellulose membrane.

    • Wash the filter quickly with ice-cold binding buffer.

    • Measure the radioactivity on the filter using a scintillation counter.

Data Analysis:

  • Plot the amount of bound ⁵⁹Fe-enterobactin against the concentration of the free ligand.

  • Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

Applications in Drug Development

The enterobactin uptake system represents a promising target for the development of novel antimicrobial agents. The "Trojan horse" strategy involves conjugating antibiotics to siderophore analogs.[5][15] These conjugates are recognized by the bacterial siderophore receptors and transported into the cell, leading to a targeted delivery of the antimicrobial payload and potentially overcoming existing resistance mechanisms. The synthesis of enterobactin analogs with attachment points for cargo molecules is a key area of research in this field.[6][7] The protocols described herein are essential for evaluating the efficacy of such siderophore-drug conjugates.

Conclusion

This compound is a powerful tool for dissecting the mechanisms of siderophore-mediated iron uptake in bacteria. The detailed protocols and quantitative data presented in these application notes provide a robust framework for researchers and drug development professionals to investigate this critical bacterial pathway. A thorough understanding of the enterobactin system will continue to fuel the development of innovative strategies to combat bacterial infections.

References

Application Notes and Protocols for Apo-Enterobactin Production in Iron-Limited Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating iron-limited media for the production of apo-enterobactin (B10823476), a potent siderophore. The protocols detailed below are essential for studying bacterial iron acquisition, virulence, and for the development of novel antimicrobial strategies targeting this pathway.

Enterobactin (B1671361), a catecholate siderophore, is synthesized by various Gram-negative bacteria, including Escherichia coli, in response to iron scarcity.[1][2] Its exceptionally high affinity for ferric iron (Fe³⁺) makes it a critical factor for bacterial survival in iron-limited environments, such as within a host organism.[3][4] The production of enterobactin is tightly regulated by the Ferric Uptake Regulator (Fur) protein, which represses the transcription of the ent gene cluster responsible for its biosynthesis in iron-replete conditions.[1][4] When iron is scarce, this repression is lifted, leading to the synthesis and secretion of enterobactin.[2]

This document outlines the necessary steps to prepare iron-deficient minimal media, induce this compound production, and quantify its yield.

Data Presentation

Table 1: Composition of M9 Minimal Medium (per 1 Liter)

For robust this compound production, a defined minimal medium is crucial to control iron content. M9 medium is a widely used formulation.[5][6][7]

ComponentConcentration (per 1 L)Purpose
5x M9 Salts 200 mLProvides essential salts and nitrogen source.
Na₂HPO₄·7H₂O64 gPhosphate source and buffering agent.
KH₂PO₄15 gPhosphate source and buffering agent.
NaCl2.5 gProvides essential ions.
NH₄Cl5.0 gNitrogen source.
Distilled H₂O to 1 L---
Supplements (added after autoclaving)
20% Glucose (w/v)20 mLCarbon and energy source.
1 M MgSO₄2 mLSource of magnesium ions.
1 M CaCl₂0.1 mLSource of calcium ions.

Note: To create iron-limited conditions, it is critical to omit the addition of iron salts (e.g., FeSO₄) that are sometimes included in standard M9 recipes.[8] Furthermore, all glassware must be treated to remove trace iron contamination.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of Iron-Limited M9 Minimal Medium

This protocol details the preparation of M9 minimal medium with minimal iron content, a prerequisite for inducing this compound production.

Materials:

  • Glassware (Erlenmeyer flasks, graduated cylinders, bottles)

  • Distilled, deionized water (ddH₂O)

  • Na₂HPO₄·7H₂O, KH₂PO₄, NaCl, NH₄Cl

  • Glucose, MgSO₄, CaCl₂

  • Concentrated HCl

  • Autoclave

  • 0.22 µm sterile filter units

  • Optional: Chelex-100 resin

Procedure:

  • Glassware Preparation (Acid Washing):

    • To eliminate trace iron contamination, thoroughly wash all glassware with a detergent.

    • Rinse extensively with tap water, followed by a rinse with distilled water.

    • Soak glassware in 6 M HCl for at least 4 hours.[9]

    • Rinse thoroughly with ddH₂O (at least 5-6 times) to remove all traces of acid.

    • Dry the glassware in an oven.

  • Preparation of 5x M9 Salts Solution (1 L):

    • In an acid-washed flask, dissolve the following salts in 800 mL of ddH₂O:

      • 64 g Na₂HPO₄·7H₂O

      • 15 g KH₂PO₄

      • 2.5 g NaCl

      • 5.0 g NH₄Cl

    • Stir until all salts are completely dissolved.

    • Adjust the final volume to 1 L with ddH₂O.

    • Sterilize the 5x M9 salts solution by autoclaving at 121°C for 15 minutes.

  • Preparation of Supplement Stock Solutions:

    • 20% Glucose (w/v): Dissolve 20 g of glucose in 100 mL of ddH₂O. Sterilize by passing through a 0.22 µm filter. Do not autoclave as this can caramelize the sugar.[6]

    • 1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of ddH₂O. Sterilize by autoclaving.

    • 1 M CaCl₂: Dissolve 11.1 g of CaCl₂ in 100 mL of ddH₂O. Sterilize by autoclaving.

  • Optional: Chelex Treatment for Iron Removal:

    • For extremely iron-limited conditions, treat the 5x M9 salts solution with Chelex-100 resin to remove divalent metal ions, including iron.[11][12]

    • Wash the Chelex-100 resin with ddH₂O.

    • Add the washed resin to the M9 salts solution and stir for at least 2 hours.

    • Filter out the resin using a sterile filtration unit.

    • Note: Chelex treatment will also remove other essential divalent cations. These must be added back to the medium after treatment.

  • Assembling the Final M9 Minimal Medium (1 L):

    • In a sterile, acid-washed container, aseptically combine:

      • 778 mL sterile ddH₂O

      • 200 mL sterile 5x M9 salts solution

      • 20 mL sterile 20% glucose solution

      • 2 mL sterile 1 M MgSO₄ solution

      • 0.1 mL sterile 1 M CaCl₂ solution

    • Mix the components thoroughly. The medium is now ready for use.

Protocol 2: Culturing Bacteria and Inducing this compound Production

This protocol describes the cultivation of bacteria in the prepared iron-limited medium to stimulate the production of this compound.

Materials:

  • Prepared iron-limited M9 minimal medium

  • Bacterial strain capable of producing enterobactin (e.g., E. coli)

  • Incubator shaker

  • Spectrophotometer

  • Sterile culture tubes and flasks

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the desired bacterial strain overnight in a rich medium (e.g., LB broth).

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile iron-limited M9 minimal medium to remove any residual iron from the rich medium.

    • Resuspend the final cell pellet in a small volume of iron-limited M9 minimal medium.

  • Induction Culture:

    • Inoculate a flask containing the iron-limited M9 minimal medium with the washed bacterial suspension to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate the culture at 37°C with shaking (e.g., 200 rpm).

    • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Harvesting the Supernatant:

    • Once the culture reaches the desired growth phase (typically late exponential or early stationary phase), harvest the culture.

    • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Carefully collect the supernatant, which contains the secreted this compound.

    • The supernatant can be stored at -20°C for later analysis.

Protocol 3: Quantification of this compound using the Arnow Assay

The Arnow assay is a colorimetric method for the quantification of catechol-containing compounds, such as enterobactin.[4][13]

Materials:

  • Bacterial culture supernatant

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% w/v sodium nitrite (B80452) and 10% w/v sodium molybdate (B1676688) in water)[4]

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.

  • Color Development:

    • Add 1 mL of the nitrite-molybdate reagent and mix.

    • Add 1 mL of 1 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.

  • Absorbance Measurement:

    • After 5 minutes, measure the absorbance of the solution at 510 nm.[4]

  • Standard Curve:

    • Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

    • Perform the Arnow assay on each standard concentration.

    • Plot the absorbance at 510 nm versus the concentration of DHBA to generate a standard curve.

  • Quantification:

    • Determine the concentration of catechol in the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar equivalents of DHBA.[13]

Note on Quantification: For more precise and specific quantification of intact enterobactin, distinguishing it from its precursors or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[4][14]

Visualization of Pathways and Workflows

Enterobactin Biosynthesis and Regulation Pathway

Enterobactin_Pathway cluster_regulation Iron Regulation cluster_biosynthesis Enterobactin Biosynthesis Fe_high High Iron Fur_Fe Fur-Fe2+ complex Fe_high->Fur_Fe + Fe2+ Fe_low Low Iron Fur Apo-Fur Fe_low->Fur - Fe2+ ent_operon ent Operon Fur_Fe->ent_operon Repression Fur->ent_operon Derepression Transcription Transcription & Translation ent_operon->Transcription Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB entC, entB, entA DHB_Serine DHB-Serine DHB->DHB_Serine entE Serine L-Serine Serine->DHB_Serine entD Enterobactin This compound DHB_Serine->Enterobactin entF

Caption: Regulation and biosynthesis of enterobactin.

Experimental Workflow for this compound Production

Workflow cluster_prep Media Preparation cluster_culture Bacterial Culture & Induction cluster_analysis Harvesting & Analysis A Acid-wash all glassware B Prepare 5x M9 salts solution A->B E Aseptically assemble Iron-Limited M9 Medium B->E C Prepare supplement stocks (Glucose, MgSO4, CaCl2) D Sterilize components (Autoclave/Filter) C->D D->E G Inoculate Iron-Limited M9 Medium E->G F Prepare inoculum (Wash cells to remove iron) F->G H Incubate culture (e.g., 37°C with shaking) G->H I Harvest culture supernatant by centrifugation H->I J Quantify this compound (Arnow Assay or LC-MS) I->J

Caption: Workflow for this compound production and analysis.

References

Troubleshooting & Optimization

optimizing culture conditions for maximal apo-enterobactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing culture conditions for maximal apo-enterobactin (B10823476) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production optimization important?

A1: this compound is the iron-free form of enterobactin (B1671361), a high-affinity siderophore produced by Gram-negative bacteria like Escherichia coli to sequester iron from the environment.[1][2] Optimizing its production is crucial for studying bacterial iron acquisition, developing novel antimicrobial agents that target this pathway, and for applications in drug delivery.[3][4]

Q2: What is the primary regulatory factor controlling enterobactin biosynthesis?

A2: The primary regulatory factor is the intracellular iron concentration.[5] The Ferric Uptake Regulator (Fur) protein acts as a repressor. In iron-rich conditions, Fur binds to Fe²⁺, and this complex binds to the promoter regions of the enterobactin biosynthesis genes (ent), repressing their transcription.[4][6] Under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, leading to the expression of the ent operon and subsequent enterobactin synthesis.[4][6]

Q3: What are the key genes and the general biochemical pathway for enterobactin biosynthesis?

A3: The biosynthesis of enterobactin in E. coli is primarily carried out by enzymes encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[3] The pathway begins with chorismate, a precursor from the shikimate pathway.[6][7] A series of enzymatic reactions convert chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then linked to L-serine.[2][8] Finally, three of these DHB-serine molecules undergo cyclization to form the mature enterobactin molecule.[2][6]

Q4: How can I detect and quantify this compound in my cultures?

A4: Several methods are available for the detection and quantification of enterobactin. The most common are:

  • Chrome Azurol S (CAS) Assay: A universal colorimetric assay for detecting siderophore production. Siderophores remove iron from a blue dye-iron complex, resulting in a color change to orange or yellow.[3][9]

  • Arnow Assay: A colorimetric method specific for the quantification of catechol-type siderophores like enterobactin.[3][10]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly specific and sensitive methods for the accurate quantification of intact enterobactin, separating it from precursors and degradation products.[3][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound production.

Issue 1: Low or No this compound Yield

Potential Cause Troubleshooting Steps
Insufficient Iron Limitation The culture medium may contain trace amounts of iron, repressing the ent genes.[4] Use iron-depleted minimal media (e.g., M9).[4] Ensure all glassware is acid-washed to remove trace iron.[12] Use high-purity water and reagents.[13] Consider adding a chelator like 2,2'-dipyridyl to sequester any remaining trace iron.[4]
Suboptimal Media Composition The absence or limitation of precursors or cofactors can hinder the biosynthetic pathway.[4] Optimize media components; studies have shown succinate, Na₂HPO₄, CaCl₂, and KH₂PO₄ to be significant.[14]
Inadequate Aeration Oxygen levels can influence the overall metabolic state of the cells and precursor availability.[4] Optimize the agitation speed; around 150 RPM has been shown to be effective.[14]
Genetic Instability of Production Strain The strain may have lost the genetic elements required for enterobactin synthesis.[3] Confirm the integrity of the ent genes via PCR.[3]
Incorrect pH of the Medium The pH of the culture medium can affect enzyme activity and nutrient availability. The optimal pH for enterobactin production is typically around neutral.
Suboptimal Growth Temperature E. coli is typically grown at 37°C for enterobactin production.[3]

Issue 2: Inconsistent Yields Between Batches

Potential Cause Troubleshooting Steps
Variability in Inoculum Preparation The physiological state of the inoculum can significantly impact the kinetics of production.[15] Standardize the inoculum preparation by using fresh colonies and a consistent pre-culture protocol.[4]
Inconsistent Media Preparation Minor variations in media composition can lead to different yields.[15] Prepare media in large batches or use high-purity reagents to minimize batch-to-batch variation.[4]

Issue 3: Degradation of this compound Post-Extraction

Potential Cause Troubleshooting Steps
Hydrolysis of Ester Linkages The ester bonds in the enterobactin macrocycle are susceptible to hydrolysis, especially at non-neutral pH.[4] Maintain a neutral pH whenever possible, except during the initial acidic extraction step.[13] Work quickly to minimize the time enterobactin is exposed to acidic conditions.[13]
Oxidation of Catechol Moieties The catechol groups of enterobactin are prone to oxidation, which can lead to degradation.[16] Store purified enterobactin under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[13]

Experimental Protocols

Protocol 1: High-Yield this compound Fermentation

  • Media Preparation: Prepare an iron-deficient minimal medium such as M9 medium.[15] Ensure all glassware has been acid-washed to remove trace iron.[15]

  • Inoculum Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.[15]

  • Fermentation: Inoculate the iron-deficient medium with the overnight culture to an initial OD₆₀₀ of 0.05.[15] Incubate at 37°C with shaking (e.g., 150 RPM) for 24-48 hours.[14][15]

Protocol 2: Quantification of this compound using the Arnow Assay

This assay quantifies catechol-type siderophores.[10]

  • Sample Preparation: To 1.0 mL of the culture supernatant, add 1.0 mL of 0.5 N HCl.[10]

  • Reagent Addition: Add 1.0 mL of Arnow's reagent (10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) in 100 mL deionized water) to the acidified sample and mix well. A yellow color should develop.[10]

  • Alkalinization: Add 1.0 mL of 1.0 N NaOH to the mixture and mix thoroughly. The solution should turn an intense orange-red.[10]

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature for full color development.[10]

  • Spectrophotometry: Measure the absorbance of the solution at 510 nm.[10]

  • Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA) to determine the concentration of enterobactin in the sample.[10]

Protocol 3: Chrome Azurol S (CAS) Liquid Assay for Siderophore Detection

This assay provides a semi-quantitative measure of total siderophore production.[17]

  • CAS Assay Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves mixing solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.[17]

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.[18]

  • Assay: In a 96-well plate, mix 100 µL of cell-free supernatant with 100 µL of CAS assay solution.[17]

  • Control: As a control, mix 100 µL of uninoculated medium with 100 µL of CAS assay solution.[17]

  • Incubation: Incubate the plate at room temperature for 2 hours.[17]

  • Measurement: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[17]

  • Calculation: Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100.[18]

Data Presentation

Table 1: Optimized Media Components for Enhanced Siderophore Production

Based on a statistical optimization study, the following concentrations of key media components were found to have a significant positive effect on siderophore production by E. coli.[14]

ComponentOptimized Concentration (g/L)
Succinate0.3
Tryptophan0
Na₂HPO₄6
CaCl₂0.1
KH₂PO₄0.6

Table 2: Comparative Analysis of Enterobactin Detection Methods

FeatureLC-MSArnow AssayCAS Assay
Specificity High (confirms molecular weight)[11]Moderate (detects catechol groups)[11]Low (detects general siderophore activity)[11]
Sensitivity High[11]Moderate[11]Moderate[11]
Quantification Absolute and Relative[11]Semi-quantitative[11]Semi-quantitative[11]
Throughput Lower[11]High[11]High[11]
Expertise Required High[11]Low[11]Low[11]
Equipment Cost High[11]Low[11]Low[11]

References

preventing degradation of apo-enterobactin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of apo-enterobactin (B10823476) during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: this compound is primarily susceptible to hydrolysis of its cyclic tri-ester backbone. This process is significantly accelerated under non-neutral pH conditions, leading to the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS).[1]

Q2: How can I visually detect this compound degradation?

A2: Pure, iron-free this compound in solution is typically colorless to pale yellow.[1] While significant color changes might not be apparent upon degradation of the apo form, the appearance of precipitates can indicate solubility issues or degradation. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can effectively separate the intact cyclic enterobactin (B1671361) from its linear hydrolysis products.[1]

Q3: What are the optimal storage conditions for purified this compound to ensure its long-term stability?

A3: To ensure stability, purified this compound should be stored as a dry powder or in an appropriate solvent at low temperatures. It is also recommended to protect solutions from light and maintain a neutral pH for storage.[1]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended Duration
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month
Dry Powder-20°CLong-term
Data sourced from MedchemExpress.[1]
Table 2: Influence of pH on Enterobactin Stability and Iron Complex
pH RangeEffect on this compound/Ferric-Enterobactin
Acidic (e.g., pH ~2.0) Essential for protonating catechol groups for efficient solvent extraction.[2] However, prolonged exposure can accelerate hydrolysis of the ester backbone.[1] For the ferric complex, acidic conditions facilitate iron release.[3]
Neutral (e.g., pH 7.0-7.5) Generally recommended for storage of this compound solutions to minimize hydrolysis.[1] The ferric-enterobactin complex is stable at neutral pH.[3]
Alkaline (pH > 8.0) Can lead to the formation of iron hydroxides if iron is present, and may also promote hydrolysis of the ester linkages in this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound purification process.

Problem 1: Low Yield of this compound from Bacterial Culture

Possible CausesTroubleshooting & Optimization
Suboptimal Culture Conditions Utilize a low-iron minimal medium to maximize the induction of enterobactin biosynthesis genes. Statistical optimization of media components can further enhance yield.[1]
Iron Contamination in Growth Medium Use high-purity water and reagents. All glassware should be acid-washed to remove trace iron, which can repress enterobactin production.[1]
Inefficient Extraction from Culture Supernatant Ensure the pH of the culture supernatant is accurately acidified to ~2.0 before extraction with ethyl acetate (B1210297). This is critical for maximizing the partitioning of enterobactin into the organic phase.[1]

Problem 2: Presence of Impurities in the Final Product

Possible CausesTroubleshooting & Optimization
Hydrolysis During Purification Maintain a neutral pH whenever possible, except during the initial acidic extraction step. Work quickly to minimize the time this compound is exposed to acidic conditions.[1]
Co-extraction of Other Catechol-Containing Compounds If HPLC analysis shows multiple catechol-related peaks, further purification using column chromatography (e.g., Sephadex LH-20) can be employed to separate cyclic enterobactin from its linear degradation products and other impurities.[1]

Problem 3: Formation of an Emulsion During Ethyl Acetate Extraction

Possible CausesTroubleshooting & Optimization
Presence of Proteins and Cellular Debris Centrifuge the emulsion at a moderate speed (e.g., 3000 rpm for 20 minutes) to help break the emulsion.[1]
High Concentration of Surfactant-like Molecules Adding a saturated NaCl solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[1] Filtering the culture supernatant before extraction may also help remove some cellular debris.[1]

Visualizations

This compound Degradation Pathway A Cyclic this compound B Linear Trimer A->B Hydrolysis C Linear Dimer B->C Hydrolysis D Monomer (DHBS) C->D Hydrolysis

Caption: Hydrolysis pathway of this compound.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Purification A Bacterial Culture in Low-Iron Medium B Centrifugation to Remove Cells A->B C Acidification of Supernatant (pH ~2.0) B->C D Ethyl Acetate Extraction C->D E Evaporation of Organic Solvent D->E F Column Chromatography (e.g., Sephadex LH-20) E->F G HPLC Analysis for Purity F->G H Lyophilization to Dry Powder G->H

Caption: General workflow for this compound purification.

Experimental Protocols

Comprehensive Protocol for this compound Purification

This protocol provides a standard method for the extraction and purification of this compound from bacterial culture supernatant.

1. Culture Growth and Harvest:

  • Grow an enterobactin-producing bacterial strain (e.g., E. coli) in a low-iron minimal medium at 37°C with aeration for 24-48 hours to induce siderophore production.[1]

  • Harvest the culture by centrifugation at a sufficient speed and duration to pellet the bacterial cells (e.g., 7,650 x g for 15 minutes at 4°C).

  • Carefully decant and collect the cell-free supernatant.

2. Acidification and Solvent Extraction:

  • Chill the supernatant on ice and adjust the pH to approximately 2.0 using concentrated HCl. Monitor the pH carefully.[2]

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.[4]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting.[4]

  • Allow the phases to separate. The ethyl acetate layer (top layer) will contain the enterobactin.

  • Collect the ethyl acetate layer. The extraction can be repeated on the aqueous phase with fresh ethyl acetate to improve the yield.[4]

  • Combine the organic fractions and evaporate the solvent using a rotary evaporator to obtain the crude enterobactin extract.[4]

3. Chromatographic Cleanup (e.g., using Sephadex LH-20):

  • Prepare a column with a suitable resin like Sephadex LH-20.[5]

  • Equilibrate the column with the chosen mobile phase (e.g., methanol).[5]

  • Dissolve the crude enterobactin extract in a minimal amount of the mobile phase and load it onto the column.[1][5]

  • Elute the column with the mobile phase, collecting fractions.[1]

  • Monitor the fractions for the presence of enterobactin using a suitable method (e.g., HPLC or a colorimetric assay).

4. Final Purification and Purity Assessment:

  • Pool the fractions containing pure this compound.

  • The purity of the final product should be assessed by analytical reversed-phase HPLC.[1]

  • The purified this compound can be obtained as a dry powder by lyophilization for long-term storage.

References

troubleshooting contamination in enterobactin production cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterobactin (B1671361) production cultures.

Frequently Asked Questions (FAQs)

Q1: What is enterobactin and why is it important?

Enterobactin is a high-affinity siderophore, an iron-chelating molecule, produced by Gram-negative bacteria like Escherichia coli to acquire iron from their environment.[1][2] Its remarkable ability to bind to ferric iron (Fe³⁺) makes it a significant area of study for developing new antimicrobial agents and for understanding bacterial virulence.[1][3]

Q2: What are the key genes involved in enterobactin biosynthesis?

The biosynthesis of enterobactin in E. coli is primarily carried out by enzymes encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[1][4] These genes are responsible for converting chorismate into the final enterobactin structure.[1][4]

Q3: What are the typical signs of contamination in an enterobactin production culture?

Common indicators of contamination include:

  • Visual changes: Unexpected cloudiness (turbidity), changes in the color of the media (for instance, a rapid shift to yellow, indicating a pH change), or the appearance of clumps or films.[1]

  • Microscopic examination: The presence of microorganisms with different shapes and sizes from the production strain.[1]

  • Altered growth kinetics: Unusually fast or slow growth of the culture.[1]

  • Inconsistent product yield: Significantly lower or no production of enterobactin.

Q4: How can I confirm the presence of enterobactin in my culture?

Several methods can be used to detect and quantify enterobactin:

  • Arnow assay: A colorimetric method to quantify catechol compounds like enterobactin.[1][4]

  • Chrome Azurol S (CAS) assay: A common method for detecting overall siderophore production.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of enterobactin and its precursors.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Enterobactin

If you are experiencing low or no yield of enterobactin, consider the following potential causes and solutions.

Troubleshooting Workflow for Low Enterobactin Yield

Low_Yield_Troubleshooting start Low/No Enterobactin Yield suboptimal_growth Suboptimal Growth Conditions? start->suboptimal_growth optimize_growth Optimize Temperature, pH, Aeration suboptimal_growth->optimize_growth Yes genetic_integrity Genetic Integrity Issue? suboptimal_growth->genetic_integrity No optimize_growth->genetic_integrity verify_strain Verify Strain via PCR for 'ent' genes genetic_integrity->verify_strain Yes inhibitors Presence of Inhibitors? genetic_integrity->inhibitors No verify_strain->inhibitors analyze_media Analyze Media for Inhibitory Metals (e.g., Nickel) inhibitors->analyze_media Yes end Yield Improved inhibitors->end No analyze_media->end

Caption: A flowchart for troubleshooting low enterobactin yield.

Possible Causes and Solutions:
Potential CauseTroubleshooting Steps
Suboptimal Growth Conditions Optimize parameters such as temperature (typically 37°C for E. coli), pH, aeration, and agitation speed.[1]
Genetic Integrity of the Production Strain Confirm that the strain has not lost the genetic elements required for enterobactin synthesis. This can be checked by PCR for the ent genes.[1]
Inhibitory Substances The presence of certain metals, like nickel, can inhibit enterobactin production.[1][6] Analyze media components for potential inhibitors.
Iron Contamination in Media Use iron-free minimal media. All glassware should be acid-washed to remove trace iron. Use high-purity water and reagents.[7]
Issue 2: Visible Contamination in the Culture

Visible contamination is a critical issue that needs immediate attention to prevent the loss of the entire production batch.

Identifying Common Contaminants
ContaminantVisual and Microscopic Characteristics
Bacteria Sudden turbidity, sometimes with a surface film. A rapid drop in pH may occur (yellowing of media with phenol (B47542) red).[1] Microscopically, they appear as small, motile or non-motile rods or cocci.
Yeast Diffuse or localized turbidity. May form clumps and an odor may be present. Microscopically, they are oval or spherical budding cells, larger than bacteria.[1]
Mold (Fungi) Visible mycelial clumps or "fluff balls." May appear as a surface pellicle.[1] Microscopically, they show filamentous structures (hyphae) with visible spores.

Troubleshooting Workflow for Contamination

Contamination_Troubleshooting start Visible Contamination identify Identify Contaminant (Microscopy, Plating) start->identify source Determine Source of Contamination identify->source sterility Review Aseptic Technique and Sterilization Protocols source->sterility Technique? raw_materials Test Raw Materials and Media source->raw_materials Materials? environment Check Incubators, Hoods, and Air Quality source->environment Environment? discard Discard Contaminated Culture sterility->discard raw_materials->discard environment->discard implement Implement Corrective Actions discard->implement end Contamination Resolved implement->end Enterobactin_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2 Fe²⁺ Fur_Fe2 Fur-Fe²⁺ Complex Fe2->Fur_Fe2 Fur Fur Protein Fur->Fur_Fe2 Fur_box Fur Box (Promoter Region) Fur_Fe2->Fur_box binds ent_genes ent Genes (A, B, C, D, E, F) Fur_box->ent_genes represses no_transcription Transcription Repressed ent_genes->no_transcription Fur_inactive Inactive Fur ent_genes_active ent Genes (A, B, C, D, E, F) Fur_inactive->ent_genes_active dissociates from Fur box transcription Transcription Activated ent_genes_active->transcription enterobactin Enterobactin Synthesis transcription->enterobactin

References

Technical Support Center: Enhancing Apo-Enterobactin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use apo-enterobactin (B10823476) in cell culture. Here you will find answers to frequently asked questions, solutions to common experimental problems, detailed protocols, and key quantitative data to enhance the bioavailability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture? this compound is the iron-free form of enterobactin (B1671361), a siderophore (iron-chelating molecule) produced by certain bacteria like E. coli.[1][2] It has one of the highest known affinities for ferric iron (Fe³⁺).[2][3][4] In cell culture, it is primarily used to induce iron starvation by sequestering trace iron from the culture medium and from within the cells, making it a powerful tool for studying the effects of iron depletion on cellular processes like growth, signaling, and apoptosis.[3][5]

Q2: How does this compound enter mammalian cells? Mammalian cells have developed sophisticated mechanisms to interact with this bacterial siderophore. The primary pathway involves the host protein Lipocalin 2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[5][6]

  • LCN2-Mediated Uptake: this compound is bound by secreted LCN2.

  • Receptor Binding: The LCN2-enterobactin complex is then recognized and bound by a cell-surface receptor called SLC22A17 (also known as 24p3R).[7][8][9]

  • Endocytosis: This binding triggers the internalization of the entire complex via endocytosis.[8][10]

  • Iron Chelation: Once inside, this compound can chelate intracellular iron.

Additionally, recent studies have shown that ferric-enterobactin can enter cells and deliver iron to mitochondria through a mechanism independent of traditional transporters like DMT1, potentially involving the ATP synthase alpha subunit.[1][11][12][13]

Q3: What is the difference between this compound and holo-enterobactin? The key difference is their iron-loading status.

  • This compound is the iron-free form. It is the active form used to chelate iron and induce iron deficiency in cells.[2]

  • Holo-enterobactin (or ferric-enterobactin) is the iron-bound complex. This form is used when the goal is to deliver iron to cells.[1][2]

Q4: What are the most critical factors for a successful experiment with this compound? Success hinges on three main factors:

  • Minimizing Iron Contamination: Standard cell culture media and fetal bovine serum (FBS) contain significant amounts of iron that will saturate this compound, rendering it ineffective.[14]

  • Cellular Receptor Expression: The intended effect often depends on the cell line's expression of LCN2 and its receptor, SLC22A17.[7][15]

  • This compound Integrity: The molecule can degrade, so proper handling and storage are crucial.[15][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem: I am not observing the expected cellular effect (e.g., iron depletion, apoptosis, cell cycle arrest).

  • Possible Cause 1: High Iron Content in Culture Medium

    • Explanation: Fetal bovine serum (FBS) is a major source of iron, containing high levels of ferritin and transferrin.[14] This environmental iron will bind to your this compound before it can act on the cells.

    • Solution:

      • Use a serum-free medium if your cell line can tolerate it.[15]

      • Alternatively, use an iron-depleted medium or supplement your standard medium with a chelator like 2,2'-dipyridyl to sequester trace iron before adding your cells.[17][18]

      • Test and reserve a single large batch of FBS for your experiments to minimize lot-to-lot variability in iron content.[19]

  • Possible Cause 2: this compound Degradation

    • Explanation: The ester bonds in the enterobactin structure are susceptible to hydrolysis, especially in non-neutral or acidic pH conditions, which inactivates the molecule.[20]

    • Solution:

      • Store stock solutions (e.g., in DMSO) in single-use aliquots at -20°C for short-term or -80°C for long-term storage to avoid freeze-thaw cycles.[16]

      • Ensure the final pH of your culture medium is within the optimal physiological range (typically 7.2-7.4) after adding this compound.[4][15]

      • Verify the activity of your stock solution using a functional assay like the Arnow or CAS assay (see Protocol 3).[15][20]

  • Possible Cause 3: Low or Absent Receptor Expression

    • Explanation: The LCN2/SLC22A17 pathway is a primary route of entry for enterobactin into many cell types.[6][7][8] If your chosen cell line does not express sufficient levels of the SLC22A17 receptor, the uptake will be inefficient.

    • Solution:

      • Consult the literature or databases (e.g., Gene Expression Omnibus) for expression data of SLC22A17 and LCN2 in your cell line.

      • If data is unavailable, quantify mRNA or protein levels via qPCR or Western blot.

      • Consider using a different cell line known to be responsive or transiently overexpressing the receptor if necessary.

  • Possible Cause 4: Incorrect this compound Concentration

    • Explanation: The effective concentration is a window. Too low, and you will not see an effect. However, very high concentrations (e.g., 50 µM in some E. coli studies) can induce toxicity through mechanisms other than iron chelation, potentially confounding results.[21]

    • Solution:

      • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A common starting range is 1-25 µM.[5][21]

Problem: My results are inconsistent between experiments.

  • Possible Cause 1: Batch-to-Batch Variability in Fetal Bovine Serum (FBS)

    • Explanation: Different lots of FBS have highly variable concentrations of iron, growth factors, and endogenous LCN2, all of which can influence the outcome of your experiment.[14][19]

    • Solution:

      • Purchase a large quantity of FBS from a single lot.

      • Test the lot to ensure it is suitable for your assay.

      • Use this single, validated lot for the entire duration of your experimental series.

  • Possible Cause 2: Inconsistent Cell State

    • Explanation: Cell passage number, confluency, and overall health can significantly alter their metabolic state and expression of key receptors.[22][23]

    • Solution:

      • Use cells within a consistent and narrow range of passage numbers.

      • Seed cells at a consistent density for all experiments.

      • Regularly monitor cultures for signs of stress or contamination.[23]

Quantitative Data & Properties

Table 1: Troubleshooting Quick Guide

IssuePossible CauseRecommended Action
No cellular effect High iron in mediumUse serum-free or iron-depleted medium.
This compound degradationPrepare fresh aliquots; check stock activity with Arnow/CAS assay.
Low receptor (SLC22A17) expressionVerify receptor expression in the cell line (qPCR/Western).
Incorrect concentrationPerform a dose-response curve (start with 1-25 µM).
Inconsistent results FBS batch variationTest and use a single lot of FBS for all experiments.
Cell health/passage numberStandardize cell culture practices; use consistent passage numbers.

Table 2: Recommended Starting Concentrations for Cell Culture

ApplicationCell Type ExampleSuggested Concentration RangeReference
Induction of IL-8A549, HT29 lung/intestinal epithelia25-50 µM[5]
Iron Depletion StudiesGeneral Mammalian Cells1-25 µM[21]
Copper Toxicity ModulationE. coli (as reference)1-10 µM (protective) vs. 50 µM (harmful)[21]

Table 3: this compound Properties and Stability

PropertyValue / ConditionReference
Molecular Formula C₃₀H₂₇N₃O₁₅[20]
Molecular Weight 669.55 g/mol [20]
Appearance Solid[20]
Solubility Soluble in DMSO; slightly soluble in acetonitrile.[16][20]
Storage (Stock Solution) Aliquot and store at -20°C (short-term) or -80°C (long-term).[16]
Key Instability Factor Susceptible to hydrolysis of its ester bonds, especially at non-neutral pH.[20]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of purified this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[16]

  • Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months for maximum stability.[16]

Protocol 2: General Protocol for Cellular Iron Depletion

  • Cell Seeding: Plate your cells in a standard growth medium and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Medium Preparation: Prepare your treatment medium. For best results, use a serum-free basal medium. If serum is required, use a low-iron FBS or pre-chelate the complete medium by incubating it with a chelator (e.g., 2,2'-dipyridyl) for 1-2 hours before use.

  • Washing: Gently wash the cells twice with sterile, warm PBS to remove residual iron from the plating medium.

  • Treatment: Add the prepared iron-depleted treatment medium containing the desired final concentration of this compound. Include a vehicle control (e.g., DMSO) and other relevant controls.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Endpoint Analysis: After incubation, harvest the cells. Analyze iron depletion by measuring intracellular iron levels, assessing the expression of iron-responsive proteins (e.g., decreased ferritin, increased transferrin receptor), or evaluating downstream functional consequences (e.g., cell viability, apoptosis).

Protocol 3: Quantification of this compound Activity (Arnow Assay)

This colorimetric assay quantifies catechol compounds and can be used to verify the integrity of your this compound stock.[20]

  • Sample Preparation: In a microcentrifuge tube, prepare a diluted sample of your this compound stock in water or buffer (e.g., to a final concentration of 50-100 µM).

  • Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[24]

  • Reagent Addition (Sequential): To 0.5 mL of your sample or standard, add the following reagents in order, mixing after each addition:[25]

    • 0.5 mL of 0.5 N HCl

    • 0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate)

    • 0.5 mL of 1 N NaOH

  • Color Development: A red color will develop in the presence of active catechols.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.[18]

  • Quantification: Determine the concentration of active catechol in your sample by comparing its absorbance to the DHBA standard curve.

Visualizations: Pathways and Workflows

Signaling & Uptake Pathways

ApoEnterobactin_Uptake This compound Cellular Uptake & Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApoE This compound LCN2 LCN2 (NGAL) ApoE->LCN2 Binds Complex LCN2-Enterobactin Complex ApoE->Complex Mito Mitochondria ApoE->Mito Alternative Pathway LCN2->Complex Receptor SLC22A17 (24p3R) Complex->Receptor Binds Endosome Endosome Receptor->Endosome Endocytosis Fe_pool Labile Iron Pool (Fe³⁺) Endosome->Fe_pool Apo-E chelates Fe³⁺ Effect Cellular Effects (e.g., Apoptosis, Growth Arrest) Fe_pool->Effect ATP_Synth ATP Synthase α ATP_Synth->Fe_pool Fe³⁺ Delivery?

Caption: Cellular uptake pathways for this compound via LCN2/SLC22A17 and mitochondria.

Experimental Workflow

Experimental_Workflow Workflow for Assessing this compound Bioavailability cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Cells in Standard Medium B 2. Prepare Iron-Depleted Treatment Medium A->B C 3. Wash Cells with PBS B->C D 4. Add this compound (and Controls) C->D E 5. Incubate for Desired Duration (e.g., 24h) D->E F 6. Harvest Cells (Lysis or Fixation) E->F G 7. Perform Endpoint Assay F->G H 8. Data Analysis & Interpretation G->H G_ex1 Viability Assay (MTT, etc.) G->G_ex1 G_ex2 Western Blot (Ferritin, etc.) G->G_ex2 G_ex3 Iron Assay (e.g., Calcein-AM) G->G_ex3

Caption: A step-by-step experimental workflow for testing this compound in cell culture.

Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Flowchart Start No or Low Cellular Effect Observed Check_Media Is the medium iron-depleted (e.g., serum-free)? Start->Check_Media Check_Receptor Is SLC22A17 receptor expressed in the cell line? Check_Media->Check_Receptor Yes Sol_Media Use serum-free medium or pre-chelate serum. Check_Media->Sol_Media No Check_Stock Is the this compound stock solution active? Check_Receptor->Check_Stock Yes Sol_Receptor Verify expression (qPCR) or choose a different cell line. Check_Receptor->Sol_Receptor No / Unknown Check_Conc Was a dose-response curve performed? Check_Stock->Check_Conc Yes Sol_Stock Test with Arnow assay. Prepare fresh stock. Check_Stock->Sol_Stock No / Unknown Sol_Conc Optimize concentration. Start with 1-25 µM range. Check_Conc->Sol_Conc No End Problem Resolved Check_Conc->End Yes Sol_Media->Check_Receptor Sol_Receptor->Check_Stock Sol_Stock->Check_Conc Sol_Conc->End

Caption: A decision tree to systematically troubleshoot common experimental issues.

References

Technical Support Center: Optimizing pH for Apo-Enterobactin Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the critical role of pH in the successful extraction and handling of apo-enterobactin (B10823476).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from bacterial culture supernatant?

A1: The initial solvent extraction of this compound must be performed at a very low pH, typically around 2.0.[1][2][3][4] This is crucial because the catechol moieties of enterobactin (B1671361) need to be fully protonated to neutralize their charge. This protonation makes the molecule less polar, thereby significantly increasing its solubility in organic solvents like ethyl acetate (B1210297).[3] Maintaining this acidic pH ensures efficient partitioning of enterobactin from the aqueous culture supernatant into the organic solvent, which is a critical first step in purification.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. The ester bonds that form the central trilactone scaffold of enterobactin are susceptible to hydrolysis.[5] This hydrolysis is favored under mildly acidic conditions.[5] While the ferric-enterobactin complex is stable at a neutral pH, this compound's stability is compromised at non-neutral pH.[5][6] To avoid base-catalyzed hydrolysis of the backbone, it is recommended to handle solutions by moving from low to high pH during titrations.[7] For experimental use, such as iron chelation assays, maintaining a neutral pH is generally optimal for this compound activity.[8][9]

Q3: Can this compound be damaged by exposure to strong acids during extraction?

A3: While acidification to pH 2.0 is necessary for efficient extraction, prolonged exposure to harsh acidic conditions can lead to hydrolysis of the trilactone backbone.[5] Therefore, it is recommended to perform the extraction process quickly after acidification.[2]

Q4: My this compound sample shows low activity in my iron chelation assay. Could pH be the issue?

A4: Yes, incorrect pH is a likely cause. The iron-chelating efficiency of enterobactin is pH-dependent, with optimal activity typically observed around neutral pH.[9] Ensure that the pH of your assay buffer is correctly adjusted. Additionally, if the enterobactin was purified from a culture, it might already be complexed with iron (holo-enterobactin), which will not show chelating activity.[9]

Troubleshooting Guides

Problem 1: Low yield of this compound after solvent extraction.

Possible CauseTroubleshooting Step
Incorrect pH of the supernatant Before adding the organic solvent, ensure the supernatant is acidified to a pH of approximately 2.0 using a strong acid like concentrated HCl.[1][2][4] Monitor the pH carefully during acidification.
Insufficient mixing during extraction Mix the acidified supernatant and organic solvent vigorously to ensure efficient transfer of this compound into the organic phase.[1][4]
Incomplete phase separation Allow sufficient time for the aqueous and organic phases to separate completely. If an emulsion forms, centrifugation can aid in phase separation.

Problem 2: Degradation of this compound during storage or experiments.

Possible CauseTroubleshooting Step
Inappropriate pH of the storage solvent For long-term storage, it is best to store this compound as a dried solid at -20°C.[8] If in solution, use a buffer at a neutral or slightly acidic pH and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]
Hydrolysis at non-neutral pH Be mindful of the pH of your experimental buffers. This compound is prone to hydrolysis, especially at non-neutral pH.[6]
Enzymatic degradation If working with crude extracts that may contain the Fes enzyme, be aware that this enzyme can hydrolyze the enterobactin backbone.[5] The Fes enzyme is more efficient at hydrolyzing the iron-bound form but can also act on this compound.[5]

Data Presentation

Table 1: Recommended pH for Different Procedures Involving this compound

ProcedureRecommended pHRationale
Solvent Extraction ~2.0Protonates catechol groups, increasing hydrophobicity and solubility in organic solvents.[1][3]
Iron Chelation Assays ~7.0Optimal pH for iron-chelating activity.[8][9]
Short-term Storage (Solution) Neutral to slightly acidicMinimizes hydrolysis of the trilactone backbone.[6]
Long-term Storage N/A (Store as dry solid)Maximizes stability.[8]

Experimental Protocols

Protocol: Extraction of this compound from Bacterial Culture Supernatant

This protocol outlines a standard method for the extraction of this compound.

1. Harvesting Supernatant:

  • Culture bacteria (e.g., E. coli) in an iron-deficient medium to induce enterobactin production.[10]

  • Centrifuge the culture to pellet the cells (e.g., 8,000 x g for 15 minutes at 4°C).[2]

  • Carefully collect the cell-free supernatant.[2]

2. Acidification and Solvent Extraction:

  • Chill the supernatant on ice and slowly add concentrated HCl to acidify it to a pH of 2.0.[3][4] Monitor the pH carefully.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes.[4]

  • Allow the layers to separate. The upper organic phase contains the this compound.[1]

  • Collect the organic phase. For a higher yield, the aqueous phase can be re-extracted with fresh ethyl acetate.[4]

3. Drying and Concentration:

  • Pool the ethyl acetate extracts.

  • Dry the ethyl acetate phase over anhydrous sodium sulfate.[11]

  • Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound extract as a dry residue.[4]

4. Reconstitution:

  • Resuspend the dried extract in a suitable solvent, such as methanol, for quantification and further use.[1][10]

Visualizations

ExtractionWorkflow This compound Extraction Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification Culture Culture in Iron-Deficient Medium Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify to pH 2.0 with HCl Supernatant->Acidify Solvent_Extract Extract with Ethyl Acetate Acidify->Solvent_Extract Separate Separate Organic Phase Solvent_Extract->Separate Dry Dry with Na2SO4 Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Apo_Ent Crude this compound Evaporate->Apo_Ent

Caption: Workflow for the extraction of this compound from bacterial culture.

pH_Stability pH-Dependent Stability of this compound cluster_acidic Acidic pH (<6) cluster_neutral Neutral pH (~7) cluster_alkaline Alkaline pH (>8) Apo_Ent This compound (Trilactone Backbone) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Apo_Ent->Acid_Hydrolysis Prone to Stable Relatively Stable Apo_Ent->Stable Optimal for activity Base_Hydrolysis Base-Catalyzed Hydrolysis Apo_Ent->Base_Hydrolysis Susceptible to Degraded Linearized Products (Loss of Activity) Acid_Hydrolysis->Degraded Base_Hydrolysis->Degraded

Caption: The effect of pH on the stability of the this compound trilactone backbone.

References

troubleshooting inconsistent results in CAS assay for apo-enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Chrome Azurol S (CAS) assay to detect and quantify apo-enterobactin (B10823476).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay?

A1: The CAS assay is a universal colorimetric method for detecting siderophores.[1][2] It operates on the principle of iron competition.[3][4] The assay reagent is a ternary complex of Chrome Azurol S (a dye), ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is blue.[5] When a sample containing a strong iron chelator like this compound is added, the enterobactin (B1671361) removes the iron from the dye complex due to its higher affinity for Fe³⁺.[1][6] This releases the free CAS dye, causing a color change from blue to orange or yellow, which can be measured spectrophotometrically at approximately 630 nm.[2][4]

Q2: Can the CAS assay specifically quantify only this compound?

A2: No, the standard CAS assay is a universal test and is not specific to any particular type of siderophore.[2][4] It detects virtually all iron-chelating molecules. Therefore, it will react with other siderophores or iron-chelating compounds that may be present in your sample.[3] For specific quantification of enterobactin, a catecholate-type siderophore, it is recommended to use complementary methods like the Arnow assay or analytical techniques such as HPLC.[4][7]

Q3: What are common interfering substances in the CAS assay?

A3: Several substances can interfere with the CAS assay and lead to false-positive results. These include other strong chelating agents, acidic byproducts from microbial metabolism that lower the pH of the medium, and compounds that can reduce Fe(III) to Fe(II).[8] High concentrations of phosphate (B84403) in the growth medium can also interfere with the assay.[9]

Q4: Why is my CAS reagent green or purple instead of blue?

A4: The color of the CAS reagent is highly dependent on pH. A pH above 6.8 can cause the solution to turn green.[10][11] A purple color may indicate a pH issue or the presence of catecholate-type siderophores in the case of a reaction.[12] It is critical to carefully adjust the pH of the buffer (e.g., PIPES) to the recommended value (typically around 6.8 for agar (B569324) plates) during reagent preparation.[5][10]

Troubleshooting Guide

This guide addresses common problems encountered during the CAS assay for this compound.

Issue 1: Inconsistent or Non-Reproducible Results
Symptom Possible Causes Solutions & Recommendations
High variability between replicates or experiments.1. Variability in Culture Conditions: Minor changes in media composition, incubation time, or temperature can significantly impact enterobactin production.[4] 2. Pipetting Errors: Inaccurate dispensing of samples or reagents is a common source of error.[4] 3. CAS Reagent Instability: The CAS reagent can degrade over time, especially when exposed to light.[4][8]1. Standardize Protocols: Strictly maintain and document all culture and assay conditions. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.[4] 3. Prepare Fresh Reagent: Prepare fresh CAS solution for each experiment or store it in a dark, plastic container at 4°C for a limited time.[4][8]
Issue 2: No Color Change or a Very Weak Signal
Symptom Possible Causes Solutions & Recommendations
The blue color of the CAS reagent does not change, or the change is minimal, even when enterobactin is expected.1. Insufficient Siderophore Concentration: The amount of this compound in the sample is below the detection limit of the assay.[10] 2. Iron Contamination: Trace amounts of iron in glassware or media can inhibit the reaction.[8] 3. Incorrect Reagent Preparation: Improper order of mixing or incorrect concentrations can lead to an inactive reagent.[10]1. Optimize Production/Concentrate Sample: Optimize culture conditions (e.g., use iron-depleted media) to maximize enterobactin production.[10] Consider concentrating the culture supernatant before the assay.[4] 2. Use Iron-Free Materials: Acid-wash all glassware (e.g., with 6M HCl) and use high-purity, deionized water for all solutions.[5][13] 3. Follow Protocol Strictly: Adhere to a validated protocol for CAS reagent preparation, paying close attention to the mixing order.[8]
Issue 3: High Background or False Positives
Symptom Possible Causes Solutions & Recommendations
The negative control (uninoculated medium) shows a significant color change.1. Media Component Interference: Some media components can chelate iron.[8] 2. pH Shift: Microbial growth can produce acidic byproducts, lowering the pH and causing a color change.[8] 3. Release of Reducing Compounds: Some microbes may secrete compounds that reduce Fe(III) to Fe(II), which is not bound by the CAS dye.[8]1. Run Proper Controls: Always include a control with uninoculated medium to check for background reactivity.[8] 2. Buffer the Medium: Use a well-buffered medium (e.g., with PIPES) to prevent significant pH changes.[8] 3. Confirm with Other Assays: Use a more specific assay (e.g., Arnow assay for catechols) to confirm that the observed activity is from a siderophore like enterobactin.[8]
Issue 4: Reagent and Assay Plate Problems
Symptom Possible Causes Solutions & Recommendations
A precipitate forms in the blue dye solution or on the CAS agar plates.1. Incorrect Reagent Concentration: Low concentrations of HDTMA or CAS can lead to precipitation of the dye.[10][14] 2. Improper Mixing/Storage: Adding reagents in the wrong order or improper storage can cause instability.1. Verify Concentrations: Ensure the correct concentrations of all components are used as specified in the protocol.[14] 2. Follow Mixing Order: Slowly add the iron solution to the CAS solution, then slowly add the HDTMA solution while stirring.[7] Autoclave the final blue dye solution and store it in a dark, plastic container.[5]
Microbial growth is inhibited on CAS agar plates.1. HDTMA Toxicity: The detergent HDTMA is toxic to many fungi and Gram-positive bacteria.[5][8]1. Use an Overlay Assay (O-CAS): First, grow the microorganism on a suitable medium, then overlay it with molten CAS agar. This minimizes direct contact with HDTMA.[8][10] 2. Use a Less Toxic Detergent: Replace HDTMA with a less toxic surfactant if possible.[8]

Visual Guides

CAS Assay Principle

Caption: Principle of the CAS assay color change.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Cause1 Variability in Culture Conditions? Start->Cause1 Cause2 Pipetting Errors? Start->Cause2 Cause3 Reagent Instability? Start->Cause3 Cause4 Contamination? Start->Cause4 Cause1->Cause2 No Sol1 Standardize media, incubation time, temp. Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Calibrate pipettes, use consistent technique. Cause2->Sol2 Yes Cause3->Cause4 No Sol3 Prepare fresh CAS reagent. Store in dark at 4°C. Cause3->Sol3 Yes Sol4 Use acid-washed glassware. Use high-purity water. Cause4->Sol4 Yes

Caption: Decision tree for troubleshooting inconsistent results.

Detailed Experimental Protocol: Liquid CAS Assay

This protocol is adapted from standard methods for the quantitative analysis of siderophores.[7]

1. Preparation of Iron-Free Glassware:

  • Soak all glassware in 6M HCl for at least 24 hours.[5]

  • Rinse thoroughly with deionized water (ddH₂O) and dry completely.[5]

2. Reagent Preparation:

  • Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[7]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[7]

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.[7]

    • While stirring, slowly add Solution 2 to Solution 1.[7]

    • Continue stirring and slowly add Solution 3 to the mixture. The solution will turn dark blue.[7]

    • Autoclave the final Blue Dye solution and store it in a sterile plastic container in the dark.[5]

  • Shuttle Solution:

    • Dissolve 4.307 g of 5-sulfosalicylic acid in 50 mL of ddH₂O.[7] This solution helps to facilitate the iron exchange.

3. Sample Preparation:

  • Grow your bacterial strain in an iron-limited minimal medium to induce siderophore production.[10]

  • Centrifuge the culture to pellet the cells.[7]

  • Collect the supernatant, which contains the secreted this compound. If necessary, filter-sterilize through a 0.22 µm filter.[4]

4. Assay Procedure (96-well plate format):

  • Prepare the final CAS assay solution by mixing the Blue Dye solution with the Shuttle Solution. The exact ratio may require optimization, but a common starting point is a 9:1 ratio of blue dye to shuttle solution.

  • Add 100 µL of the culture supernatant (sample) to a microplate well.[7]

  • Add 100 µL of uninoculated growth medium to separate wells to serve as the reference/blank (Ar).[7]

  • Add 100 µL of the final CAS assay solution to all wells containing samples and blanks.[7]

  • Incubate at room temperature for 20-30 minutes in the dark.[4][7]

  • Measure the absorbance at 630 nm using a microplate reader.[7]

5. Data Calculation:

  • Calculate the percentage of siderophore units (%SU) using the following formula:[7] % Siderophore Units = [(Ar - As) / Ar] x 100

    • Ar = Absorbance of the reference (uninoculated medium + CAS solution)

    • As = Absorbance of the sample (culture supernatant + CAS solution)

Experimental Workflow

Experimental_Workflow Prep 1. Prepare Reagents & Acid-Wash Glassware Culture 2. Culture Bacteria in Iron-Limited Medium Prep->Culture Sample 3. Harvest Supernatant (contains this compound) Culture->Sample Assay 4. Mix Sample/Blank with CAS Solution in Plate Sample->Assay Incubate 5. Incubate at RT (20-30 min) Assay->Incubate Read 6. Measure Absorbance at 630 nm Incubate->Read Calculate 7. Calculate % Siderophore Units Read->Calculate

Caption: Step-by-step workflow for the liquid CAS assay.

Reference Data

Quantitative results from the CAS assay are often reported as "% Siderophore Units" or are compared against a standard curve of a known chelator. The absolute values can vary significantly between labs and experimental conditions. The table below provides an example of quantitative data for enterobactin-producing E. coli.

Strain / ConditionAssay MethodReported ValueReference
E. coli OQ866153 (Optimized)CAS Assay87.15% Siderophore Units[7]
Wild-type E. coli (Iron-limited)Arnow Assay35 ± 6 Arnow units[7]
ahpC mutant E. coli (Iron-limited)Arnow Assay12 ± 5 Arnow units[7]

References

Technical Support Center: Experimental Handling of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the auto-oxidation of apo-enterobactin (B10823476) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is the iron-free form of enterobactin (B1671361), a potent siderophore produced by many Gram-negative bacteria. Its structure contains three 2,3-dihydroxybenzoyl-L-serine (DHBS) units linked to a central trilactone ring. The catechol moieties (2,3-dihydroxybenzoyl groups) are essential for its high-affinity iron chelation. However, these same catechol groups are highly susceptible to oxidation, especially in the presence of oxygen, leading to the degradation of the molecule. This process, known as auto-oxidation, can compromise experimental results by reducing the effective concentration of active this compound.

Q2: What are the primary pathways of this compound degradation during experiments?

This compound primarily degrades through two pathways:

  • Auto-oxidation: The catechol groups are oxidized by molecular oxygen, a process that can be accelerated by factors such as alkaline pH, presence of trace metal ions, and exposure to light. This leads to the formation of semiquinone radicals and ultimately quinone species, which can polymerize and inactivate the molecule.

  • Hydrolysis: The cyclic trilactone backbone of enterobactin is susceptible to hydrolysis, especially under non-neutral pH conditions. This breaks the ring structure, forming linear derivatives of DHBS, which have a reduced affinity for iron.

Q3: What are the visible signs of this compound degradation?

Pure, iron-free this compound solutions are typically colorless to pale yellow. The appearance of a darker yellow, brown, or even pinkish hue can indicate oxidative degradation and polymerization of the catechol groups. However, subtle degradation may not always be visible. Therefore, it is crucial to employ preventative measures and, if necessary, analytical techniques like RP-HPLC to confirm the integrity of your this compound stock.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected activity of this compound in my assay.

Possible Cause Troubleshooting Steps
Auto-oxidation of this compound stock solution. 1. Work under anaerobic or low-oxygen conditions: Prepare buffers and solutions using deoxygenated water. Sparge solutions with an inert gas (e.g., argon or nitrogen) before and during the experiment. Work in an anaerobic chamber if possible. 2. Use antioxidants: Add an antioxidant such as ascorbic acid to your this compound solutions. A final concentration of 0.1-1 mM ascorbic acid is often effective. 3. Control pH: Maintain a neutral or slightly acidic pH (around 6.0-7.0) for your solutions, as auto-oxidation is accelerated at alkaline pH.
Presence of trace metal contaminants. 1. Use high-purity reagents and water: Use metal-free water and high-purity buffer components. 2. Acid-wash glassware: Wash all glassware with a dilute acid solution (e.g., 0.1 M HCl) and rinse thoroughly with metal-free water to remove any trace metal ions. 3. Add a chelating agent: In some cases, a small amount of a chelating agent like EDTA can be used to sequester contaminating metal ions. However, be mindful of potential interference with your specific experiment.
Hydrolysis of the trilactone backbone. 1. Maintain appropriate pH: Avoid strongly acidic or alkaline conditions. Prepare and store this compound solutions at a pH between 6.0 and 7.5. 2. Proper storage: Store solid this compound at -20°C or below. For solutions, aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month) to minimize freeze-thaw cycles.[1]
Photodegradation. Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.

Data Presentation

Table 1: Effect of pH on the Stability of Catechol-Containing Compounds

pHRelative StabilityObservations
< 6.0HighAt acidic pH, the catechol groups are protonated, which significantly slows down the rate of auto-oxidation. The ferric enterobactin complex is less stable at low pH, favoring iron release.[1]
6.0 - 7.4ModerateThis is a common working range for many biological assays. While more stable than at alkaline pH, auto-oxidation can still occur. The reduction potential of the Fe-Ent complex is pH-dependent, varying from -0.57 V at pH 6 to -0.79 V at pH 7.4.[1]
> 7.4LowThe rate of auto-oxidation increases significantly with increasing pH. Above pH 7, the ferric enterobactin complex is stable, but further increases in pH can lead to the formation of iron hydroxide.[1]
> 10.4Very LowAt highly alkaline pH, the auto-oxidation of catechols is rapid. The reduction potential of the Fe-Ent complex is -0.99 V at pH > 10.4.[2]

Table 2: Common Antioxidants for Stabilizing Catechol Compounds

AntioxidantRecommended ConcentrationMechanism of ActionConsiderations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMReduces the oxidized semiquinone and quinone species back to the catechol form.[3][4]Can be oxidized itself, so fresh solutions are recommended. At very high concentrations, its oxidation product, dehydroascorbic acid, can potentially react with catechols.[5]
Sodium Metabisulfite 0.1 - 1 mMActs as a reducing agent to prevent the formation of colored oxidation products.Can have inhibitory effects on some enzymes and biological systems.
Cysteine 0.5 - 2 mMCan react with the quinone products of oxidation to form colorless adducts.[4]May interfere with assays involving thiol-reactive compounds.
Dithiothreitol (DTT) 1 - 5 mMA strong reducing agent that can maintain a reducing environment.Can interfere with disulfide bond-dependent processes in proteins.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffer for this compound Experiments

Objective: To prepare a buffer with minimal dissolved oxygen to reduce the rate of this compound auto-oxidation.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., HEPES, MES, Phosphate buffer salts)

  • Inert gas (Argon or Nitrogen, high purity) with a sparging stone

  • Sealed, autoclavable bottle with a septum cap

Methodology:

  • Prepare the desired buffer solution at the target concentration and pH in the autoclavable bottle.

  • Place a magnetic stir bar in the bottle.

  • Insert the sparging stone connected to the inert gas line into the solution, ensuring it reaches the bottom of the bottle.

  • Cover the opening of the bottle with aluminum foil to prevent contamination while allowing gas to escape.

  • Sparge the solution with the inert gas for at least 30-60 minutes while stirring gently.

  • For more stringent anaerobic conditions, bring the solution to a boil for 10-15 minutes while continuing to sparge with the inert gas. Allow the solution to cool to room temperature under a constant stream of inert gas.

  • Once cooled, quickly remove the sparging stone and seal the bottle with the septum cap.

  • The deoxygenated buffer can now be used to dissolve this compound. Use a gas-tight syringe to handle the buffer and this compound solutions to maintain the anaerobic environment.

Protocol 2: Stabilization of this compound Solution with Ascorbic Acid

Objective: To prepare an this compound stock solution stabilized against auto-oxidation using ascorbic acid.

Materials:

  • Solid this compound

  • Deoxygenated buffer (from Protocol 1)

  • Ascorbic acid

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • Prepare a 100 mM stock solution of ascorbic acid in the deoxygenated buffer. Filter-sterilize if necessary.

  • In an amber vial, dissolve the solid this compound in the deoxygenated buffer to the desired concentration.

  • Add the ascorbic acid stock solution to the this compound solution to a final concentration of 0.1-1 mM. Mix gently.

  • Aliquot the stabilized this compound solution into amber microcentrifuge tubes.

  • If not for immediate use, flush the headspace of the tubes with inert gas before capping and store at -80°C.

Visualizations

Auto_Oxidation_Pathway This compound This compound Semiquinone_Radical Semiquinone Radical This compound->Semiquinone_Radical + O2 - H+ Ortho-quinone Ortho-quinone Semiquinone_Radical->Ortho-quinone + O2 - H+ Polymerized_Products Polymerized Products (Colored) Ortho-quinone->Polymerized_Products Polymerization

Caption: Auto-oxidation pathway of the catechol moiety in this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent/Low This compound Activity Oxidation Auto-oxidation? Start->Oxidation Hydrolysis Hydrolysis? Oxidation->Hydrolysis No Anaerobic Use Anaerobic Conditions & Antioxidants Oxidation->Anaerobic Yes pH_Control_Ox Control pH (6.0-7.0) Oxidation->pH_Control_Ox Yes Contamination Trace Metal Contamination? Hydrolysis->Contamination No pH_Control_Hy Control pH (6.0-7.5) Hydrolysis->pH_Control_Hy Yes Storage Proper Storage (-80°C, Aliquots) Hydrolysis->Storage Yes Purity Use High-Purity Reagents & Glassware Contamination->Purity Yes

Caption: Troubleshooting workflow for this compound activity issues.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Deoxygenate Deoxygenate Buffer (Sparge with N2/Ar) Prepare_Stock Prepare this compound Stock in Deoxygenated Buffer with Ascorbic Acid Deoxygenate->Prepare_Stock Anaerobic_Handling Handle Solutions in Anaerobic Chamber or with Gas-Tight Syringes Prepare_Stock->Anaerobic_Handling Protect_Light Protect from Light (Amber Vials) Anaerobic_Handling->Protect_Light Aliquot Aliquot into Small Volumes Protect_Light->Aliquot Store Store at -80°C Aliquot->Store

Caption: Recommended experimental workflow for handling this compound.

References

protocol for confirming the iron-free state of apo-enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the iron-free state of apo-enterobactin (B10823476).

Frequently Asked Questions (FAQs)

Q1: What is the visual appearance of pure, iron-free this compound?

Pure, iron-free enterobactin (B1671361) in solution is typically colorless to pale yellow.[1] Upon chelation with ferric iron (Fe³⁺), it forms a distinct reddish-purple complex. While subtle color changes during the purification of the iron-free form may not be dramatic, the appearance of precipitates can indicate degradation or solubility issues.[1]

Q2: How can I confirm that my enterobactin is in its iron-free (apo) form?

Several methods can be used to confirm the apo-state of enterobactin. The most common are:

  • UV-Vis Spectroscopy: A shift in the absorbance spectrum is a key indicator. This compound has a characteristic absorbance peak around 320 nm, which shifts to approximately 496 nm upon binding to iron to form the ferric-enterobactin complex.[2]

  • Chrome Azurol S (CAS) Assay: This colorimetric assay is a widely used method to determine the siderophore activity of enterobactin.[3][4] this compound will chelate iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow, which can be quantified by measuring the absorbance at 630 nm.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from the iron-bound form and any degradation products.[1][5]

Q3: What are the optimal storage conditions for this compound to maintain its iron-free state and stability?

For long-term stability, it is recommended to store purified enterobactin as a dry powder or in an appropriate solvent at low temperatures. To minimize degradation and prevent iron contamination, protect enterobactin solutions from prolonged exposure to light and maintain a neutral pH for storage of the iron-free form.[1]

FormStorage TemperatureRecommended Duration
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month
Dry Powder-20°CLong-term
Data sourced from MedchemExpress.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the confirmation of the iron-free state of this compound.

Problem 1: UV-Vis spectrum shows a peak at ~496 nm, indicating iron contamination.
  • Possible Cause 1: Iron contamination in buffers or glassware.

    • Troubleshooting Step: Use high-purity, iron-free water and reagents for all buffers and solutions. All glassware should be acid-washed to remove any trace iron contamination.[1]

  • Possible Cause 2: Incomplete iron removal during purification.

    • Troubleshooting Step: If purifying enterobactin from a bacterial culture, it may already be complexed with iron (holo-enterobactin).[3] Ensure that the purification protocol is optimized to remove bound iron. This may involve acidification of the culture supernatant to a pH of ~2.0 before extraction with ethyl acetate.[1]

Problem 2: Low or no activity in the Chrome Azurol S (CAS) assay.
  • Possible Cause 1: Degraded enterobactin sample.

    • Troubleshooting Step: Enterobactin is susceptible to degradation.[3] Ensure proper storage as outlined in the FAQ section. The stability and purity of the enterobactin sample can be assessed using reversed-phase HPLC to identify any degradation products.[3]

  • Possible Cause 2: Incorrect pH of the assay buffer.

    • Troubleshooting Step: The iron-chelating efficiency of enterobactin is pH-dependent.[3] Verify the pH of your CAS assay solution and ensure it is within the optimal range, which is typically around neutral pH.[3]

  • Possible Cause 3: Enterobactin is already iron-bound (holo-enterobactin).

    • Troubleshooting Step: Iron-bound enterobactin will not exhibit chelating activity in the CAS assay.[3] Consider purifying the this compound or using a purification method specifically designed to remove bound iron.[3]

Problem 3: Inconsistent or unexpected results in HPLC analysis.
  • Possible Cause 1: Co-extraction of other catechol-containing compounds.

    • Troubleshooting Step: Bacteria can produce other catechol-containing compounds that may co-extract with enterobactin. Ensure that the HPLC method is specific for the separation and detection of enterobactin.

  • Possible Cause 2: Hydrolysis of enterobactin.

    • Troubleshooting Step: The ester bonds in the central trilactone ring of enterobactin are susceptible to hydrolysis, especially under acidic or basic conditions.[2] Work quickly during extraction and purification, and maintain a neutral pH whenever possible, except during the initial acidic extraction step.[1]

Experimental Protocols

Protocol 1: Confirmation of this compound by UV-Vis Spectroscopy

This protocol describes how to confirm the iron-free state of enterobactin by observing the characteristic shift in its UV-Vis spectrum upon iron binding.

Methodology:

  • Prepare this compound Solution: Prepare a solution of your purified enterobactin in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).[2]

  • Record Apo Spectrum: Measure the UV-Vis spectrum of the this compound solution from 250 nm to 600 nm. An absorbance maximum should be observed around 320 nm.[2]

  • Prepare Ferric-Enterobactin: To the same cuvette, add a stoichiometric equivalent of FeCl₃ to the this compound solution.[2]

  • Record Ferric Spectrum: Allow the solution to incubate at room temperature for a few minutes to ensure complete complex formation. Measure the UV-Vis spectrum again. A shift in the absorbance maximum from ~320 nm to ~496 nm confirms the iron-binding capability of your enterobactin and, by extension, its initial apo-state.[2]

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity

This colorimetric assay quantifies the iron-chelating activity of this compound.[3][4]

Methodology:

  • Preparation of CAS Reagent: Prepare the CAS assay solution as described by Schwyn and Neilands.[3][4]

  • Assay Procedure:

    • To 100 µl of the CAS liquid reagent, add your enterobactin sample (e.g., to a final concentration of 25 µM).[3]

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours).[3]

    • Measure the absorbance at 630 nm using a spectrophotometer.[3]

  • Calculation of Iron Chelation: The percent of iron chelation can be calculated using the following formula:[3] % Chelation = [(Ar - As) / Ar] x 100 Where:

    • Ar = Absorbance of the reference (CAS reagent without siderophore)

    • As = Absorbance of the sample

Visualizations

experimental_workflow Workflow for Confirming the Iron-Free State of this compound cluster_prep Preparation cluster_uv UV-Vis Spectroscopy cluster_cas CAS Assay cluster_hplc HPLC Analysis prep Prepare this compound Solution in Buffer uv_apo Measure Absorbance (Apo Spectrum ~320 nm) prep->uv_apo cas_assay Perform CAS Assay prep->cas_assay hplc Analyze by HPLC prep->hplc add_fe Add FeCl3 uv_apo->add_fe uv_ferric Measure Absorbance (Ferric Spectrum ~496 nm) add_fe->uv_ferric cas_measure Measure Absorbance at 630 nm cas_assay->cas_measure cas_calc Calculate % Chelation cas_measure->cas_calc hplc_confirm Confirm Purity and Absence of Holo-form hplc->hplc_confirm

Caption: Experimental workflow for confirming this compound.

troubleshooting_logic Troubleshooting Logic for this compound Confirmation start Start Confirmation Protocol issue Issue Encountered? start->issue uv_issue UV peak at ~496 nm? issue->uv_issue Yes success This compound Confirmed issue->success No cas_issue Low CAS activity? uv_issue->cas_issue No check_fe Check for Iron Contamination uv_issue->check_fe Yes hplc_issue Inconsistent HPLC? cas_issue->hplc_issue No check_purity Check for Degradation (HPLC) cas_issue->check_purity Yes hplc_issue->check_purity Yes check_ph Verify Buffer pH check_purity->check_ph check_holo Is Sample Holo-form? check_ph->check_holo

Caption: Troubleshooting logic for this compound confirmation.

References

Validation & Comparative

A Head-to-Head Comparison of Iron Chelation Efficiency: Apo-Enterobactin vs. Deferoxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of iron chelation therapy and research, two molecules stand out for their potent iron-binding capabilities: Deferoxamine (B1203445), a long-standing clinical treatment for iron overload, and Apo-enterobactin (B10823476), the most powerful natural siderophore known. This guide provides an objective, data-driven comparison of their iron chelation performance, supported by experimental evidence, to inform research and development in this critical field.

Comparative Analysis of Iron Chelation Efficiency

The efficacy of an iron chelator is determined by its biochemical and physiological properties. While both this compound and deferoxamine are hexadentate chelators, meaning they use six coordination sites to bind ferric iron (Fe³⁺), their performance characteristics differ significantly.[1]

The following tables summarize the key quantitative data comparing the iron chelation efficiency of this compound and deferoxamine.

Table 1: Physicochemical Properties and Iron Binding Affinity

ParameterThis compoundDeferoxamineReference(s)
Type Catecholate SiderophoreHydroxamate Siderophore[1]
Molar Mass ( g/mol ) 669.59560.68[2]
Iron Binding Stoichiometry (Chelator:Iron) 1:11:1[2]
Iron (Fe³⁺) Affinity Constant (K) 10⁵² M⁻¹~10³⁰.⁶ M⁻¹[1][3]
Stability Constant (log β) 5230.6[1][4]

Table 2: In Vitro Iron Chelation Performance (Chrome Azurol S Assay)

Assay TypeChelatorConcentrationIncubation TimeIron Chelation (%) / ObservationReference(s)
Liquid Assay Enterobactin (B1671361)25 µM3 hours~90%[1][5]
Deferoxamine25 µM24 hours~70%[1][5]
Agar Plate Assay Enterobactin1 mM1 hourDistinct orange halo[1][6]
Deferoxamine1 mM24 hoursBarely noticeable halo[1][6]

Table 3: Efficacy in Removing Iron from Host Proteins

Target ProteinThis compoundDeferoxamineReference(s)
Transferrin High efficacy; preferentially removes iron from the N-terminal site.Less effective at direct removal; may require a shuttle mechanism.[2][4]
Ferritin High efficacy; rapidly and efficiently removes iron from the ferritin core.Effective, but the mechanism is more complex and may involve inducing autophagy.[2][4]

Mechanisms of Action

The fundamental difference in iron affinity between this compound and deferoxamine dictates their mechanisms of action and biological roles.

This compound: Produced by Gram-negative bacteria, this compound is secreted to scavenge ferric iron from the host environment with unparalleled efficiency.[7] The resulting ferric-enterobactin complex is then recognized by specific bacterial membrane receptors (e.g., FepA) and transported into the cell.[7] To release the iron, the bacterial cell must hydrolyze the enterobactin backbone using an esterase, as the iron-siderophore complex is too stable to be reduced directly.[5]

Deferoxamine: As a clinical therapeutic, deferoxamine acts by binding free iron in the bloodstream and from intracellular, non-transferrin-bound iron pools.[8][9] The resulting stable complex, ferrioxamine, is water-soluble and is excreted from the body via the kidneys (urine) and bile (feces).[9][10] It does not effectively remove iron already bound to essential proteins like transferrin or hemoglobin.[11]

G cluster_0 This compound (Bacterial Iron Acquisition) cluster_1 Deferoxamine (Clinical Iron Chelation) ApoEnt This compound Fe3_ext Extracellular Fe³⁺ ApoEnt->Fe3_ext Chelation FeEnt Ferric-Enterobactin Complex Receptor Outer Membrane Receptor (e.g., FepA) FeEnt->Receptor Binding Transport ABC Transporter Receptor->Transport Translocation Cytoplasm Bacterial Cytoplasm Transport->Cytoplasm Hydrolysis Esterase-mediated Hydrolysis Cytoplasm->Hydrolysis Fe3_int Intracellular Fe³⁺ Hydrolysis->Fe3_int Metabolism Bacterial Metabolism Fe3_int->Metabolism DFO Deferoxamine (DFO) FreeFe Labile Iron Pool (Plasma & Intracellular) DFO->FreeFe Chelation Ferrioxamine Ferrioxamine Complex Excretion Renal & Biliary Excretion Ferrioxamine->Excretion Body Elimination from Body Excretion->Body

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the iron chelation efficiency of this compound and deferoxamine.

This colorimetric assay is a universal method for quantifying the iron-chelating activity of siderophores.[1] It relies on the principle of competition for iron between the chelator and the CAS dye.

  • Protocol:

    • Preparation of CAS Assay Solution: Prepare the solution as described by Schwyn and Neilands. This involves carefully mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution. The final solution is a deep blue color.[6]

    • Assay Procedure:

      • To a microplate well or cuvette, add 100 µL of the CAS liquid reagent.

      • Add the chelator sample (e.g., this compound or deferoxamine) to achieve a final concentration of 25 µM.

      • Incubate the mixture at room temperature for a defined period (e.g., from 20 minutes to 24 hours).[5]

    • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer. A decrease in absorbance indicates that the chelator has removed iron from the CAS complex.[5]

    • Calculation: Calculate the percentage of iron chelation using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where 'Ar' is the absorbance of the reference (CAS reagent without a chelator) and 'As' is the absorbance of the sample.[5]

This assay measures a chelator's ability to enter cells and bind the transient, chelatable pool of intracellular iron.

  • Protocol:

    • Cell Culture: Culture relevant cells (e.g., iron-loaded macrophages or hepatocytes) in appropriate media.

    • Calcein-AM Loading: Load the cells with Calcein-AM, a fluorescent probe. Inside the cell, esterases cleave the AM group, and the resulting calcein (B42510) fluoresces. This fluorescence is quenched by the binding of intracellular iron.

    • Chelator Treatment: Incubate the calcein-loaded cells with a defined concentration of this compound or deferoxamine for a specific time course (e.g., 3 to 24 hours).[6]

    • Measurement: Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer. As the chelator sequesters iron from calcein, fluorescence is restored.

    • Analysis: The rate and magnitude of fluorescence increase are proportional to the chelator's ability to permeate the cell and bind the labile iron pool.[6]

This experimental workflow assesses the ability of a chelator to promote iron excretion and reduce organ iron burden in a living organism.

  • Protocol:

    • Induction of Iron Overload: Use an established animal model, such as mice or rats. Administer iron dextran (B179266) via intraperitoneal (i.p.) injection (e.g., 100 mg/kg weekly for 4 weeks) to induce chronic iron overload. Allow a period for iron equilibration.[12]

    • Chelator Administration: Randomize the iron-overloaded animals into treatment groups: vehicle control, deferoxamine, and this compound (or its analog). Administer the chelators via a clinically relevant route (e.g., subcutaneous or i.p. injection) at a defined dose and frequency over several weeks.[12]

    • Sample Collection: During the treatment period, collect urine and feces over 24-hour periods using metabolic cages to measure iron excretion.

    • Endpoint Analysis: At the end of the study, euthanize the animals and harvest key organs (e.g., liver, heart, spleen).

    • Iron Quantification: Measure the iron content in the collected urine, feces, and organ tissues using methods such as atomic absorption spectroscopy or colorimetric assays.

    • Evaluation: Compare the total iron excretion and the reduction in organ iron concentration between the treatment groups to determine in vivo efficacy.

G cluster_workflow General Experimental Workflow for Chelator Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Define Chelators (this compound vs. Deferoxamine) invitro_1 1. Prepare Iron-Loaded Cell Cultures start->invitro_1 invivo_1 1. Induce Iron Overload in Animal Model start->invivo_1 invitro_2 2. Treat Cells with Equal Molar Concentrations of Chelators invitro_1->invitro_2 invitro_3 3. Measure Intracellular Labile Iron Pool (LIP) (e.g., Calcein Assay) invitro_2->invitro_3 invitro_4 4. Quantify Iron Removed from Media/Cells invitro_3->invitro_4 analysis Comparative Data Analysis (Efficacy & Kinetics) invitro_4->analysis invivo_2 2. Administer Chelators (Defined Dosing Regimen) invivo_1->invivo_2 invivo_3 3. Collect Urine & Feces in Metabolic Cages invivo_2->invivo_3 invivo_4 4. Measure Iron Excretion and Organ Iron Content invivo_3->invivo_4 invivo_4->analysis conclusion Conclusion: Determine Relative Chelation Efficiency analysis->conclusion

Figure 2. Workflow for Comparing Iron Chelators.

Summary and Future Perspectives

Experimental data unequivocally demonstrates that this compound possesses a vastly superior intrinsic affinity for ferric iron compared to deferoxamine.[1][3] This translates to faster and more efficient iron chelation in in vitro assays.[1][6] However, the clinical application of enterobactin is hindered by its sequestration by the host immune protein lipocalin-2, which is a natural defense mechanism against bacterial iron acquisition.[7]

Deferoxamine, while having a lower binding affinity, has a long-established clinical profile for safety and efficacy in treating iron overload by binding accessible free iron and promoting its excretion.[8][11]

Future research in this area is focused on developing synthetic enterobactin analogs that retain the high iron affinity of the parent molecule but are modified to evade sequestration by lipocalin-2, potentially leading to a new class of highly potent iron chelating therapeutics.

G cluster_Ent This compound cluster_DFO Deferoxamine Chelator Iron Chelator A molecule that binds with high affinity to iron ions. Ent This compound - Type: Natural Catecholate - Source: Gram-negative bacteria - Iron Affinity (log β): ~52 - In Vitro Speed: Very Fast - Clinical Use: No - Key Limitation: Sequestered by Lipocalin-2 Chelator:f1->Ent:head Is a type of DFO Deferoxamine - Type: Synthetic Hydroxamate - Source: Streptomyces pilosus - Iron Affinity (log β): ~30.6 - In Vitro Speed: Slow - Clinical Use: Yes (FDA Approved) - Key Advantage: Established clinical efficacy Chelator:f1->DFO:head Is a type of

Figure 3. Key Feature Comparison.

References

A Comparative Analysis of Apo-Enterobactin and Other Bacterial Siderophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the microbial world, the acquisition of iron, a critical yet often scarce resource, is a key determinant of survival and virulence. Bacteria have evolved sophisticated strategies to scavenge this essential element, primarily through the secretion of high-affinity iron chelators known as siderophores. Among the most potent of these is enterobactin (B1671361), a catecholate siderophore produced by many Gram-negative bacteria. This guide provides a comprehensive comparative analysis of apo-enterobactin (B10823476) (the iron-free form) and other prominent bacterial siderophores, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.

Performance Comparison of Bacterial Siderophores

The efficacy of a siderophore is determined by several factors, including its affinity for ferric iron (Fe³⁺), the efficiency of its uptake by the bacterial cell, and its ability to evade host sequestration mechanisms. The following tables summarize key quantitative data for enterobactin and other well-characterized bacterial siderophores.

Table 1: Comparative Performance Metrics of Selected Bacterial Siderophores

SiderophoreProducing Organisms (Examples)Chemical ClassFerric Iron Affinity Constant (K_f)Key Outer Membrane Receptor(s)
Enterobactin Escherichia coli, Salmonella enterica, Klebsiella pneumoniaeCatecholate~10⁵² M⁻¹[1]FepA, IroN
Rhodotorulic Acid Rhodotorula mucilaginosa, various yeasts and fungiHydroxamateHighNot fully characterized in bacteria
Ferrichrome Aspergillus spp., Ustilago spp., Penicillium spp.Hydroxamate~10²⁹ - 10³² M⁻¹FhuA (in E. coli)
Pyoverdine Pseudomonas aeruginosa, Pseudomonas fluorescensMixed-type (catecholate and hydroxamate)~10²⁴ - 10²⁶ M⁻¹[2]FpvA

Table 2: Illustrative Production Levels of Selected Siderophores

SiderophoreProducing OrganismGrowth ConditionsProduction LevelReference
Enterobactin Escherichia coli OQ866153Optimized conditions87.15% Siderophore Units (CAS Assay)[3]
Enterobactin Wild-type E. coliIron-limited medium35 ± 6 Arnow units[4]
Pyoverdine Pseudomonas aeruginosa PAO1Iron-depleted conditions200 - 500 mg/L[5]
Rhodotorulic Acid Rhodotorula mucilaginosaSucrose, acetate, and ornithine supplemented medium539 ± 15 µmol/g biomass[6]
Ferrichrome (Desferri-ferricrocin)Aspergillus viridi-nutansOptimized fed-batch culture20 mg/L/h[7]

Signaling and Biosynthetic Pathways

The production and uptake of siderophores are tightly regulated processes involving complex signaling cascades and biosynthetic pathways.

Enterobactin Biosynthesis and Transport

The biosynthesis of enterobactin from chorismate involves a series of enzymatic steps encoded by the ent gene cluster.[8] The iron-free this compound is then secreted. Upon chelating ferric iron, the ferri-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the periplasm.[9] An ABC transporter subsequently moves the complex into the cytoplasm, where iron is released.[9]

Enterobactin_Biosynthesis_Transport cluster_biosynthesis Cytoplasm: Biosynthesis cluster_transport Cell Envelope Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate EntB 2,3-dihydroxybenzoate (DHB) 2,3-dihydroxybenzoate (DHB) 2,3-dihydro-2,3-dihydroxybenzoate->2,3-dihydroxybenzoate (DHB) EntA DHB-Serine DHB-Serine 2,3-dihydroxybenzoate (DHB)->DHB-Serine EntD, EntE, EntF, EntB This compound This compound DHB-Serine->this compound EntF (cyclization) Extracellular Space Extracellular Space This compound->Extracellular Space Secretion Ferri-Enterobactin Ferri-Enterobactin Extracellular Space->Ferri-Enterobactin + Fe³⁺ Periplasm Periplasm Ferri-Enterobactin->Periplasm FepA (Outer Membrane) Cytoplasm Cytoplasm Periplasm->Cytoplasm ABC Transporter (Inner Membrane) Fe²⁺ + Degraded Enterobactin Fe²⁺ + Degraded Enterobactin Cytoplasm->Fe²⁺ + Degraded Enterobactin Fes (Esterase)

Enterobactin biosynthesis and transport workflow.
Pyoverdine Signaling Pathway in Pseudomonas aeruginosa

The expression of pyoverdine biosynthesis and uptake genes is regulated by a cell-surface signaling mechanism.[10] Binding of ferripyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade that leads to the activation of the sigma factor PvdS, which in turn upregulates the transcription of pyoverdine-related genes.[10]

Pyoverdine_Signaling Ferri-pyoverdine Ferri-pyoverdine FpvA FpvA (Outer Membrane Receptor) Ferri-pyoverdine->FpvA FpvR FpvR (Anti-sigma factor) FpvA->FpvR triggers conformational change PvdS PvdS (Sigma factor) FpvR->PvdS releases DNA DNA PvdS->DNA binds to promoter Pyoverdine biosynthesis & uptake genes Pyoverdine biosynthesis & uptake genes DNA->Pyoverdine biosynthesis & uptake genes activates transcription CAS_Assay_Workflow start Start culture Bacterial Culture in Iron-Limited Medium start->culture centrifuge Centrifuge to Pellet Cells culture->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter supernatant Siderophore-containing Supernatant filter->supernatant plate Add 100 µL Supernatant to 96-well Plate supernatant->plate add_cas Add 100 µL CAS Assay Solution plate->add_cas incubate Incubate 20 min at Room Temp (dark) add_cas->incubate read Measure Absorbance at 630 nm incubate->read calculate Calculate Siderophore Units read->calculate end End calculate->end

References

Unveiling Apo-Enterobactin: A Potent Myeloperoxidase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of apo-enterobactin's potential as a therapeutic myeloperoxidase (MPO) inhibitor is presented, offering a promising natural alternative in the fight against inflammatory diseases. This guide provides a detailed comparison with other MPO inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Myeloperoxidase (MPO) is a key enzyme in the human immune system, playing a critical role in pathogen defense. However, its overactivity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. The quest for potent and specific MPO inhibitors is a significant focus of current therapeutic research. This report details the validation of This compound (B10823476), the iron-free form of the bacterial siderophore enterobactin, as a robust MPO inhibitor and benchmarks its performance against other natural and synthetic compounds.

Quantitative Comparison of MPO Inhibitors

This compound demonstrates significant MPO inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.0 µM.[1] This potency is comparable to other known inhibitors and positions it as a viable candidate for further investigation. The following table provides a comparative overview of this compound and other select MPO inhibitors.

InhibitorTypeSource Organism/OriginIC50 ValueMechanism of Action
This compound Catechol SiderophoreBacteria (e.g., E. coli)~1.0 µMInterferes with MPO Compound I, reverting the enzyme to its native ferric state.[1][2]
Mitiperstat (AZD4831)SyntheticChemical Synthesis1.5 nMIrreversible inhibitor targeting the MPO active site.[3]
AZD3241SyntheticChemical Synthesis1.2 µMInhibits MPO/HOCl-mediated oxidation.[4]
4,4′-DifluorochalconeChalconeSynthetic0.05 µMInhibition of MPO's chlorinating activity.[5]
β-TurmeroneSesquiterpenoidCurcuma longa (Turmeric)4.7 µg/mLAnti-inflammatory activity through MPO inhibition.[6]
4-(3-hydroxy-phenoxy)-butylamineSyntheticChemical Synthesis86 nMPotent MPO inhibition.[7]

Mechanism of MPO Inhibition by this compound

The inhibitory action of this compound is attributed to its unique catechol-containing structure. The MPO catalytic cycle involves the conversion of the native enzyme to a highly reactive intermediate, Compound I. This compound intervenes at this critical step, preventing the completion of the catalytic cycle and the production of downstream inflammatory mediators.[1][2] This is distinct from some other inhibitors that act on a subsequent intermediate, Compound II.

MPO_Inhibition_Pathway Myeloperoxidase (MPO) Catalytic and Inhibition Pathways cluster_legend Legend MPO_Fe3 MPO (Fe³⁺) Native Enzyme Compound_I Compound I [Fe⁴⁺=O Por•⁺] MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 + 2e⁻ + 2H⁺ + Cl⁻ Compound_I->MPO_Fe3 Reverts to native state Compound_II Compound II [Fe⁴⁺=O Por] Compound_I->Compound_II + Substrate (RH) Compound_II->MPO_Fe3 + Substrate (RH) H2O2 H₂O₂ H2O H₂O Cl_ion Cl⁻ HOCl HOCl (Hypochlorous Acid) Substrate Substrate (RH) Substrate_Radical Substrate Radical (R•) Apo_Ent This compound Apo_Ent->Compound_I Inhibits key1 Catalytic Cycle key2 Inhibition Pathway MPO_Inhibitor_Validation_Workflow Workflow for MPO Inhibitor Validation Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID In_Vitro_Assay In Vitro MPO Inhibition Assay (IC50 Determination) Hit_ID->In_Vitro_Assay Mechanism Mechanism of Action Studies (e.g., interaction with Compound I/II) In_Vitro_Assay->Mechanism Cell_Assay Cell-Based Assays (e.g., Neutrophil Oxidative Burst) In_Vitro_Assay->Cell_Assay In_Vivo In Vivo Animal Models (e.g., Inflammatory Disease Models) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Comparative Analysis of Apo-Enterobactin and its Linear Degradation Products in Bacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic siderophore apo-enterobactin (B10823476) and its linear degradation products, focusing on their roles in bacterial iron acquisition. The information herein is supported by experimental data to facilitate a deeper understanding of these crucial molecules in microbial physiology and to inform the development of novel therapeutic strategies.

Enterobactin (B1671361), a cyclic tri-lactone of 2,3-dihydroxybenzoyl-L-serine (DHBS), is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the host environment.[1][2][3] Its remarkable affinity for iron makes it a key factor in bacterial survival and virulence.[3] Once transported into the bacterial cytoplasm, the iron-laden enterobactin complex is hydrolyzed by esterases like Fes, releasing the iron and generating linear degradation products: a trimer, dimer, and ultimately a monomer of DHBS. These linear molecules are not merely byproducts but retain the ability to chelate and transport iron, contributing to the overall iron uptake capacity of the bacteria.[4][5]

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key differences between this compound and its linear degradation products based on available experimental data.

FeatureThis compoundLinear Trimer (DHBS)₃Linear Dimer (DHBS)₂Linear Monomer (DHBS)
Structure Cyclic tri-lactone of 2,3-dihydroxybenzoyl-L-serineLinear chain of three 2,3-dihydroxybenzoyl-L-serine unitsLinear chain of two 2,3-dihydroxybenzoyl-L-serine unitsSingle 2,3-dihydroxybenzoyl-L-serine unit
Iron (Fe³⁺) Binding Affinity (K_f) Extremely High (~10⁵² M⁻¹)[1][2]High[4]Moderate[4]Lower[4]
Primary Outer Membrane Receptor(s) for Uptake FepA[4][6]Fiu, Cir[4][7]Fiu, Cir[4][7]Fiu, Cir, FepA (minor)[4][7]
Growth Promotion Efficacy Very High[4]High[4]Moderate[4]Lower[4]
Intracellular Iron Release Mechanism Enzymatic hydrolysis by Fes or IroD esterases[8][9]N/A (already in a hydrolyzed form)N/A (already in a hydrolyzed form)N/A (already in a hydrolyzed form)

Experimental Protocols

Bacterial Growth Promotion Assay

This assay is fundamental for comparing the efficacy of enterobactin and its degradation products in supporting bacterial growth in iron-limited conditions.

a. Preparation of Iron-Depleted Media:

  • Prepare a suitable minimal medium (e.g., M9 medium).

  • To remove trace iron contamination, treat the medium with a chelating resin (e.g., Chelex-100) or by the addition of a strong iron chelator followed by its removal.

b. Bacterial Strain and Inoculum Preparation:

  • Utilize a siderophore-deficient bacterial strain (e.g., an E. coli ΔentA mutant) to ensure that growth is dependent on the supplemented siderophore.[10]

  • Grow the bacterial strain overnight in a rich, iron-replete medium (e.g., LB broth).

  • Wash the cells twice with sterile, iron-depleted minimal medium to remove residual iron and siderophores.[4]

  • Resuspend the cells in the iron-depleted medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.[4]

c. Growth Curve Analysis:

  • Dispense the bacterial suspension into a microplate.

  • Add varying concentrations of filter-sterilized this compound or its linear degradation products to the wells. Include a negative control (no added siderophore) and a positive control (iron-replete medium).

  • Incubate the microplate at 37°C with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals using a microplate reader.

d. Data Analysis:

  • Plot the OD₆₀₀ values against time to generate growth curves for each condition.[4]

  • Compare the lag phase duration, exponential growth rate, and final cell density for each siderophore to determine their relative growth promotion efficacy.[4]

Siderophore Extraction and Quantification by HPLC

This protocol allows for the separation and quantification of enterobactin and its linear degradation products from bacterial culture supernatants.

a. Sample Preparation:

  • Grow an enterobactin-producing bacterial strain in a low-iron minimal medium to induce siderophore production.[11]

  • Remove bacterial cells from the culture by centrifugation.[6][11]

  • Filter the supernatant through a 0.22 µm sterile filter.[12]

b. Extraction:

  • Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).[11][12]

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) and mixing vigorously.[12]

  • Separate the organic phase and repeat the extraction two more times.[12]

  • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.[12]

c. HPLC Analysis:

  • Reconstitute the dried extract in a suitable solvent, such as a methanol (B129727)/water mixture with 0.1% formic acid.[12]

  • Inject the sample onto a C18 reversed-phase HPLC column.[5][13]

  • Use a mobile phase gradient of methanol or acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to separate the compounds.[5][13]

  • Detect the compounds using a diode array detector (DAD) or a mass spectrometer (MS).[5][13] Enterobactin and its degradation products typically absorb light around 316 nm.[8]

Visualizations

enterobactin_degradation_pathway enterobactin Cyclic Enterobactin trimer Linear Trimer (DHBS)₃ enterobactin->trimer Hydrolysis (Fes/IroD) dimer Linear Dimer (DHBS)₂ trimer->dimer Hydrolysis (Fes/IroD) monomer Linear Monomer (DHBS) dimer->monomer Hydrolysis (Fes/IroD)

Caption: Hydrolytic degradation pathway of cyclic enterobactin.

iron_uptake_pathways cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe_Ent Ferric-Enterobactin FepA FepA Receptor Fe_Ent->FepA Fe_Linear Ferric-Linear Products Fiu_Cir Fiu/Cir Receptors Fe_Linear->Fiu_Cir Fe_Ent_peri Ferric-Enterobactin FepA->Fe_Ent_peri Fe_Linear_peri Ferric-Linear Products Fiu_Cir->Fe_Linear_peri ABC_transporter ABC Transporter (FepB,C,D,G) Fe_Ent_peri->ABC_transporter Fe_Linear_peri->ABC_transporter Fe_Ent_cyto Ferric-Enterobactin ABC_transporter->Fe_Ent_cyto Fe_Linear_cyto Ferric-Linear Products ABC_transporter->Fe_Linear_cyto Fe_release Iron Release (Fe³⁺ -> Fe²⁺) Fe_Ent_cyto->Fe_release Hydrolysis Fe_Linear_cyto->Fe_release

Caption: Uptake pathways for ferric-enterobactin and its products.

experimental_workflow_growth_assay prep_media Prepare Iron-Depleted Minimal Medium setup_assay Set up Microplate Assay (Cells + Siderophores) prep_media->setup_assay prep_inoculum Prepare Inoculum (Siderophore-Deficient Strain) prep_inoculum->setup_assay incubation Incubate at 37°C with Shaking setup_assay->incubation measure_od Measure OD₆₀₀ at Intervals incubation->measure_od data_analysis Generate and Analyze Growth Curves measure_od->data_analysis

Caption: Workflow for the bacterial growth promotion assay.

Conclusion

While cyclic this compound is the most potent siderophore for iron acquisition in producing bacteria, its linear degradation products are not biologically inert.[4] They retain significant, albeit reduced, iron-chelating and growth-promoting activities.[4] The existence of distinct uptake receptors for the cyclic and linear forms highlights the robustness and redundancy of bacterial iron acquisition systems.[4][7] For drug development professionals, the differential utilization of these uptake pathways presents an opportunity for the rational design of "Trojan horse" antibiotics that can selectively target pathogenic bacteria by hijacking specific siderophore transport mechanisms.[4] A thorough understanding of the comparative biochemistry of enterobactin and its catabolites is therefore crucial for the development of novel anti-infective agents.

References

A Researcher's Guide to Anti-Enterobactin Antibodies: Assessing Specificity for the Apo Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of enterobactin (B1671361), a key siderophore in many Gram-negative bacteria, is critical for studying bacterial pathogenesis and developing novel therapeutics. A crucial aspect of this detection lies in the specificity of the antibodies used, particularly their ability to distinguish between the iron-free (apo) and iron-bound (holo) forms of enterobactin. This guide provides a comparative analysis of currently available data on anti-enterobactin antibodies, focusing on their specificity for the apo form, and offers detailed experimental protocols for their assessment.

Enterobactin plays a pivotal role in bacterial iron acquisition and is a key target for host defense mechanisms and therapeutic intervention. The development of antibodies that can specifically recognize different forms of enterobactin is essential for understanding its biological functions and for the development of diagnostic and therapeutic tools. This guide aims to provide an objective comparison of anti-enterobactin antibodies based on published experimental data.

Comparative Analysis of Anti-Enterobactin Antibodies

Currently, detailed head-to-head comparisons of multiple anti-enterobactin antibodies with quantitative binding data for both apo and holo forms are limited in publicly available literature. However, existing studies on specific polyclonal and monoclonal antibodies provide valuable insights into their binding characteristics.

AntibodyTypeReported Affinity (KD)Specificity for Apo vs. Holo FormCross-ReactivityReference
Rabbit Anti-Enterobactin Polyclonal IgG PolyclonalNot QuantifiedShows enhanced binding to the iron-bound (holo) form (FeEnt complex) compared to the apo form based on ELISA absorbance values.[1]Binds to enterobactin derivatives such as linear enterobactin trimer and salmochelins (MGE and DGE).[1]Wang et al., 2019[1]
Monoclonal Antibody 2E4 (mAb 2E4) Monoclonal3.1 x 10⁻¹⁰ MThe specific form (apo or holo) for which this high affinity was determined is not explicitly stated.[2][3]Described as having high specificity to enterobactin.[2][3]Li et al., 2022[2][3]

Note: The lack of comprehensive, standardized testing across different antibodies makes direct comparison challenging. The data presented here is based on the findings reported in individual studies.

Key Experimental Protocols

Accurate assessment of antibody specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments to characterize the binding of anti-enterobactin antibodies to the apo and holo forms.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Assessment

This protocol is designed to compare the binding of an anti-enterobactin antibody to both apo- and holo-enterobactin.

a. Preparation of Antigens:

  • Apo-Enterobactin (B10823476): Dissolve purified enterobactin in an appropriate iron-free buffer (e.g., phosphate-buffered saline [PBS] treated with Chelex-100 resin to remove trace iron).

  • Holo-Enterobactin (FeEnt): Prepare by incubating this compound with an equimolar amount of FeCl₃ in a suitable buffer.

b. ELISA Protocol:

  • Coating: Coat separate wells of a 96-well microtiter plate with this compound and holo-enterobactin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST) and block with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin [BSA] in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells and add serial dilutions of the anti-enterobactin antibody to the respective wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm. Compare the absorbance values for apo- and holo-enterobactin at different antibody concentrations to determine the relative binding specificity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics, providing quantitative data on association (on-rate) and dissociation (off-rate) constants.

a. Experimental Setup:

  • Ligand Immobilization: Immobilize the anti-enterobactin antibody onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Injection: Prepare serial dilutions of this compound and holo-enterobactin in an iron-free running buffer. Inject the analytes over the sensor surface.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.

b. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

  • Compare the kinetic parameters for apo- and holo-enterobactin to quantify the antibody's specificity.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the underlying biological interactions, the following diagrams are provided.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_steps ELISA Plate Wells Apo This compound Block 2. Blocking Apo->Block Coat Well A Holo Holo-Enterobactin Holo->Block Coat Well B PrimaryAb 3. Primary Antibody (Anti-Enterobactin) Block->PrimaryAb SecondaryAb 4. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Substrate 5. Substrate Addition SecondaryAb->Substrate Detection 6. Signal Detection Substrate->Detection

ELISA workflow for assessing antibody specificity.

SPR_Workflow cluster_chip_prep 1. Sensor Chip Preparation cluster_binding_cycle 2. Binding Cycle (repeated for Apo & Holo) Immobilize Immobilize Anti-Enterobactin Ab Inject Inject Analyte (Apo- or Holo-Enterobactin) Immobilize->Inject Association Measure Association (on-rate) Inject->Association Dissociation Measure Dissociation (off-rate) Association->Dissociation Regeneration 3. Surface Regeneration Dissociation->Regeneration Analysis 4. Data Analysis (Calculate Ka, Kd, KD) Dissociation->Analysis Regeneration->Inject Next Cycle

Workflow for Surface Plasmon Resonance (SPR) analysis.

Enterobactin_Forms Apo This compound (Iron-Free) Holo Holo-Enterobactin (Iron-Bound) Apo->Holo + Iron Holo->Apo - Iron Iron Fe³⁺ Iron->Holo

Relationship between Apo and Holo forms of enterobactin.

Conclusion

The specificity of anti-enterobactin antibodies for the apo versus the holo form is a critical parameter for their effective use in research and diagnostics. While the currently available data indicates that some antibodies may have a preference for the holo-form, more comprehensive and comparative studies are needed to fully characterize the available reagents. The experimental protocols provided in this guide offer a framework for researchers to systematically assess the specificity of their own anti-enterobactin antibodies, leading to more reliable and reproducible results in the study of this important bacterial siderophore.

References

A Comparative Guide to the Pro-inflammatory Signaling of Aferric Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-inflammatory signaling capabilities of aferric enterobactin (B1671361) against other relevant molecules. Experimental data is presented to validate its specific inflammatory effects, particularly in the context of epithelial cell responses. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Executive Summary

Aferric enterobactin, the iron-free form of the siderophore produced by various Gram-negative bacteria, acts as a pro-inflammatory signaling molecule, primarily inducing the secretion of the chemokine Interleukin-8 (IL-8) from epithelial cells. This response is specific to the molecular structure of enterobactin and is dependent on its ability to chelate intracellular iron. The pro-inflammatory effect is significantly potentiated by the host protein siderocalin (also known as lipocalin-2 or Lcn2). In contrast, the iron-bound form of enterobactin (ferric enterobactin) and other bacterial siderophores, such as deferrioxamine and ferrichrome, do not elicit a similar inflammatory response.

Comparison of Pro-inflammatory Activity

The pro-inflammatory potential of aferric enterobactin was evaluated by measuring IL-8 secretion from epithelial cell lines. The following tables summarize the quantitative data from key studies, comparing aferric enterobactin with its iron-bound counterpart and other siderophores.

Table 1: IL-8 Secretion in A549 Human Lung Epithelial Cells [1]

Treatment ConditionConcentration (µM)Normalized IL-8 Secretion (Fold Increase over Control)
Aferric Enterobactin 10~1.5
50~2.5
100~3.0
Ferric Enterobactin 10 - 100No significant increase
Deferrioxamine 50No significant increase
Ferrichrome 50No significant increase

Table 2: IL-8 Secretion in HT-29 Human Colon Epithelial Cells

Treatment ConditionConcentration (µM)IL-8 Secretion (pg/mL)
Control (Vehicle) -~100
Aferric Enterobactin 1>200
10~400
25~600
Ferric Enterobactin 25~100
Deferrioxamine 25~100
Ferrichrome 25~100

Table 3: Potentiation of Aferric Enterobactin-Induced IL-8 Secretion by Siderocalin in A549 Cells [1]

Treatment ConditionConcentration (µM)Normalized IL-8 Secretion (Fold Increase over Control)
Aferric Enterobactin 2~1.5
Siderocalin 0.4~1.0
Aferric Enterobactin + Siderocalin 2 + 0.4~5.0

Signaling Pathways and Mechanisms

The pro-inflammatory signaling of aferric enterobactin involves a multi-step process that is initiated by the chelation of intracellular iron and is amplified by the host's innate immune system.

Proposed Signaling Pathway of Aferric Enterobactin

Aferric_Enterobactin_Signaling cluster_extracellular Extracellular Space cluster_cell Epithelial Cell Aferric_Ent Aferric Enterobactin Aferric_Ent_Siderocalin Aferric Enterobactin- Siderocalin Complex Aferric_Ent->Aferric_Ent_Siderocalin Aferric_Ent->Cell_Membrane Enters Cell Intracellular_Ent Intracellular Aferric Enterobactin Aferric_Ent->Intracellular_Ent Siderocalin Siderocalin (Lcn2) Siderocalin->Aferric_Ent_Siderocalin Aferric_Ent_Siderocalin->Cell_Membrane Enhanced Uptake Aferric_Ent_Siderocalin->Intracellular_Ent Iron_Chelation Intracellular Iron Chelation Intracellular_Ent->Iron_Chelation FPR Formyl Peptide Receptor (FPR) Intracellular_Ent->FPR Putative Interaction LIP Labile Iron Pool (LIP) LIP->Iron_Chelation Signaling_Cascade Downstream Signaling Cascade Iron_Chelation->Signaling_Cascade FPR->Signaling_Cascade Activation? NFkB NF-κB Activation Signaling_Cascade->NFkB IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene IL8_Protein IL-8 Protein IL8_Gene->IL8_Protein IL8_Secretion IL-8 Secretion IL8_Protein->IL8_Secretion

Caption: Proposed signaling pathway for aferric enterobactin-induced IL-8 secretion.

Experimental Workflow for Validating Pro-inflammatory Signaling

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Culture Epithelial Cells (e.g., A549, HT-29) Treatment 2. Treat cells with: - Aferric Enterobactin - Ferric Enterobactin - Other Siderophores - Siderocalin +/- Aferric Ent Cell_Culture->Treatment Supernatant_Collection 3. Collect Cell Culture Supernatants Treatment->Supernatant_Collection LIP_Measurement 5. Measure Labile Iron Pool (e.g., Calcein-AM assay) Treatment->LIP_Measurement FPR_Inhibition 6. (Optional) Pre-treat with FPR antagonists Treatment->FPR_Inhibition IL8_ELISA 4. Measure IL-8 Concentration (ELISA) Supernatant_Collection->IL8_ELISA Data_Comparison 7. Compare IL-8 levels across treatment groups IL8_ELISA->Data_Comparison LIP_Measurement->Data_Comparison FPR_Inhibition->Data_Comparison Conclusion 8. Validate pro-inflammatory signaling of Aferric Enterobactin Data_Comparison->Conclusion

Caption: A generalized workflow for validating the pro-inflammatory signaling of aferric enterobactin.

Experimental Protocols

Cell Culture and Treatment

1. Cell Line Maintenance:

  • A549 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • HT-29 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding for Experiments:

  • Seed cells in 24-well or 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

3. Preparation of Treatment Solutions:

  • Aferric Enterobactin: Dissolve purified enterobactin in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in serum-free cell culture medium.

  • Ferric Enterobactin: Prepare by incubating aferric enterobactin with an equimolar concentration of ferric chloride (FeCl₃) for at least 1 hour at room temperature before diluting to the final concentration in serum-free medium.

  • Other Siderophores (Deferrioxamine, Ferrichrome): Prepare in a similar manner to aferric enterobactin.

  • Siderocalin: Reconstitute recombinant siderocalin in sterile phosphate-buffered saline (PBS) and dilute to the final concentration in serum-free medium. For co-treatment, siderocalin can be added to the cells simultaneously with aferric enterobactin.

4. Cell Stimulation:

  • On the day of the experiment, wash the confluent cell monolayers with PBS.

  • Replace the medium with serum-free medium containing the treatment solutions.

  • Incubate the cells for the desired time period (typically 18-24 hours) at 37°C and 5% CO2.

Interleukin-8 (IL-8) ELISA

1. Sample Collection:

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Store the clarified supernatants at -80°C until the assay is performed.

2. ELISA Procedure (using a commercial kit):

  • Bring all reagents and samples to room temperature.

  • Add assay diluent to each well of a 96-well plate pre-coated with an anti-human IL-8 capture antibody.

  • Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the wells multiple times with the provided wash buffer.

  • Add a biotin-conjugated anti-human IL-8 detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.

  • Wash the wells a final time.

  • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IL-8 concentration in the samples by comparing their absorbance to the standard curve.

Measurement of the Labile Iron Pool (LIP) using Calcein-AM

1. Cell Preparation:

  • Culture and treat cells as described above.

2. Calcein-AM Loading:

  • Prepare a stock solution of Calcein-AM in high-quality, anhydrous DMSO.

  • Dilute the Calcein-AM stock solution to a final working concentration of 0.25-1 µM in serum-free medium or HBSS.

  • Wash the cells with HBSS.

  • Incubate the cells with the Calcein-AM working solution for 15-30 minutes at 37°C in the dark.

3. Fluorescence Measurement:

  • Wash the cells with HBSS to remove excess Calcein-AM.

  • Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~517 nm).

  • To determine the fluorescence of iron-free calcein (B42510) (Fmax), add a strong, membrane-permeable iron chelator (e.g., salicylaldehyde (B1680747) isonicotinoyl hydrazone, SIH) to the cells and measure the fluorescence again.

  • The labile iron pool is proportional to the difference in fluorescence before and after the addition of the strong chelator.

Use of Formyl Peptide Receptor (FPR) Antagonists

1. Pre-treatment with Antagonists:

  • Prepare stock solutions of FPR antagonists (e.g., Boc2, Cyclosporine H) in a suitable solvent (e.g., DMSO).

  • One hour prior to treatment with aferric enterobactin, pre-incubate the cells with the desired concentration of the FPR antagonist in serum-free medium.

2. Aferric Enterobactin Stimulation:

  • Without washing out the antagonist, add aferric enterobactin to the wells at the desired concentration.

  • Co-incubate for the standard stimulation period (e.g., 18-24 hours).

3. IL-8 Measurement:

  • Collect the supernatants and measure IL-8 concentration using ELISA as described above. Compare the IL-8 levels in cells treated with the antagonist and aferric enterobactin to those treated with aferric enterobactin alone.

References

Mastering the Study of Apo-Enterobactin in Mammalian Systems: A Guide to Essential Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the bacterial siderophore apo-enterobactin (B10823476) in mammalian cells, rigorous experimental design is paramount. The intricate interplay between this potent iron chelator, host iron metabolism, and innate immunity necessitates a comprehensive set of controls to ensure data validity and unambiguous interpretation. This guide provides a comparative overview of essential experimental controls, detailed protocols for key assays, and visual workflows to fortify your research on this compound.

Understanding the Landscape of this compound Interactions

This compound, the iron-free form of the siderophore produced by various bacteria, exerts its effects on mammalian cells primarily by modulating iron homeostasis. Its exceptionally high affinity for ferric iron allows it to sequester iron from the cellular environment and even from host iron-binding proteins. However, its activity is significantly influenced by the host's innate immune protein, Lipocalin-2 (Lcn2), which specifically binds and neutralizes enterobactin (B1671361). Therefore, experimental designs must account for both the iron-chelating properties of this compound and its interaction with Lcn2.

Comparative Analysis of Experimental Controls

To dissect the specific effects of this compound, a combination of negative and positive controls is crucial. The following tables provide a comparative summary of recommended controls, their purpose, and key considerations.

Negative Controls

Negative controls are essential to rule out confounding variables and ensure that the observed effects are directly attributable to this compound's iron-chelating activity.

ControlPurposeKey Considerations
Vehicle Control To control for the effects of the solvent used to dissolve this compound (e.g., DMSO, methanol).The final concentration of the vehicle should be consistent across all experimental conditions and demonstrated to have no effect on the measured endpoints.
Iron-Replete Medium To establish a baseline where cellular iron stores are sufficient and to assess the iron-chelating capacity of this compound.Supplementation with ferric chloride (FeCl₃) or ferric ammonium (B1175870) citrate (B86180) (FAC) can be used. The concentration should be optimized for the specific cell line.
Inactive Enterobactin Analogs To control for non-iron-chelating effects of the enterobactin molecule.These can be synthesized to lack iron-binding catechol groups. Their unavailability may necessitate custom synthesis.
Conditioned Medium from ent-deficient bacteria To control for the effects of other secreted bacterial products when using bacterial co-culture models or conditioned media.Use supernatant from bacterial strains with genetic knockouts in the enterobactin biosynthesis pathway (e.g., entA or entF mutants).
Recombinant Lipocalin-2 (Lcn2) To determine if the effects of this compound are dependent on its sequestration by this host protein.[1][2][3]The addition of recombinant Lcn2 should abrogate the effects of this compound.
Lcn2 Knockout/Knockdown Cells To study the effects of this compound in the absence of its natural inhibitor.CRISPR-Cas9 or shRNA can be used to generate stable Lcn2-deficient cell lines.
Positive Controls

Positive controls are necessary to validate the experimental system and provide a benchmark for the effects of this compound.

ControlPurposeKey Considerations
Desferrioxamine (DFO) To serve as a well-characterized, clinically relevant iron chelator for comparison.[4][5][6]DFO has a lower affinity for iron than enterobactin and may have different cellular uptake and iron mobilization mechanisms.[5][6]
Iron-Deficient Medium To induce a state of iron starvation and enhance the cellular response to iron chelators.Can be achieved by using commercially available iron-chelating media or by treating standard media with a chelator like DFO followed by its removal.
Ferric-Enterobactin (Fe-Ent) To assess the effects of the iron-bound form of enterobactin and control for iron delivery versus iron chelation.Fe-Ent can be prepared by mixing equimolar amounts of enterobactin and FeCl₃.[7]

Experimental Protocols

Protocol 1: 55Fe Uptake Assay in Mammalian Cells

This assay directly measures the ability of this compound to influence iron uptake in mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., Caco-2, HEK293T)

  • Cell culture medium (iron-replete and iron-deficient)

  • This compound

  • 55FeCl₃

  • Desferrioxamine (DFO) as a positive control

  • Vehicle control

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation counter and fluid

Methodology:

  • Seed mammalian cells in 12-well plates and grow to 70-80% confluency.

  • Wash the cells twice with HBSS.

  • Incubate the cells for 2 hours in iron-deficient medium containing the experimental treatments: vehicle, this compound (at various concentrations), or DFO.

  • Prepare the 55Fe uptake solution by adding 55FeCl₃ to HBSS (e.g., to a final concentration of 500 nM).

  • Remove the treatment medium and add the 55Fe uptake solution to each well.

  • Incubate for 15-60 minutes at 37°C.[8]

  • To stop the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold HBSS containing 1 mM EDTA.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the protein concentration of the cell lysates.

Protocol 2: Measurement of Labile Iron Pool (LIP)

This protocol assesses the ability of this compound to chelate intracellular labile iron.

Materials:

  • Mammalian cell line

  • This compound

  • DFO

  • Vehicle control

  • Calcein-AM (a fluorescent probe that is quenched by iron)

  • Fluorescence plate reader or flow cytometer

Methodology:

  • Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).

  • Treat the cells with vehicle, this compound, or DFO for the desired time.

  • Wash the cells with HBSS.

  • Load the cells with Calcein-AM (e.g., 0.5 µM in HBSS) for 15-30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess probe.

  • Measure the fluorescence intensity. An increase in calcein (B42510) fluorescence indicates a decrease in the LIP due to chelation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Studies cluster_prep Cell Preparation cluster_assay Endpoint Assays cell_culture Seed Mammalian Cells iron_status Culture in Iron-Replete or Iron-Deficient Medium cell_culture->iron_status vehicle Vehicle Control apo_ent This compound dfo DFO (Positive Control) fe_ent Fe-Enterobactin lcn2 This compound + Lcn2 fe_uptake 55Fe Uptake Assay vehicle->fe_uptake lip Labile Iron Pool Measurement vehicle->lip cytotoxicity Cytotoxicity Assay vehicle->cytotoxicity gene_expression Gene Expression Analysis (e.g., Ferritin, Transferrin Receptor) vehicle->gene_expression apo_ent->fe_uptake apo_ent->lip apo_ent->cytotoxicity apo_ent->gene_expression dfo->fe_uptake dfo->lip dfo->cytotoxicity dfo->gene_expression fe_ent->fe_uptake fe_ent->lip fe_ent->cytotoxicity fe_ent->gene_expression lcn2->fe_uptake lcn2->lip lcn2->cytotoxicity lcn2->gene_expression enterobactin_pathway This compound Interaction with Mammalian Cells cluster_extracellular Extracellular Space cluster_cell Mammalian Cell apo_ent This compound lcn2 Lipocalin-2 (Lcn2) apo_ent->lcn2 Sequestration fe_ent_lcn2 Fe-Ent-Lcn2 Complex lip Labile Iron Pool (LIP) apo_ent->lip Iron Chelation lcn2->fe_ent_lcn2 ext_fe Extracellular Fe³⁺ ext_fe->fe_ent_lcn2 ext_fe->lip Iron Uptake cellular_response Cellular Response (e.g., altered gene expression, apoptosis, inflammation) lip->cellular_response

References

A Head-to-Head Battle for Iron: Enterobactin vs. Synthetic Chelators in Iron Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the natural siderophore enterobactin (B1671361) against synthetic iron chelators in the critical task of iron removal. We delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for key experiments.

Iron is a double-edged sword. Essential for numerous biological processes, its excess can be toxic, leading to organ damage through the generation of reactive oxygen species. Iron overload disorders, such as β-thalassemia and hemochromatosis, necessitate chelation therapy to remove this excess iron. For decades, synthetic chelators have been the clinical mainstay. However, the extraordinary iron-scavenging ability of the bacterial siderophore enterobactin presents a compelling natural alternative. This guide dissects the performance of enterobactin against its synthetic counterparts—deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX)—to inform future research and drug development.

At a Glance: Key Performance Indicators

The efficacy of an iron chelator is determined by several key parameters, most notably its affinity for iron (Fe³⁺), its ability to source iron from physiological stores, and its safety profile.

ParameterEnterobactinDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Iron Binding Affinity (log K) ~52[1]~30.6[1]~37~41
Molar Mass ( g/mol ) 669.59560.68139.15373.36
Iron Binding Stoichiometry (Chelator:Iron) 1:11:13:12:1
Route of Administration Investigational (likely parenteral)Subcutaneous/IntravenousOralOral
Primary Route of Excretion -Urine and FecesUrineFeces

In-Depth Analysis: Iron Removal from Host Proteins

A crucial indicator of a chelator's therapeutic potential is its ability to sequester iron from the body's primary iron-binding proteins: transferrin (the main iron transporter in blood) and ferritin (the primary intracellular iron storage protein).

Iron Removal from Ferritin

Enterobactin has demonstrated high efficiency in rapidly removing iron from ferritin.[1] In contrast, the mechanism for deferoxamine is more complex and has been shown to involve the induction of autophagy.[1] Deferasirox has shown high efficacy in reducing liver iron concentrations in clinical settings, suggesting effective removal from ferritin-rich hepatocytes.[2]

ChelatorRelative Efficacy in Ferritin Iron RemovalKey Findings
Enterobactin HighRapidly releases iron from the ferritin core.[1]
Deferoxamine (DFO) ModerateRemoves iron through a mechanism that can involve autophagy.[1]
Deferiprone (DFP) ModerateCapable of mobilizing iron from ferritin.[2]
Deferasirox (DFX) HighDemonstrates high efficacy in reducing liver iron concentrations in clinical settings.[2]
Iron Removal from Transferrin

Enterobactin can directly remove iron from transferrin, showing a preference for the N-terminal iron-binding site.[1] Deferoxamine is less effective at direct removal and often requires a shuttle mechanism.[1]

ChelatorRelative Efficacy in Transferrin Iron RemovalKey Findings
Enterobactin HighPreferentially removes iron from the N-terminal site of transferrin.[1]
Deferoxamine (DFO) ModerateLess effective at direct removal; often requires a shuttle mechanism.[1]
Deferiprone (DFP) ModerateCan effectively shuttle iron from transferrin to other chelators like DFO.
Deferasirox (DFX) HighEffective at reducing non-transferrin-bound iron (NTBI) in the plasma.[2]

Toxicity Profiles: A Critical Consideration

While efficacy is paramount, the safety profile of a chelator is a critical determinant of its clinical utility. The synthetic chelators have well-documented toxicity profiles from extensive clinical use. Information on enterobactin's toxicity is primarily from preclinical studies and often in the context of its role in bacterial infections and its interaction with other metals.

Enterobactin:

  • Host Sequestration: The host immune system produces lipocalin-2, a protein that specifically binds and sequesters enterobactin, limiting its availability and potentially mitigating its systemic effects.

  • Copper Toxicity: Studies have shown that enterobactin can have a bimodal effect on copper toxicity, being protective at low concentrations and harmful at high concentrations by reducing Cu²⁺ to the more toxic Cu⁺.

  • Oxidative Stress: Enterobactin has been shown to play a role in the oxidative stress response in bacteria, and its free hydroxyl groups are capable of stabilizing radicals.

Synthetic Chelators:

ChelatorCommon Adverse EffectsSerious Adverse Effects
Deferoxamine (DFO) Injection site reactions, auditory and visual disturbances, bone abnormalities.Acute renal failure, severe hypersensitivity reactions.
Deferiprone (DFP) Nausea, vomiting, abdominal pain, arthralgia, neutropenia.Agranulocytosis (can be fatal), hepatotoxicity.
Deferasirox (DFX) Diarrhea, nausea, vomiting, abdominal pain, skin rash, transient increases in serum creatinine.Renal failure, hepatic toxicity and failure, gastrointestinal hemorrhage.

Visualizing the Mechanisms

To better understand the interactions of these chelators, the following diagrams illustrate their iron chelation mechanisms and a general workflow for their comparative evaluation.

Enterobactin Iron Chelation and Uptake Enterobactin Enterobactin Fe_Enterobactin Ferric-Enterobactin Complex Enterobactin->Fe_Enterobactin Chelation Fe3_ext Extracellular Fe³⁺ Fe3_ext->Fe_Enterobactin FepA FepA Receptor (Outer Membrane) Fe_Enterobactin->FepA Binding Periplasm Periplasmic Transport (FepB, D, G) FepA->Periplasm Transport Inner_Membrane Inner Membrane Transporter (FepC) Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Fes Ferric Enterobactin Esterase (Fes) Cytoplasm->Fes Hydrolysis Fe2 Fe²⁺ Fes->Fe2 Iron Release Metabolism Bacterial Metabolism Fe2->Metabolism

Caption: Enterobactin-mediated iron uptake in Gram-negative bacteria.

Synthetic Chelator Mechanism of Action cluster_body Patient Excess_Iron Excess Iron (Transferrin, Ferritin) Chelator_Iron_Complex Chelator-Iron Complex Excess_Iron->Chelator_Iron_Complex Synthetic_Chelator Synthetic Chelator (DFO, DFP, DFX) Synthetic_Chelator->Chelator_Iron_Complex Chelation Excretion Excretion (Urine/Feces) Chelator_Iron_Complex->Excretion Elimination

Caption: General mechanism of synthetic iron chelators in the body.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate and compare iron chelators.

Determination of Iron Chelator Stability Constant (Potentiometric Titration)

Objective: To determine the formation constant (stability constant) of a metal-chelator complex.

Principle: This method involves titrating a solution containing the ligand (chelator) and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The data from the titration curve is used to calculate the concentration of the free ligand and the metal-ligand complex at different pH values, which allows for the determination of the stability constant.

Materials:

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Burette

  • Magnetic stirrer

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Chelator (ligand) of known concentration

  • Metal salt solution (e.g., FeCl₃) of known concentration

  • Inert electrolyte solution (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength

  • High-purity water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration of the Ligand:

    • Pipette a known volume of the ligand solution into the titration vessel.

    • Add a known volume of the strong acid solution.

    • Add the inert electrolyte to maintain constant ionic strength.

    • Add high-purity water to a defined total volume.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Titration of the Metal-Ligand Complex:

    • Pipette known volumes of the ligand solution and the metal salt solution into the titration vessel.

    • Add a known volume of the strong acid solution.

    • Add the inert electrolyte.

    • Add high-purity water to the same total volume as in the ligand titration.

    • Titrate with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use these values to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complex using appropriate software (e.g., HYPERQUAD) or graphical methods.

In Vivo Iron Clearance Measurement in an Animal Model

Objective: To evaluate the efficacy of an iron chelator in promoting iron excretion in an iron-overloaded animal model.

Principle: An animal model, typically rats or mice, is first loaded with iron to mimic the condition of iron overload. The chelating agent is then administered, and urine and feces are collected over a specified period to measure the amount of iron excreted.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Iron-dextran solution for injection

  • Metabolic cages for separate collection of urine and feces

  • Test chelator (enterobactin or synthetic chelator)

  • Vehicle for chelator administration (e.g., saline, sterile water)

  • Analytical equipment for iron quantification (e.g., atomic absorption spectrophotometer, ICP-MS)

Procedure:

  • Iron Overload Induction:

    • Administer iron-dextran to the animals via intraperitoneal or subcutaneous injection. The dose and frequency will depend on the desired level of iron overload. A typical regimen might be multiple injections over several weeks.

    • Allow a period for the iron to distribute and store in the tissues (e.g., 1-2 weeks after the last injection).

  • Baseline Excretion:

    • Place the iron-overloaded animals in metabolic cages and collect urine and feces for a 24-hour period to determine the baseline iron excretion.

  • Chelator Administration:

    • Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test chelator.

    • Administer the chelator via the appropriate route (e.g., oral gavage, subcutaneous injection).

  • Sample Collection:

    • Immediately after administration, place the animals back in the metabolic cages and collect urine and feces for a defined period (e.g., 24 or 48 hours).

  • Iron Quantification:

    • Process the collected urine and feces samples for iron analysis. This may involve acid digestion of the samples.

    • Measure the iron content in the processed samples using a sensitive analytical technique like atomic absorption spectrophotometry or ICP-MS.

  • Data Analysis:

    • Calculate the total amount of iron excreted in the urine and feces for each animal.

    • Subtract the baseline iron excretion from the post-treatment excretion to determine the net iron excretion induced by the chelator.

    • Compare the iron excretion between the control and treatment groups to determine the efficacy of the chelator.

Chrome Azurol S (CAS) Assay for In Vitro Chelation Efficiency

Objective: To qualitatively and quantitatively assess the iron-chelating ability of a compound.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the test chelator and the chrome azurol S dye. The CAS dye forms a blue-colored complex with iron. When a stronger chelator is added, it removes the iron from the CAS complex, causing a color change to orange/yellow. The change in absorbance is proportional to the amount of iron chelated.

Materials:

  • Spectrophotometer

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine (B1678402)

  • FeCl₃·6H₂O

  • Concentrated HCl

  • Test chelator solution

  • Control solution (without chelator)

Procedure:

  • Preparation of CAS Assay Solution:

    • Prepare separate stock solutions of CAS, HDTMA, and FeCl₃ in appropriate solvents.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring.

    • In a separate container, dissolve piperazine in water and slowly add concentrated HCl.

    • Slowly add the CAS/iron solution to the HDTMA solution while stirring.

    • Slowly add the piperazine buffer to the CAS/iron/HDTMA mixture while stirring. The final solution should be blue.

  • Assay:

    • In a cuvette or microplate well, mix the CAS assay solution with the test chelator solution.

    • Prepare a blank by mixing the CAS assay solution with the solvent used for the chelator.

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours) to allow the chelation reaction to reach equilibrium.

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength of 630 nm.

  • Calculation of Chelation Activity:

    • The percentage of iron chelated can be calculated using the formula: % Chelation = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS solution + solvent)

      • As = Absorbance of the sample (CAS solution + chelator)

Conclusion and Future Directions

Enterobactin's exceptionally high affinity for iron makes it a powerful chelator, outperforming synthetic counterparts in in vitro studies of iron removal from ferritin and transferrin.[1][2] However, its therapeutic potential is currently hampered by challenges such as its susceptibility to inactivation by lipocalin-2 and a short plasma half-life. The development of synthetic analogs of enterobactin that are resistant to host sequestration and have improved pharmacokinetic properties is a promising area of research.

In contrast, the synthetic chelators, particularly the oral agents deferiprone and deferasirox, have the significant advantage of established clinical efficacy and well-characterized safety profiles for the treatment of iron overload. Their oral bioavailability greatly enhances patient compliance compared to the parenteral administration of deferoxamine.

Future research should focus on:

  • Conducting direct, head-to-head preclinical and clinical studies comparing the in vivo iron removal efficacy and safety of enterobactin and its analogs with deferiprone and deferasirox.

  • Investigating the long-term safety and potential toxicity of enterobactin-based chelators.

  • Developing targeted delivery systems to enhance the therapeutic index of enterobactin and its derivatives, ensuring the iron-chelator complex is efficiently excreted and does not inadvertently deliver iron to other cells.

While synthetic chelators remain the standard of care, the remarkable iron-binding capacity of enterobactin offers a unique opportunity for the development of a new generation of highly effective iron-chelating agents. Harnessing the power of this natural molecule, while overcoming its inherent limitations, could lead to significant advancements in the treatment of iron overload disorders.

References

Unveiling the Anti-Cancer Potential: A Comparative Guide to Apo-Enterobactin's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer therapeutics with enhanced efficacy and selectivity is a cornerstone of oncological research. In this context, the bacterial siderophore apo-enterobactin (B10823476) has emerged as a promising candidate due to its potent and selective cytotoxic effects against cancer cells. This guide provides an objective comparison of this compound's performance against a conventional iron chelator, Deferoxamine (DFO), and standard chemotherapeutic agents, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and facilitate further investigation.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound, the iron-free form of enterobactin, exerts its cytotoxic effects through a dual mechanism that exploits the unique iron metabolism of cancer cells.[1][2][3] Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation, leading to a larger intracellular labile iron pool (LIP) compared to healthy cells.[1][2][3]

This compound, with its exceptionally high affinity for ferric iron, readily permeates cancer cell membranes and chelates this intracellular iron, disrupting iron homeostasis and inducing a state of iron starvation.[1][2][3] This disruption of the LIP is a critical first step in its anti-cancer activity.

Secondly, this compound has been shown to impede the generation of reactive oxygen species (ROS) within the mitochondria of cancer cells.[1][2] This modulation of mitochondrial function, coupled with the disruption of iron balance, culminates in the induction of apoptosis, or programmed cell death.[1][2]

A key factor in this compound's selectivity for cancer cells appears to be the differential expression of Lipocalin 2 (Lcn2), a protein that binds enterobactin.[1][2][3] Some cancer cells exhibit lower levels of Lcn2, making them more susceptible to the iron-chelating effects of this compound.[1][2][3] In contrast, healthy cells, such as primary bone marrow-derived macrophages, which have higher Lcn2 levels, are less affected.[3]

Performance Comparison: this compound vs. Alternatives

Experimental data from studies on monocyte-related tumor cell lines, RAW264.7 and J774A.1, highlight the superior cytotoxic potential of this compound compared to the clinically used iron chelator, Deferoxamine (DFO).[3]

Cytotoxicity and Cell Viability

The following tables summarize the dose-dependent effects of this compound and DFO on the viability of RAW264.7 and J774A.1 cancer cell lines after 24 hours of treatment.

Table 1: Effect of this compound on Cancer Cell Viability

Concentration (µM)RAW264.7 Cell Viability (%)J774A.1 Cell Viability (%)
0 (Control)100100
10~80~85
25~50~60
50~30~40

Data extrapolated from graphical representations in Saha et al., 2019.[3]

Table 2: Effect of Deferoxamine (DFO) on Cancer Cell Viability

Concentration (µM)RAW264.7 Cell Viability (%)J774A.1 Cell Viability (%)
0 (Control)100100
25~95~98
50~90~95
100~85~90

Data extrapolated from graphical representations in Saha et al., 2019.[3]

As the data indicates, this compound demonstrates significantly higher cytotoxicity at lower concentrations compared to DFO. This enhanced efficacy is attributed to its greater membrane permeability, allowing for more efficient chelation of intracellular iron.[3]

Induction of Apoptosis

The cytotoxic effects of this compound are mediated through the induction of apoptosis. The following table presents data on two key markers of apoptosis: lactate (B86563) dehydrogenase (LDH) release, indicating loss of membrane integrity, and caspase-3 activation, a key executioner enzyme in the apoptotic cascade.

Table 3: Markers of this compound-Induced Apoptosis in RAW264.7 Cells

Treatment (24h)LDH Release (% of Control)Caspase-3 Activity (Fold Change vs. Control)
Control1001
This compound (25 µM)~250~3.5
This compound (50 µM)~350~5.0

Data extrapolated from graphical representations in Saha et al., 2019.[3]

These findings confirm that this compound is a potent inducer of apoptosis in these cancer cell lines.

Comparison with Standard Chemotherapeutics

For a broader perspective, the following table provides a range of reported 50% inhibitory concentration (IC50) values for the conventional chemotherapeutic agents, Doxorubicin and Cisplatin, across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 4: Reported IC50 Values for Doxorubicin and Cisplatin in Various Cancer Cell Lines

DrugCancer Cell LineReported IC50 Range (µM)
DoxorubicinMCF-7 (Breast)0.04 - 2.5
A549 (Lung)0.1 - 10
HepG2 (Liver)0.1 - 1.0
CisplatinA549 (Lung)2 - 20
HeLa (Cervical)1 - 15
MCF-7 (Breast)5 - 50

This table represents a compilation of values from multiple sources and is intended for comparative purposes only. Actual IC50 values should be determined experimentally for specific cell lines and conditions.

While a direct comparison of IC50 values is complex due to variations in experimental setups, the data for this compound on RAW264.7 and J774A.1 cells (IC50 appears to be in the 25-50 µM range based on viability data) suggests a potency that is within the range of, and in some cases potentially comparable to, standard chemotherapeutic agents. The key advantage of this compound, however, lies in its selective action against cancer cells, a feature not always prominent with conventional chemotherapy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed RAW264.7 or J774A.1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Treat the cells with varying concentrations of this compound or DFO (e.g., 0, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Seed and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

LDH Cytotoxicity Assay
  • Cell Treatment: Seed and treat cells as described previously.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Calculation: LDH release is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 over time.

  • Calculation: Caspase-3 activity is expressed as a fold change relative to the untreated control.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental procedures.

cluster_cell Cancer Cell This compound This compound LIP Labile Iron Pool (LIP) This compound->LIP Chelation Mitochondrion Mitochondrion LIP->Mitochondrion Disruption of Homeostasis Apoptosis Apoptosis LIP->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Reduced Generation Caspases Caspases ROS->Caspases Caspases->Apoptosis Apo-Enterobactin_ext This compound (Extracellular) Apo-Enterobactin_ext->this compound Cellular Uptake

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

cluster_mtt MTT Assay Workflow cluster_apoptosis Apoptosis Assay Workflow Seed_MTT Seed Cells Treat_MTT Treat with This compound Seed_MTT->Treat_MTT Add_MTT Add MTT Reagent Treat_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_MTT Measure Absorbance Solubilize->Measure_MTT Seed_Apop Seed Cells Treat_Apop Treat with This compound Seed_Apop->Treat_Apop Harvest Harvest Cells Treat_Apop->Harvest Stain Stain with Annexin V & Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: General experimental workflows for cell viability and apoptosis assays.

References

Comparison of Enterobactin-Specific Antibody Cross-Reactivity with Salmochelins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of enterobactin-specific antibodies with salmochelins, a critical consideration for the development of novel antibacterial therapies. Salmochelins are glycosylated derivatives of enterobactin (B1671361), a key siderophore utilized by pathogenic Gram-negative bacteria for iron acquisition.[1][2][3] The ability of antibodies to recognize both enterobactin and its "stealth" salmochelin variants is a significant advantage in overcoming bacterial evasion of the host immune system.[4][5][6]

Structural Comparison: Enterobactin and Salmochelin S4

Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine. Salmochelin S4, a common form of salmochelin, is a C5,C5'-diglucosylated derivative of enterobactin.[1][2] This structural modification allows salmochelins to evade sequestration by the host's innate immune protein, lipocalin-2 (siderocalin), which effectively neutralizes enterobactin.[6][7] The core catecholate structure, however, remains accessible, providing a basis for antibody cross-reactivity.

Structural Relationship of Enterobactin and Salmochelin S4 Enterobactin Enterobactin (Cyclic Triserine Lactone) Salmochelin_S4 Salmochelin S4 (Diglucosylated Enterobactin) Enterobactin->Salmochelin_S4 IroB-mediated C-glucosylation

Caption: Structural modification of enterobactin to salmochelin S4.

Antibody Cross-Reactivity Data

Studies have demonstrated that polyclonal antibodies raised against a keyhole limpet hemocyanin (KLH)-enterobactin conjugate vaccine exhibit significant cross-reactivity with various salmochelins.[8][9] This broad recognition spectrum is a notable advantage over the host's innate immunity.[4][5] While extensive quantitative data on the binding affinities of enterobactin-specific antibodies to different salmochelins are not widely available in the reviewed literature, the reactivity has been described as "exceptional" and "potent".[4][8][9]

For comparison, a monoclonal antibody (2E4) developed against an enterobactin conjugate vaccine demonstrated high affinity for enterobactin itself.[10][11]

AnalyteAntibodyMethodAffinity (Kd) / IC50Source
Enterobactin Monoclonal Ab (2E4)ic-ELISA3.1 x 10⁻¹⁰ M[10][11]
Salmochelins Polyclonal anti-Ent IgGELISANot Quantified (Potent Binding)[4][8]
Ferric Enterobactin Polyclonal anti-Ent IgGELISANot Quantified (Exceptional Reactivity)[8][9]

Principle of Cross-Reactivity

The cross-reactivity of enterobactin-specific antibodies with salmochelins stems from the recognition of conserved epitopes on the core enterobactin structure, despite the presence of glucose moieties on salmochelins.

Molecular Recognition and Cross-Reactivity cluster_siderophores Siderophores cluster_antibodies Antibodies Enterobactin Enterobactin Salmochelin Salmochelin Anti_Ent_Ab Anti-Enterobactin Antibody Anti_Ent_Ab->Enterobactin Binds Anti_Ent_Ab->Salmochelin Cross-reacts

Caption: Antibody recognition of both enterobactin and salmochelin.

Experimental Protocols

Indirect ELISA for Cross-Reactivity Assessment

This protocol is adapted from methodologies described for determining the binding of enterobactin-specific antibodies to its derivatives.[8][9]

1. Antigen Coating:

  • Synthesize or purify enterobactin and various salmochelins (e.g., mono-, di-, and tri-glucosylated enterobactin).

  • Dissolve each siderophore in an appropriate coating buffer (e.g., PBS, pH 7.4).

  • Coat separate wells of a 96-well microtiter plate with 100 µL of each siderophore solution (e.g., 2 µ g/well ) and incubate overnight at 4°C.[12]

2. Blocking:

  • Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.[12]

3. Antibody Incubation:

  • Wash the plate as described above.

  • Prepare serial dilutions of the enterobactin-specific antibody (e.g., post-immune serum) and a negative control (e.g., pre-immune serum) in blocking buffer. A starting dilution of 1:1000 to 1:4096 has been used.[8]

  • Add 100 µL of each antibody dilution to the corresponding wells.

  • Incubate for 1-2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer to each well.

  • Incubate for 1 hour at room temperature.[12]

5. Detection:

  • Wash the plate.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[12]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[12]

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Compare the absorbance values for each salmochelin derivative to that of enterobactin to determine the degree of cross-reactivity.

ELISA Workflow for Cross-Reactivity A Coat plate with Enterobactin or Salmochelin B Block non-specific sites A->B C Add diluted Anti-Enterobactin Antibody B->C D Add HRP-conjugated Secondary Antibody C->D E Add TMB Substrate D->E F Measure Absorbance at 450 nm E->F

Caption: Indirect ELISA workflow to assess antibody cross-reactivity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique to determine the kinetics of antibody-antigen interactions, including association (ka) and dissociation (kd) rates, and to calculate the binding affinity (Kd).[13][14][15]

1. Chip Preparation:

  • Immobilize the enterobactin-specific antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

2. Binding Analysis:

  • Inject a series of concentrations of the analyte (enterobactin or a salmochelin derivative) in a suitable running buffer over the sensor surface.

  • Monitor the change in the resonance angle in real-time to generate a sensorgram showing the association and dissociation phases.[14]

3. Regeneration:

  • Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound analyte and prepare the sensor surface for the next injection.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

  • Compare the Kd values for enterobactin and the various salmochelins to quantify the cross-reactivity.

Conclusion

The available evidence strongly indicates that antibodies raised against enterobactin can effectively cross-react with its glycosylated derivatives, the salmochelins.[5][8] This capability is of significant interest for the development of immunotherapies targeting bacterial iron acquisition, as it suggests that such antibodies could neutralize a key mechanism of immune evasion used by pathogens like Salmonella and uropathogenic E. coli.[1][5] Further quantitative analysis using techniques such as Surface Plasmon Resonance would be beneficial to precisely determine the binding kinetics and affinities, thereby aiding in the selection and optimization of therapeutic antibody candidates.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of apo-Enterobactin, a widely used siderophore in various research applications. Following these step-by-step instructions will help ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

It is crucial to recognize that Safety Data Sheets (SDS) from different suppliers may present conflicting hazard classifications for this compound. While some sources may classify it as a non-hazardous substance, others may categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a conservative approach is strongly recommended, treating all this compound waste as potentially hazardous chemical waste.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves[1]

Handling:

  • Avoid generating dust from solid material.[1]

  • Use in a well-ventilated area to prevent inhalation of any dust or aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when handling this product.[2]

  • Wash hands thoroughly after handling.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for accurate waste manifest documentation.

PropertyValue
CAS Number 30414-16-5[1][3]
Molecular Formula C₃₀H₂₉N₃O₁₆[3]
Molecular Weight 687.6 g/mol [3]
Solubility Soluble in DMSO and Methanol[3]
Storage Temperature -20°C[1][3]

Disposal Protocol for this compound Waste

This protocol is based on standard laboratory procedures for chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid and liquid waste containing this compound should be collected in a designated, clearly labeled, and sealable hazardous waste container.[1]

  • Solid Waste: This includes contaminated PPE (gloves, etc.), weigh boats, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: For liquid waste, such as unused solutions or contaminated media, use a leak-proof container that is compatible with the solvents used (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).[1]

Step 2: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][2]

  • Secondary Containment: It is best practice to place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1]

Step 3: Disposal Procedure

  • Consult Institutional Guidelines: Before proceeding with disposal, always consult your institution's Environmental Health and Safety (EHS) office for their specific procedures and requirements for hazardous chemical waste.[1]

  • Documentation: Accurately complete all required waste disposal forms or manifests provided by your EHS office. Proper documentation of the waste contents is crucial for compliant disposal.[1]

  • Professional Disposal: Arrange for a licensed waste disposal service to collect, treat, and dispose of the hazardous waste in accordance with all regulations.[4]

Step 4: Handling Spills and Decontamination

  • Spill Response: In the event of a spill, avoid creating dust from solid material. For liquid spills, use an absorbent material. For solid spills, carefully sweep up the material.[1]

  • Decontamination: Thoroughly clean the affected area. All materials used for the spill cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the designated this compound hazardous waste container.[1]

Step 5: Empty Container Disposal

  • The original this compound container must be properly decontaminated before disposal. A common procedure is to triple rinse the container with a suitable solvent.[5] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]

  • After decontamination, deface or remove the original label to prevent misuse.[2] The container can then be disposed of according to your institution's guidelines for decontaminated lab waste.[2][5]

This compound Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste (Solid & Liquid) B Segregate into Designated Hazardous Waste Container A->B C Seal and Clearly Label Container B->C D Store in Secondary Containment C->D E Place in Designated Satellite Accumulation Area D->E F Consult Institutional EHS Guidelines E->F G Complete Waste Manifest/Documentation F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling apo-Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of apo-Enterobactin. Given the conflicting safety data available, with some sources classifying it as non-hazardous and others as potentially harmful, a conservative approach to safety is mandated.[1][2] Adherence to these procedural, step-by-step instructions is essential for ensuring personnel safety and maintaining a compliant laboratory environment.

Core Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work with this compound. The following personal protective equipment is required for handling this compound in both solid and solution forms.

TaskRequired PPERationale
Handling Solid this compound (Weighing, Aliquoting)- Nitrile gloves- Lab coat- Safety glasses with side shields or safety gogglesPrevents skin and eye exposure to the powder.[2]
Preparing and Handling this compound Solutions (e.g., in DMSO)- Nitrile gloves (Butyl rubber for prolonged contact with DMSO)- Lab coat- Chemical splash gogglesProtects against splashes of the solution, which may be harmful if ingested, and prevents skin and eye contact.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield (for larger spills)Provides enhanced protection during the cleanup of potentially hazardous material.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the tightly sealed container in a cool, dry, well-ventilated area.

  • The recommended storage temperature for powdered this compound is -20°C.[1][3]

Preparation of Solutions
  • All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[4]

  • Use dedicated spatulas and weigh boats for handling solid this compound.

  • When dissolving, slowly add the solvent (e.g., DMSO) to the pre-weighed powder to prevent splashing.[5]

  • Ensure the container is securely capped and mix gently until the solid is fully dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Always wear the appropriate PPE as outlined in the table above.

  • Handle solutions with care to avoid spills and the generation of aerosols.

  • After use, decontaminate the work area thoroughly.

Spill and Decontamination Protocol

Immediate and appropriate action is crucial in the event of a spill.

Small Spills
  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[1]

  • Working from the outside in, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • All materials used for cleanup must be disposed of as hazardous waste.[1]

Large Spills
  • Evacuate the immediate area.

  • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

  • Follow the instructions of the EHS personnel for cleanup.

Waste Disposal Plan

All waste contaminated with this compound must be treated as potentially hazardous chemical waste.[1]

Waste Segregation
  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other solid materials should be collected in a designated, clearly labeled, and sealable hazardous waste container.[1]

  • Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected in a leak-proof, chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle).[1][3] This container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and any solvents present.[1]

  • Do not mix this compound waste with other waste streams.[1]

Storage of Waste
  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to mitigate potential leaks.[1]

Disposal Procedure
  • Consult your institution's EHS office for specific procedures and requirements for the disposal of chemical waste.[1]

  • Complete all necessary waste disposal forms accurately.[1]

  • The original, empty this compound container must be triple-rinsed with a suitable solvent; the first rinseate must be collected as hazardous waste.[3] After thorough cleaning and defacing the label, the container may be disposed of according to institutional guidelines.[3]

Experimental Workflow and Disposal Diagram

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.